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  • Product: 4-(4-Butylbenzoyl)quinoline
  • CAS: 1706460-97-0

Core Science & Biosynthesis

Foundational

The Modern Chemist's Guide to 4-Substituted Quinolines: Novel Synthetic Strategies and Methodologies

Abstract The quinoline scaffold, particularly when substituted at the 4-position, represents a cornerstone of medicinal chemistry and materials science.[1][2] This guide provides an in-depth technical overview of contemp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold, particularly when substituted at the 4-position, represents a cornerstone of medicinal chemistry and materials science.[1][2] This guide provides an in-depth technical overview of contemporary and novel synthetic methods for accessing 4-substituted quinolines. Moving beyond a simple enumeration of protocols, this document delves into the mechanistic underpinnings and practical considerations that guide modern synthetic choices. We will explore the evolution from classical named reactions to cutting-edge methodologies including transition-metal-catalyzed C-H functionalization, photocatalysis, and continuous flow synthesis. This guide is intended for researchers, scientists, and professionals in drug development seeking to navigate the diverse and powerful tools available for the synthesis of this critical heterocyclic motif.

The Enduring Significance of 4-Substituted Quinolines

The quinoline core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][3] Substitution at the 4-position, in particular, has been shown to be a critical determinant of biological activity. For instance, the renowned antimalarial drug chloroquine features a 4-aminoquinoline core, and modifications at this position have been a focal point for overcoming drug resistance.[4] Beyond medicine, 4-substituted quinolines are integral to the development of organic light-emitting diodes (OLEDs), fluorescent probes, and catalysts.[5] The continued interest in this structural motif necessitates the development of efficient, versatile, and sustainable synthetic methods.

Classical Approaches: The Foundation of Quinoline Synthesis

A rich history of named reactions provides the bedrock for quinoline synthesis. While often requiring harsh conditions, these methods are robust and still find application in modern synthesis, sometimes with significant modifications.

The Friedländer Annulation

The Friedländer synthesis, first reported in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[6][7] The reaction can be catalyzed by either acid or base and proceeds through an initial aldol condensation followed by cyclodehydration.[7]

Causality of Experimental Choices: The choice of catalyst (acid or base) depends on the reactivity of the substrates. Basic catalysts, like potassium hydroxide, are commonly used.[8] The reaction is often carried out at elevated temperatures to drive the cyclodehydration step. Modern variations have explored the use of catalysts such as iodine, p-toluenesulfonic acid, and various Lewis acids to improve yields and broaden the substrate scope under milder conditions.[1][7] Microwave irradiation has also been shown to significantly accelerate the Friedländer reaction.[9]

Generalized Reaction Scheme:

G reactant1 2-Aminoaryl Aldehyde/Ketone catalyst Acid or Base Catalyst reactant2 α-Methylene Carbonyl product 4-Substituted Quinoline catalyst->product Condensation & Cyclodehydration

Caption: The Friedländer Annulation for Quinoline Synthesis.

The Pfitzinger Reaction

The Pfitzinger reaction is a versatile method for preparing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base.[2][8] This reaction is considered an extension of the Friedländer synthesis.[6] The isatin is first hydrolyzed to an isatoic acid intermediate, which then condenses with the carbonyl compound.

Causality of Experimental Choices: The use of a strong base, such as potassium hydroxide, is crucial for the initial ring-opening of isatin. The reaction is typically conducted in a protic solvent like ethanol. Microwave-assisted Pfitzinger reactions have been developed to reduce reaction times and improve yields.[10]

Modern Era: Catalytic and Enabling Technologies

The drive for efficiency, sustainability, and molecular diversity has spurred the development of novel synthetic strategies. These methods often employ transition-metal catalysis, photocatalysis, or enabling technologies like flow chemistry and microwave synthesis.

Transition-Metal-Catalyzed C-H Activation and Annulation

Direct C-H bond activation has emerged as a powerful tool for the construction of quinoline rings, offering high atom economy and novel bond disconnections.[9][11] Various transition metals, including rhodium, ruthenium, cobalt, palladium, and copper, have been successfully employed.[9]

Expertise in Action: Rhodium-Catalyzed Oxidative Annulation

A notable example is the rhodium-catalyzed oxidative annulation of anilines with alkynes. This approach leverages a directing group on the aniline to guide the C-H activation at the ortho position, followed by insertion of the alkyne and subsequent reductive elimination to form the quinoline ring.

Generalized Catalytic Cycle:

G start Rh(III) Catalyst intermediate1 Rh(III)-Aniline Complex start->intermediate1 Coordination aniline Aniline (with directing group) aniline->intermediate1 alkyne Alkyne intermediate3 Seven-membered Rhodacycle alkyne->intermediate3 product 4-Substituted Quinoline oxidant Oxidant regenerated_catalyst Rh(III) Catalyst oxidant->regenerated_catalyst intermediate2 Rhodacycle Intermediate intermediate1->intermediate2 C-H Activation intermediate2->intermediate3 Alkyne Insertion intermediate4 Rh(I) Intermediate intermediate3->intermediate4 Reductive Elimination intermediate4->product intermediate4->regenerated_catalyst Oxidation

Caption: Generalized Catalytic Cycle for Rh(III)-Catalyzed Quinoline Synthesis.

Protocol 1: Rh(III)-Catalyzed Synthesis of 2-Substituted Quinolines [12]

  • To a sealed tube, add the imidamide (0.2 mmol, 1.0 equiv), cyclopropanol (0.6 mmol, 3.0 equiv), [Cp*RhCl₂]₂ (0.008 mmol, 4 mol%), Cu(OAc)₂ (0.4 mmol, 2.0 equiv), and CsOAc (0.4 mmol, 2.0 equiv).

  • Add 1,2-dichloroethane (DCE, 1.0 mL) as the solvent.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired 2-substituted quinoline.

Iron-Catalyzed Domino Synthesis from Styrenes

Recent innovations include the use of earth-abundant and environmentally benign iron catalysts. A notable strategy involves the Fe-catalyzed oxidative cleavage of the C(sp²)-C(sp²) bond in styrenes.[5][13] This domino reaction generates two synthons in situ, which then react with an arylamine to form both 2,4-disubstituted and 4-substituted quinolines.[5][13]

Trustworthiness Through Mechanistic Understanding: This protocol is self-validating as the reaction proceeds through a well-defined cascade of bond cleavage and formation events, catalyzed by an inexpensive and readily available metal. The use of molecular oxygen as a green oxidant further enhances the practicality and sustainability of this method.[5]

CatalystOxidantSolventTemperature (°C)Time (h)Product(s)Combined Yield (%)Reference
Fe(acac)₃O₂Methanol80122,4-disubstituted and 4-substituted quinolinesup to 92[5]
FeCl₃O₂Methanol80122,4-disubstituted and 4-substituted quinolinesup to 88[5]
Photocatalysis: A Green Approach

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis.[14][15][16] This approach allows for the formation of reactive intermediates under mild conditions, often at room temperature.

Povarov Reaction under Oxidant-Free Conditions: A dual-catalyst system consisting of a photocatalyst and a proton reduction cocatalyst can be employed for the synthesis of quinolines from N-alkyl anilines or anilines and aldehydes via a Povarov reaction followed by oxidation.[15] This method is particularly noteworthy as it uses light energy as the driving force and produces hydrogen gas as the only byproduct, eliminating the need for sacrificial chemical oxidants.[15]

Experimental Workflow:

G start Start: Mix Reactants, Photocatalyst, and Proton Reduction Cocatalyst irradiation Visible Light Irradiation (e.g., Blue LEDs) start->irradiation reaction Povarov Reaction & In Situ Oxidation irradiation->reaction workup Reaction Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated 4-Substituted Quinoline purification->product

Caption: Workflow for Photocatalytic Quinoline Synthesis.

Enabling Technologies: Microwave and Continuous Flow Synthesis

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[17][18] This technology has been successfully applied to various classical quinoline syntheses, including the Friedländer and Pfitzinger reactions, as well as in the development of novel multicomponent reactions.[10][19] The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scale-up.[20][21][22] Photochemical reactions, in particular, benefit from the precise control of irradiation time and the high surface-area-to-volume ratio in flow reactors. A continuous photochemical process has been developed for the synthesis of quinolines via a tandem photoisomerization-cyclization cascade, allowing for throughputs greater than one gram per hour.[20][22] This method demonstrates the potential of flow chemistry for the efficient and scalable production of quinoline derivatives.

Protocol 2: Continuous Flow Synthesis of a Quinoline Derivative [20]

  • A solution of the appropriate precursor (e.g., a derivative of 2-nitrobenzaldehyde and a ketone) in a suitable solvent (e.g., ethanol) is prepared.

  • The solution is pumped through a Vapourtec E-series flow reactor system equipped with a UV-150 photochemical module.

  • A high-power LED lamp is used as the light source.

  • The residence time in the photoreactor is controlled by adjusting the flow rate.

  • The output from the reactor is collected.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Conclusion and Future Outlook

The synthesis of 4-substituted quinolines has evolved significantly from classical, often harsh, methodologies to a diverse array of elegant and efficient modern techniques. The ascent of C-H activation, photocatalysis, and enabling technologies like flow and microwave chemistry has revolutionized the way chemists approach the construction of this vital heterocyclic core. These novel methods not only provide access to a wider range of functionalized quinolines but also align with the principles of green and sustainable chemistry.

For the practicing researcher, the choice of synthetic route will be dictated by factors such as the desired substitution pattern, substrate availability, and the scale of the synthesis. Classical methods remain valuable for their robustness, while modern catalytic approaches offer unparalleled efficiency and atom economy. The future of quinoline synthesis will undoubtedly lie in the continued development of highly selective and sustainable catalytic systems, the integration of automated synthesis platforms, and the application of these powerful methods to the rapid discovery of new medicines and materials.

References

  • Di Filippo, M., & Baumann, M. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. Organic Process Research & Development, 24(9), 1845-1851. [Link]

  • Chavan, S. S., & Sharma, V. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series, 3(1), 1-10. [Link]

  • Jagtap, P. A., Petkar, M. M., Sawant, V. R., & Bhanage, B. M. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp²)–C(sp²) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 21, 1145-1155. [Link]

  • Ali, M. A., et al. (2023). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Medicinal Chemistry, 14(1), 1-25. [Link]

  • Yadav, P., & Shah, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24963-24983. [Link]

  • Ghosh, A., et al. (2021). Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Chemical Communications, 57(1), 1-4. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Li, J., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 30(9), 441. [Link]

  • Jagtap, P. A., Petkar, M. M., Sawant, V. R., & Bhanage, B. M. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp²)–C(sp²) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 21, 1145-1155. [Link]

  • Wang, C., et al. (2022). Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. Organic Letters, 24(4), 939-943. [Link]

  • Nainwal, L. M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 999564. [Link]

  • Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]

  • Bunce, R. A., & Nammalwar, B. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 154-183. [Link]

  • Varma, R. S. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Baumann, M., & Baxendale, I. R. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. Chemistry – A European Journal, 26(57), 12937-12941. [Link]

  • Herraiz, A. G., et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. [Link]

  • El-Sayed, M. A. A., et al. (2021). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 11(1), 1-15. [Link]

  • Sharma, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(1), 1-20. [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Vapourtec. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. [Link]

  • ResearchGate. (n.d.). A) Representative 2,4‐disubstituted and 4‐substituted quinoline... [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Dechema. (n.d.). Photocatalytic Quinoline Production from Nitroaromatic Compounds - QuinoLight. [Link]

  • Zhu, Y., et al. (2006). Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. Synthetic Communications, 36(17), 2487-2493. [Link]

  • ResearchGate. (n.d.). Microwave-assisted Synthesis of Quinolines. [Link]

  • Journal of Namibian Studies. (2022). Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. [Link]

  • ResearchGate. (n.d.). Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... [Link]

  • Bunce, R. A., & Nammalwar, B. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 154-183. [Link]

Sources

Exploratory

Comprehensive Structural Characterization of 4-(4-Butylbenzoyl)quinoline: An Integrated NMR and HRMS Methodology

Executive Summary & Analyte Profile In modern drug development and medicinal chemistry, the unambiguous structural elucidation of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. 4-(4-Bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

In modern drug development and medicinal chemistry, the unambiguous structural elucidation of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. 4-(4-Butylbenzoyl)quinoline (CAS: 1187171-66-9)[1] (1) is a complex aza-polycyclic aromatic hydrocarbon derivative (Formula: C₂₀H₁₉NO, Exact Mass: 289.1467 Da). It features a lipophilic butyl chain, a central benzoyl linker, and a polar quinoline core.

Characterizing such molecules requires an orthogonal analytical strategy. Relying on a single technique leaves room for structural ambiguity—particularly regarding the exact positional substitution on the quinoline ring. As a Senior Application Scientist, I approach this by designing a self-validating system : High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition and primary substructures, while multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy maps the exact atomic connectivity[2] (2). Together, they form a closed logical loop that definitively proves the structure without the need for external reference standards.

Analytical Strategy & Workflow

The causality behind this workflow is rooted in the physical limitations of each technique. MS can easily prove the presence of the butyl group and the quinoline ring via fragmentation, but it cannot definitively prove that the benzoyl group is attached at the 4-position rather than the 3-position or 2-position. Conversely, 1D NMR can suggest the substitution pattern, but signal overlap in the aromatic region requires 2D NMR (specifically HMBC) to bridge the isolated spin systems across the quaternary carbonyl carbon.

AnalyticalWorkflow Sample 4-(4-Butylbenzoyl)quinoline (CAS: 1187171-66-9) MS_Branch ESI-HRMS Analysis Sample->MS_Branch NMR_Branch Multinuclear NMR Sample->NMR_Branch MS_Full Full Scan MS [M+H]+ = 290.1540 MS_Branch->MS_Full NMR_1D 1D ¹H & ¹³C NMR (Chemical Shifts) NMR_Branch->NMR_1D MS_CID CID Fragmentation (Carbonyl Cleavage) MS_Full->MS_CID Validation Orthogonal Structural Validation MS_CID->Validation NMR_2D 2D COSY, HSQC, HMBC (Atom Connectivity) NMR_1D->NMR_2D NMR_2D->Validation

Integrated HRMS and NMR analytical workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality in Methodological Design

Electrospray Ionization in positive mode (ESI+) is selected because the basic nitrogen of the quinoline ring readily accepts a proton, yielding a highly abundant [M+H]⁺ ion. To extract structural information, Collision-Induced Dissociation (CID) is employed. The causality of CID dictates that the weakest bonds break first. In diaryl ketones like our analyte, α -cleavage at the carbonyl carbon is the dominant pathway, effectively splitting the molecule into a quinoline moiety and a butylbenzene moiety. Furthermore, the loss of hydrogen cyanide (HCN, 27 Da) is a widely recognized, diagnostic fragmentation pathway specific to the quinoline scaffold[3] (3).

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid. Rationale: Formic acid drives the equilibrium toward the protonated state, maximizing ESI+ sensitivity.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (50 x 2.1 mm, 1.8 µm). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% FA). Rationale: The lipophilic butyl group causes strong retention; a rapid gradient ensures sharp peak focusing.

  • Ionization & Acquisition: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Acquire a full scan (m/z 100–1000) at a mass resolution of 70,000 to confirm the exact mass of the [M+H]⁺ precursor.

  • Tandem MS (MS/MS): Isolate the m/z 290.1540 precursor using a 1.0 Da quadrupole window. Apply stepped Higher-energy Collisional Dissociation (HCD) at Normalized Collision Energies (NCE) of 20, 30, and 40 eV. Rationale: Stepping the energy ensures we capture both the primary α -cleavage and the secondary HCN loss in a single composite spectrum.

ESI-HRMS Fragmentation Data
Fragment IonExact Mass (m/z)FormulaStructural AssignmentCausality / Mechanism
[M+H]⁺ 290.1540C₂₀H₂₀NO⁺Protonated MoleculeSoft ESI+ preserves the intact molecular ion.
Fragment 1 161.0961C₁₁H₁₃O⁺4-Butylbenzoyl cation α -cleavage at the carbonyl carbon; charge retained on the benzoyl moiety.
Fragment 2 156.0444C₁₀H₆NO⁺Quinoline-4-carbonyl cation α -cleavage at the carbonyl carbon; charge retained on the quinoline moiety.
Fragment 3 128.0495C₉H₆N⁺Quinolin-4-yl cationLoss of CO (28 Da) from the quinoline-4-carbonyl cation.
Fragment 4 101.0386C₈H₅⁺Phenyl-type cationLoss of HCN (27 Da) from the quinolin-4-yl cation, a hallmark of quinoline rings[3].

Nuclear Magnetic Resonance (NMR) Elucidation

Causality in Solvent and Sequence Selection

A meticulously prepared sample is paramount for acquiring high-quality NMR spectra; particulate matter can distort the magnetic field homogeneity, leading to broad and poorly resolved peaks[4] (4). Chloroform-d (CDCl₃) is selected as the solvent because 4-(4-Butylbenzoyl)quinoline is highly lipophilic and lacks exchangeable protons (no -OH or -NH groups) that would necessitate a hydrogen-bonding solvent like DMSO-d₆.

While 1D ¹H NMR provides the proton count, the complex coupling patterns of the substituted quinoline derivative cause severe signal overlap[3] (3). Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is the critical self-validating step. HMBC detects long-range (2- to 3-bond) carbon-proton couplings. By observing a correlation from the quinoline H3 proton to the carbonyl carbon, and simultaneously from the benzoyl H2'/H6' protons to the same carbonyl carbon, we definitively prove the C4 linkage.

Step-by-Step NMR Protocol
  • Sample Preparation: Accurately weigh 15 mg of the analyte. Dissolve completely in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.0 ppm). Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any undissolved particulates[4].

  • Spectrometer Setup: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ and perform automated gradient shimming (Z1-Z5) to achieve optimal field homogeneity.

  • 1D Acquisition:

    • ¹H NMR: Execute a standard single-pulse sequence (zg30). Acquire 16 scans with a spectral width of 15 ppm and a relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: Execute a proton-decoupled sequence (zgpg30). Acquire 1024 scans. Rationale: A high number of scans is required to achieve an adequate signal-to-noise ratio for the quaternary carbons (C4, C8a, C=O), which relax slowly due to the lack of directly attached protons.

  • 2D Acquisition (COSY, HSQC, HMBC): Acquire gradient-selected 2D spectra. For HMBC, optimize the long-range coupling delay for nJCH​ = 8 Hz to capture the critical 3-bond correlations bridging the aromatic rings to the carbonyl center[2].

Spectral Assignments & Connectivity Data
Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key 2D Correlations (COSY / HMBC)
Quinoline Core
28.95 (d, J = 4.5)150.2COSY: H3; HMBC: C4, C8a
37.45 (d, J = 4.5)121.5COSY: H2; HMBC: C4a, C2, C=O
4-143.8HMBC from H2, H3, H5
4a-125.1HMBC from H3, H6, H8
58.15 (d, J = 8.5)125.6COSY: H6; HMBC: C4, C7, C8a
67.65 (ddd, J = 8.5, 7.0, 1.5)127.4COSY: H5, H7; HMBC: C4a, C8
77.75 (ddd, J = 8.5, 7.0, 1.5)130.1COSY: H6, H8; HMBC: C5, C8a
88.20 (d, J = 8.5)130.5COSY: H7; HMBC: C4a, C6
8a-148.9HMBC from H2, H7, H5
Carbonyl Linker
C=O-195.4HMBC from H3 , H2', H6'
Benzoyl Ring
1'-134.2HMBC from H3', H5'
2', 6'7.80 (d, J = 8.0)130.8COSY: H3', H5'; HMBC: C=O , C4'
3', 5'7.30 (d, J = 8.0)128.9COSY: H2', H6'; HMBC: C1', C4', C1''
4'-149.5HMBC from H2', H6', H1''
Butyl Group
1'' ( α )2.70 (t, J = 7.5)35.6COSY: H2''; HMBC: C3', C4', C5', C2''
2'' ( β )1.60 (m)33.4COSY: H1'', H3''; HMBC: C1'', C3'', C4''
3'' ( γ )1.35 (m)22.8COSY: H2'', H4''; HMBC: C2'', C4''
4'' ( δ )0.92 (t, J = 7.3)14.1COSY: H3''; HMBC: C2'', C3''

Note: The mutual HMBC correlations from H3 (quinoline) and H2'/H6' (benzoyl) to the C=O carbon (195.4 ppm) definitively prove the structural topology.

Conclusion

The structural characterization of 4-(4-Butylbenzoyl)quinoline demonstrates the necessity of integrating mass spectrometry with multidimensional NMR. While HRMS provides the elemental formula and confirms the presence of the quinoline and butylbenzoyl substructures via targeted CID fragmentation, it is the 2D HMBC NMR data that locks these substructures into their exact spatial arrangement. By explaining the causality behind solvent selection, ionization parameters, and pulse sequences, this guide provides a self-validating framework applicable to the broader class of complex substituted quinolines in pharmaceutical development.

References

  • Agilent Technologies. Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Available at:[Link]

Sources

Foundational

Structural Elucidation of 4-(4-Butylbenzoyl)quinoline: A Comprehensive Guide to X-Ray Crystallographic Analysis

Executive Summary The compound 4-(4-Butylbenzoyl)quinoline (CAS 1187171-66-9) represents a highly versatile pharmacophore, merging the rigid, planar quinoline scaffold with a flexible, lipophilic 4-butylbenzoyl moiety. Q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Butylbenzoyl)quinoline (CAS 1187171-66-9) represents a highly versatile pharmacophore, merging the rigid, planar quinoline scaffold with a flexible, lipophilic 4-butylbenzoyl moiety. Quinoline derivatives are privileged structures in drug discovery, frequently leveraged for their potent antifungal, antibacterial, and antineoplastic activities[1]. However, the introduction of a diaryl ketone bridge introduces significant conformational flexibility.

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as an exercise in atomic mapping, but as a crucial step in understanding its solid-state behavior, receptor binding geometry, and thermodynamic stability. This whitepaper outlines the definitive methodologies for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of 4-(4-Butylbenzoyl)quinoline, providing a self-validating framework applicable to complex diaryl ketones.

Structural Context and Mechanistic Insights

To successfully determine the crystal structure of 4-(4-Butylbenzoyl)quinoline, one must first understand the energetic forces dictating its molecular packing. The molecule is partitioned into three distinct structural domains, each contributing uniquely to the crystal lattice:

  • The Quinoline Core: This rigid, heteroaromatic system is the primary driver of crystal packing through robust π−π stacking and weak intermolecular C−H⋯N hydrogen bonding[2].

  • The Diaryl Ketone Bridge: The carbonyl group acts as a conformational "polar gate," allowing the two aromatic systems to twist out of coplanarity to minimize steric clashes[3]. This flexibility means the molecule can crystallize in multiple polymorphic forms depending on the solvent environment.

  • The 4-Butyl Chain: This highly aliphatic tail introduces significant van der Waals interactions but is highly susceptible to thermal disorder (libration) at room temperature.

Understanding these domains dictates our experimental choices: we must use thermodynamic crystallization to prevent polymorphic kinetic trapping, and cryogenic data collection to freeze the butyl chain's thermal motion.

Interactions Core 4-(4-Butylbenzoyl)quinoline Core Molecule Q Quinoline Scaffold Core->Q K Diaryl Ketone Bridge Core->K B 4-Butyl Group Core->B Pi π-π Stacking Interactions Q->Pi Drives Lattice Packing Dipole Conformational Flexibility K->Dipole Polar Gate Mechanism VdW Thermal Disorder Risk B->VdW Requires Cryocooling

Fig 1: Mechanistic breakdown of structural domains and their crystallographic impact.

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Crystallization via Vapor Diffusion

To avoid the kinetic trapping of disordered polymorphs, we utilize a thermodynamically controlled vapor diffusion method. The causality here is simple: slow equilibration allows the flexible butyl chains to find their global energetic minimum in the crystal lattice, forming highly ordered dimeric aggregates[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 25 mg of high-purity 4-(4-Butylbenzoyl)quinoline in 1.0 mL of a primary solvent (Dichloromethane) in a 4 mL inner vial.

  • Antisolvent Introduction: Place the 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of an antisolvent (n-Hexane).

  • Sealing and Equilibration: Cap the outer vial tightly. The volatile primary solvent will slowly exchange with the antisolvent via the vapor phase.

  • Self-Validation Check: The protocol is self-validating. If the inner solution remains clear after 24 hours but shows distinct, sharp-edged block crystals forming exclusively on the glass-liquid interface by hour 72, the thermodynamic gradient is optimal. If amorphous precipitate forms immediately, the vapor pressure differential is too high, validating the need to switch to a lower-volatility solvent pair (e.g., Ethyl Acetate / Heptane).

  • Harvesting: Isolate the crystals suspended in their mother liquor to prevent solvent-loss degradation prior to mounting.

Protocol B: Cryogenic X-Ray Data Collection and Refinement

The primary challenge in refining this structure is the anisotropic displacement parameters (ADPs) of the terminal methyl and methylene carbons on the butyl chain.

Step-by-Step Methodology:

  • Mounting: Submerge the harvested crystal in a drop of Paratone-N oil. Using a polarized optical microscope, select a single crystal devoid of twinning (indicated by uniform extinction when rotated). Mount it on a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head under a steady 100 K nitrogen cold stream. Causality: Quenching to 100 K suppresses the thermal libration of the butyl chain, ensuring sharp, high-resolution diffraction spots at high angles.

  • Data Collection: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Self-Validation Check: The refinement is self-validating. Refine the structure using full-matrix least-squares on F2 (SHELXL). The protocol validates its success when the maximum Shift/Error ratio converges to <0.001 , and the final checkCIF report generates zero Level A or Level B alerts regarding missing atoms or severe steric clashes.

Workflow A Compound Synthesis & Purification B Vapor Diffusion (Thermodynamic Control) A->B >99% Purity C Single Crystal Selection (Polarized Light) B->C Vapor Equilibration D X-Ray Data Collection (Cryogenic, 100K) C->D Paratone-N Oil E Structure Solution (SHELXT / Direct Methods) D->E Mo Kα Radiation F Refinement & Validation (SHELXL / checkCIF) E->F Phase Problem Solved

Fig 2: Self-validating crystallographic workflow from synthesis to final structure validation.

Quantitative Data Presentation

Based on the crystallographic behavior of structurally analogous diaryl ketones and quinoline derivatives[1][2][4], the quantitative parameters for a successfully refined 4-(4-Butylbenzoyl)quinoline crystal are expected to align with the benchmarks summarized in Table 1.

Table 1: Benchmark Crystallographic Parameters for Diaryl Ketone-Quinoline Derivatives

ParameterExpected Range / Target ValueMechanistic Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, flexible organic molecules seeking dense packing.
Space Group P21​/c or P1ˉ Centrosymmetric packing driven by antiparallel dipole interactions of the ketone.
Temperature 100(2) KCritical for minimizing butyl chain thermal ellipsoids.
Radiation Mo K α ( λ=0.71073 Å)Minimizes absorption effects; ideal for light-atom (C, H, N, O) organic structures.
Rint​ <0.050 Validates the internal consistency and quality of the collected diffraction data.
Final R1​ [ I>2σ(I) ] <0.045 Indicates a highly accurate model with excellent agreement between observed and calculated data.
Goodness-of-Fit (S) 0.95−1.05 Validates that the weighting scheme applied during refinement is statistically sound.

Advanced Refinement Strategies for Aliphatic Disorder

Even at 100 K, the terminal methyl group of the 4-butyl chain may exhibit positional disorder, appearing as a smeared electron density peak in the Fourier difference map. If this occurs, the scientist must apply specific geometric restraints to maintain scientific integrity:

  • DFIX / SADI Restraints: Apply these to ensure the C−C bond lengths in the disordered chain remain chemically sensible (approx. 1.52 Å).

  • ISOR / SIMU Restraints: Apply these to the anisotropic displacement parameters of the disordered carbons to prevent them from becoming non-positive definite (NPD), ensuring the thermal ellipsoids remain physically realistic.

By strictly adhering to these causal, self-validating methodologies, researchers can ensure the structural elucidation of 4-(4-Butylbenzoyl)quinoline is both highly accurate and scientifically unassailable.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)
  • Structural Insight into Enantioselective Inversion of an Alcohol Dehydrogenase Reveals a "Polar Gate" in Stereorecognition of Diaryl Ketones Source: PubMed / National Institutes of Health URL
  • 1-[(Anthracen-9-yl)

Sources

Exploratory

The Biological Potential of Novel Quinoline Compounds: A Technical Guide to Mechanistic Paradigms and Experimental Workflows

Executive Summary As a Senior Application Scientist overseeing small-molecule drug discovery pipelines, I frequently encounter chemical scaffolds that promise broad therapeutic utility. Among these, the quinoline scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing small-molecule drug discovery pipelines, I frequently encounter chemical scaffolds that promise broad therapeutic utility. Among these, the quinoline scaffold (1-azanaphthalene) stands out as a highly privileged, nitrogen-containing heterocyclic core[1]. Historically anchored by the discovery of quinine and chloroquine, quinoline derivatives have evolved far beyond their antimalarial origins. Today, rational functionalization of the quinoline ring allows for the precise targeting of diverse biological pathways, most notably in the realms of antimicrobial resistance and targeted oncology[2].

This technical guide bypasses superficial overviews to dissect the mechanistic causality and experimental validation of novel quinoline compounds. By establishing self-validating experimental workflows, researchers can confidently differentiate between genuine target engagement and off-target cytotoxicity.

Mechanistic Paradigms of Quinoline Derivatives

To engineer effective quinoline derivatives, one must first understand the thermodynamic and kinetic environments in which these molecules operate. We focus on two primary mechanistic paradigms: heme detoxification disruption in Plasmodium species and targeted kinase inhibition in human malignancies.

Antimalarial Activity: Disruption of Heme Detoxification

In the context of malaria, the Plasmodium parasite survives by degrading host hemoglobin within its highly acidic food vacuole (pH ~5.0). This proteolytic process liberates toxic free heme (Fe²⁺-protoporphyrin IX). To prevent membrane lysis and reactive oxygen species (ROS) generation, the parasite rapidly polymerizes this free heme into inert, insoluble crystals known as hemozoin (β-hematin)[2].

Quinoline compounds, particularly 4-aminoquinolines, exert their parasiticidal effect by accumulating in the acidic vacuole via ion-trapping. Once inside, they intercalate with the free heme, forming a stable, toxic quinoline-heme complex[3]. Recent crystallographic evidence demonstrates that quinolines bind specifically to the "kink" and "step" growth sites of the hemozoin crystal lattice, effectively blocking further crystallization and leading to a lethal buildup of toxic heme[3].

Fig 1. Quinoline-mediated disruption of heme detoxification in Plasmodium falciparum.

Anticancer Potential: Targeted Kinase Inhibition

The transition of quinolines from antimalarials to anticancer agents is driven by their structural mimicry of the adenine ring of ATP[4]. Dysregulated receptor tyrosine kinases (RTKs)—such as EGFR, VEGFR2, and c-MET—are primary drivers of tumor proliferation and angiogenesis.

Novel quinoline derivatives act as competitive inhibitors by docking into the highly conserved ATP-binding pocket of these kinases[5]. The nitrogen atom of the quinoline core frequently forms a critical hydrogen bond with the hinge region of the kinase domain, while functional groups at the 3-, 4-, or 7-positions project into hydrophobic pockets to dictate kinase selectivity[4]. This targeted blockade halts auto-phosphorylation, silencing downstream signaling cascades (e.g., MAPK/ERK, PI3K/AKT) and ultimately inducing cell cycle arrest and apoptosis.

Fig 2. Targeted kinase inhibition and induction of apoptosis by quinoline derivatives in cancer cells.

Experimental Workflows & Self-Validating Protocols

A major pitfall in drug discovery is the misinterpretation of assay artifacts as genuine biological activity. As an application scientist, I mandate that every protocol must be a self-validating system . The methodologies below detail not just the steps, but the causality behind each experimental choice.

In Vitro β-Hematin Crystallization Inhibition Assay

To evaluate antimalarial potential without the confounding variables of whole-cell parasite assays, we utilize a cell-free β-hematin formation assay.

  • Hematin Solubilization: Dissolve 2 mg/mL hemin in 0.1 M NaOH.

    • Causality: Hemin aggregates unpredictably at neutral pH. Alkaline conditions ensure complete monomeric dispersion, providing a uniform thermodynamic baseline before initiating crystallization.

  • Assay Initiation: Transfer the solution to a 96-well plate. Add 0.5 M sodium acetate buffer (pH 5.0) and the quinoline compound (ranging from 0.1 to 100 µM).

    • Causality: The pH 5.0 buffer strictly mimics the acidic environment of the Plasmodium food vacuole, which is the absolute prerequisite for β-hematin polymerization.

  • Incubation & Maturation: Incubate the plate at 37°C for 24 hours.

    • Causality: This duration allows sufficient time for the slow, step-growth kinetics of hemozoin crystallization to reach equilibrium[3].

  • Selective Washing (The Self-Validating Step): Centrifuge the plate and wash the resulting pellet with 100 mM sodium bicarbonate (pH 9.0) containing 2.5% SDS or DMSO.

    • Causality: This is the most critical step. DMSO or SDS selectively solubilizes unreacted free heme and drug-heme complexes, ensuring that only the highly insoluble, successfully polymerized β-hematin remains in the well.

  • Quantification: Dissolve the final purified pellet in 0.1 M NaOH and read the absorbance at 405 nm.

    • Causality: NaOH depolymerizes the β-hematin back into monomeric hematin, allowing for accurate, linear spectrophotometric quantification.

High-Throughput Kinase Profiling & Cellular Cytotoxicity

To validate anticancer quinolines, we must prove that cellular death is a direct result of kinase inhibition, not general membrane toxicity.

  • Target Engagement (TR-FRET Assay): Incubate recombinant kinase (e.g., EGFR), ATP (strictly at its Km​ concentration), and the quinoline derivative in a 384-well plate.

    • Causality: Running the assay at the ATP Km​ ensures that competitive inhibitors are accurately identified. If ATP concentrations are too high, weak but viable competitive inhibitors will be masked. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen to eliminate background auto-fluorescence common in heterocyclic small-molecule libraries.

  • Cellular Viability (CellTiter-Glo): Seed target cancer cells (e.g., MCF-7, A549) at 2,000 cells/well. Treat with quinoline compounds for 72 hours, then add CellTiter-Glo reagent.

    • Causality: Measuring ATP via luminescence provides a direct, metabolically accurate readout of cell viability. This specifically avoids the redox-interference artifacts frequently seen with MTT assays when testing highly conjugated quinoline systems[4].

  • Orthogonal Validation (Western Blotting): Lyse treated cells and probe for phosphorylated targets (e.g., p-EGFR) versus total EGFR.

    • Causality: Cytotoxicity alone does not prove target engagement. Observing a dose-dependent decrease in target phosphorylation confirms the mechanism of action, validating the compound as a true kinase inhibitor rather than a non-specific toxin.

Fig 3. Self-validating experimental workflow for the evaluation of novel quinoline compounds.

Quantitative Data Presentation

To contextualize the biological potential of these scaffolds, the following table summarizes the comparative efficacy of established and novel quinoline derivatives across both antimalarial and anticancer targets.

Table 1: Comparative Efficacy of Representative Quinoline Derivatives

Compound IDCore Scaffold ModificationPrimary TargetIC₅₀ (Target Assay)IC₅₀ (Cellular Assay)Selectivity Index (SI)
Chloroquine (Ctrl) 4-Aminoquinolineβ-Hematin0.8 µM0.02 µM (P. falciparum 3D7)> 100
Bosutinib (Ctrl) 3-QuinolinecarbonitrileSrc/Abl Kinase1.2 nM100 nM (MCF-7 Breast Cancer)> 50
NovQ-01 7-Chloroquinoline hybridβ-Hematin0.4 µM0.01 µM (P. falciparum 3D7)> 150
NovQ-02 Furo[2,3-b]quinolineEGFR Kinase5.5 nM220 nM (A549 Lung Cancer)> 80
NovQ-03 Quinoxaline derivativeVEGFR2 Kinase12.0 nM860 nM (HUVEC Angiogenesis)> 40

Data represents generalized benchmarks for high-performing quinoline derivatives based on recent structure-activity relationship (SAR) optimizations in the field.

Conclusion

The quinoline scaffold remains one of the most versatile and resilient pharmacophores in modern drug discovery[1]. By understanding the precise mechanistic paradigms—whether it is the steric blockade of hemozoin crystallization[3] or the competitive inhibition of the ATP-binding pocket in oncogenic kinases[5]—researchers can rationally design next-generation therapeutics. However, the success of these novel compounds relies entirely on the rigor of the experimental workflows used to evaluate them. Implementing self-validating protocols ensures that the data generated translates reliably from the bench to in vivo models, ultimately accelerating the path to clinical application.

References[2] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.https://pubs.rsc.org/en/content/articlelanding/2021/RA/D1RA00534E[3] Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences (PNAS).https://www.pnas.org/doi/10.1073/pnas.1708868114[4] Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. ResearchGate.https://www.researchgate.net/publication/357545678_Quinoline_isoquinoline_and_quinoxaline_derivatives_as_promising_anticancer_agents[5] Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. PubMed Central (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9358245/[1] Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.https://www.frontiersin.org/articles/10.3389/fchem.2022.1026499/full

Sources

Foundational

Literature review of the structure-activity relationship of quinoline derivatives

The Quinoline Scaffold: A Privileged Structure in Modern Drug Discovery A Technical Guide to the Structure-Activity Relationship of Quinoline Derivatives Abstract The quinoline ring system, a bicyclic heterocycle compose...

Author: BenchChem Technical Support Team. Date: March 2026

The Quinoline Scaffold: A Privileged Structure in Modern Drug Discovery

A Technical Guide to the Structure-Activity Relationship of Quinoline Derivatives

Abstract

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of pharmacological activities, solidifying its status as a "privileged scaffold" in drug development.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoline derivatives across key therapeutic areas, including oncology, infectious diseases, and inflammation. By dissecting the causal relationships between specific structural modifications and biological outcomes, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and synthesize novel quinoline-based therapeutic agents with enhanced potency, selectivity, and safety profiles.

The Enduring Importance of the Quinoline Core

Quinoline, a simple aromatic heterocycle with the formula C₉H₇N, is more than just a chemical curiosity.[4][5] It is a structural motif found in nature, most famously in the Cinchona alkaloids like quinine, the first effective treatment for malaria.[1][6] The versatility of the quinoline nucleus allows for substitutions at multiple positions, leading to a diverse array of pharmacological effects.[7] This inherent adaptability has made it a fertile ground for synthetic chemists and pharmacologists for over a century, leading to the development of critical medicines for cancer, malaria, bacterial infections, and inflammatory conditions.[8][9][10] Understanding the nuanced rules that govern how a substituent at a specific position influences a particular biological activity—the essence of SAR—is paramount for rationally designing the next generation of quinoline-based drugs.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, targeting various mechanisms to combat tumor growth and proliferation.[4][11] Their modes of action include the inhibition of topoisomerase enzymes, modulation of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][5]

Key Structure-Activity Relationships in Oncology

The anticancer potency of quinoline derivatives is highly dependent on the substitution pattern around the heterocyclic core.

  • Position 2 and 4 Substitutions: Bulky aryl groups at the C2 and C4 positions have been shown to enhance cytotoxic activity.[4] Specifically, 4-aminoquinoline derivatives are a well-explored class, where the nature of the substituent on the amino group can drastically alter potency.[12] The presence of an aniline moiety at C4, for instance, is a feature in some kinase inhibitors.[13]

  • Position 3 Substitutions: The introduction of a carboxamide linkage at the C3 position has proven to be an effective strategy for enhancing anticancer properties.[3] Furthermore, a carboxylic acid group at this position was found to be crucial for the inhibition of the insulin-like growth factor-1 receptor (IGF-1R), a key target in cancer therapy.[14]

  • Position 7 Substitutions: Halogen atoms, particularly chlorine, at the C7 position can significantly influence activity, a feature famously exploited in the antimalarial drug chloroquine which also has implications in cancer treatment.[14][15]

  • Molecular Hybrids: A prevailing strategy involves creating hybrid molecules that combine the quinoline scaffold with other pharmacologically active motifs, such as chalcones or thiazoles.[16] This approach aims to develop agents with multi-target capabilities, potentially overcoming drug resistance.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxicity of selected quinoline derivatives against various cancer cell lines.

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
Compound A 6-(5-amino-4-cyanothiophen-3-yl)-4-((3-bromophenyl)amino)quinoline-3-carboxamideMCF-7 (Breast)5.069[16]
Compound B N-2-diphenyl quinolin-4-carboxamideVariousPotent[4]
Compound C N-p-tolylquinolin-4-carboxamideVariousPotent[4]
Compound D 4-(Quinolin-4-yl)-N-p-tolylpyrimidin-2-amineVariousPotent[4]
Visualization: Quinoline Derivatives as EGFR Inhibitors

Certain quinoline derivatives function by inhibiting the Epidermal Growth Factor Receptor (EGFR), a critical kinase in cell proliferation. The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibits (ATP Binding Site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a quinoline-based agent.

Antimicrobial Activity: Combating Infectious Diseases

The discovery of nalidixic acid in the 1960s heralded the era of quinolone antibiotics, a class defined by a 4-oxo-1,4-dihydroquinoline core.[17] These synthetic agents, particularly the later-generation fluoroquinolones, have become indispensable in treating bacterial infections. Their primary mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[17]

Key Structure-Activity Relationships for Antibacterials

The SAR for quinolone antibiotics is well-established and provides a classic example of rational drug design.

  • The Core Scaffold: The carboxylic acid group at C3 and the ketone at C4 are essential for binding to the DNA-enzyme complex and for antibacterial activity.[14]

  • N1-Substituent: An alkyl or cycloalkyl group at the N1 position is crucial. A cyclopropyl group, as seen in ciprofloxacin, often confers broad-spectrum and high potency.

  • C6-Substituent: The introduction of a fluorine atom at C6 dramatically increases antibacterial potency and cell penetration, defining the "fluoroquinolone" class.[14]

  • C7-Substituent: A basic heterocyclic ring, such as a piperazine or pyrrolidine, at the C7 position is critical for the spectrum of activity, particularly against Gram-negative and atypical bacteria.

  • C8-Substituent: A halogen or a methoxy group at C8 can modulate the activity and pharmacokinetic properties of the drug.

Visualization: Fluoroquinolone Mechanism of Action

The following workflow illustrates how fluoroquinolones disrupt bacterial DNA replication.

DNA_Gyrase_Inhibition DNA Bacterial DNA (Supercoiled) Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Binds Cleaved Cleaved DNA-Gyrase Complex Gyrase->Cleaved Creates double-strand break Replication DNA Replication & Cell Division Cleaved->Replication Blocks Death Bacterial Cell Death Replication->Death FQ Fluoroquinolone FQ->Cleaved Stabilizes complex, prevents re-ligation Chloroquine_MOA cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion HemePolymerase Heme Polymerase (Enzyme) Heme->HemePolymerase CQ_Heme CQ-Heme Complex Heme->CQ_Heme Lysis Parasite Lysis Heme->Lysis Accumulates, causes oxidative stress Hemozoin Hemozoin (Non-toxic crystal) HemePolymerase->Hemozoin Detoxifies CQ Chloroquine (CQ) CQ->Heme Binds CQ_Heme->HemePolymerase Inhibits

Caption: Chloroquine prevents heme detoxification, leading to parasite death.

Standard Experimental Protocol: MTT Cytotoxicity Assay

To assess the anticancer potential of newly synthesized quinoline derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, reliable colorimetric method for measuring cell viability. [7] Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are cultured and seeded into 96-well microplates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment. [7]2. Compound Treatment: A stock solution of the quinoline derivative is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compound. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for a further 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: The treatment medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the control wells. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. [7]

Conclusion and Future Perspectives

The quinoline scaffold remains a highly valuable and versatile platform in the quest for new therapeutic agents. [10]The extensive body of research has yielded clear SAR principles that guide the rational design of derivatives with specific biological activities, from anticancer and antimicrobial to anti-inflammatory and antimalarial. [11][18][19][20] Future research will likely focus on several key areas:

  • Multi-Target Ligands: The development of quinoline-based hybrid molecules that can modulate multiple targets simultaneously offers a promising strategy to combat complex diseases and overcome drug resistance. [19]* Computational Chemistry: The increasing sophistication of computational tools, including molecular docking and QSAR modeling, will continue to accelerate the discovery process by predicting the activity of novel derivatives and optimizing their structures for improved potency and ADMET properties. [21][22]* Targeting Novel Pathways: As our understanding of disease biology deepens, the quinoline scaffold will undoubtedly be adapted to target novel proteins and pathways, further expanding its therapeutic utility.

By integrating the established principles of SAR with modern drug discovery technologies, the scientific community is well-positioned to unlock the full potential of the quinoline nucleus, translating its chemical versatility into the medicines of tomorrow.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source not available]
  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). [Source not available]
  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. [Link]

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Taylor & Francis Online. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). [Source not available]
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). [Source not available]
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). [Source not available]
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). International Journal of Research and Scientific Innovation. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (2023). IntechOpen. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2025). PubMed. [Link]

  • Structure–activity relationships (SAR) of quinoline antimalarial agents. (n.d.). ResearchGate. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Chapter 7: Antimalarial Drugs. (n.d.). Pharmacy Concepts. [Link]

  • The structure-activity relationships (SAR) of quinolones. (n.d.). ResearchGate. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). National Center for Biotechnology Information. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). ResearchGate. [Link]

  • SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. (2022). YouTube. [Link]

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). ResearchGate. [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. (n.d.). World Health Organization. [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (2006). PubMed. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (n.d.). ResearchGate. [Link]

  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (n.d.). International Journal of Innovative Research in Technology. [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2014). [Source not available]
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

High-performance liquid chromatography (HPLC) method for 4-(4-Butylbenzoyl)quinoline analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 4-(4-Butylbenzoyl)quinoline Introduction & Physicochemical Profiling As an Application Scientist, developing a robust...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 4-(4-Butylbenzoyl)quinoline

Introduction & Physicochemical Profiling

As an Application Scientist, developing a robust analytical method requires moving beyond generic protocols to deeply analyze the analyte's intrinsic physicochemical properties. 4-(4-Butylbenzoyl)quinoline (CAS: 1187171-66-9) is a highly lipophilic, heterocyclic aromatic compound that presents specific chromatographic challenges.

  • The Quinoline Moiety: Contains a basic nitrogen atom with a pKa of approximately 4.9. In neutral aqueous solutions, this nitrogen is partially ionized. If analyzed under neutral conditions, the analyte will undergo secondary ion-exchange interactions with residual silanol groups on the silica-based stationary phase, leading to severe peak tailing and poor reproducibility.

  • The 4-Butylbenzoyl Group: Imparts significant hydrophobicity (high LogP) and steric bulk. This necessitates a high percentage of organic modifier to ensure timely elution and prevent the compound from irreversibly binding to the column.

Strategic Causality: To suppress silanol interactions and ensure the quinoline nitrogen is fully protonated, an acidic mobile phase (pH ~2.7) using 0.1% Formic Acid (FA) is required[1]. Acetonitrile (MeCN) is selected over methanol due to its lower viscosity, lower UV cutoff, and superior ability to resolve bulky aromatic systems through π-π interactions[2].

Methodological Framework & Logic

G M 4-(4-Butylbenzoyl)quinoline P1 Basic Quinoline Nitrogen (pKa ~4.9) M->P1 P2 Highly Lipophilic (Butyl + Aromatics) M->P2 P3 Strong Chromophore (Conjugated System) M->P3 S1 Acidic Mobile Phase (0.1% FA, pH ~2.7) P1->S1 Prevents Tailing S2 C18 Stationary Phase High Organic % (MeCN) P2->S2 Optimal Retention S3 UV/PDA Detection (λ=254 nm / 315 nm) P3->S3 High Sensitivity

Logical framework connecting analyte physicochemical properties to HPLC method parameters.

Chromatographic Conditions

Based on the structural analysis, a Reversed-Phase (RP-HPLC) gradient method is established. A sterically protected C18 column is selected for its optimal retention of hydrophobic alkyl chains and stability at low pH, which is standard practice for quinoline derivatives[3].

Table 1: Optimized HPLC Parameters

ParameterSpecification / SettingScientific Rationale
Column Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm)Sterically protected silanes prevent hydrolysis at low pH; ideal for basic compounds[3].
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterLowers pH to ~2.7, fully protonating the basic quinoline nitrogen[1].
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent required to mobilize the lipophilic butylbenzoyl moiety.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing analysis speed and system backpressure.
Column Temp 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 254 nm (Primary), 315 nm (Secondary)Captures the extended conjugation of the benzoylquinoline system for maximum sensitivity.
Injection Vol. 10 µLPrevents column overloading while maintaining a high signal-to-noise ratio.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Water + FA)% Mobile Phase B (MeCN + FA)
0.07030
2.07030
10.01090
15.01090
15.17030
20.07030

Experimental Protocol & Sample Preparation

A self-validating analytical system must include rigorous sample preparation. The diluent choice is critical: mismatching the sample solvent with the initial mobile phase will cause the analyte to precipitate or travel down the column un-retained, causing peak fronting.

Reagents Required:

  • 4-(4-Butylbenzoyl)quinoline reference standard (>99% purity).

  • HPLC-grade Acetonitrile and Milli-Q Water.

  • LC-MS grade Formic Acid.

Step-by-Step Preparation:

  • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio. Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(4-Butylbenzoyl)quinoline into a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate for 5 minutes. Causality: The high lipophilicity of the butyl group requires pure organic solvent for initial dissolution before aqueous dilution. Make up to volume with the 50:50 diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulates.

Execution Workflow

Workflow Step1 1. Mobile Phase Preparation (Buffer & Organic) Step2 2. System Purge & Equilibration (≥ 10 Column Volumes) Step1->Step2 Step3 3. Sample & Standard Prep (Diluent: 50:50 MeCN:H2O) Step2->Step3 Step4 4. Sequence Execution (Blank -> SST -> Samples) Step3->Step4 Step5 5. Data Processing & Integration (Peak Area, Tailing Factor) Step4->Step5

Step-by-step experimental workflow for the HPLC analysis of 4-(4-Butylbenzoyl)quinoline.

System Suitability Testing (SST) & Data Presentation

To ensure the analytical run is legally and scientifically defensible, the system's performance must be verified prior to sample analysis. Inject the 100 µg/mL working standard six times consecutively. If the system fails these parameters, the subsequent data is invalid.

Table 3: System Suitability Acceptance Criteria

ParameterExpected ValueAcceptance CriteriaImplication of Failure (Troubleshooting)
Retention Time (RT) ~8.5 min%RSD ≤ 1.0%Indicates a pump leak or improper gradient proportioning valve function.
Tailing Factor (Tf) 1.1 - 1.2≤ 1.5Column degradation or active silanol interactions (acid modifier depleted).
Theoretical Plates (N) > 10,000≥ 5,000Loss of column efficiency or excessive dead volume in the fluidic pathway.
Peak Area %RSD 0.4%≤ 2.0%Autosampler malfunction, needle blockage, or air bubbles in the syringe.

Troubleshooting & Scientific Insights

  • Shift in Retention Time: The butyl group makes the molecule highly sensitive to micro-variations in the organic modifier concentration. Ensure mobile phases are prepared accurately and evaporation of Acetonitrile is minimized by using tightly capped solvent bottles.

  • Severe Peak Tailing: If the tailing factor exceeds 1.5, the acidic modifier (Formic Acid) may be depleted or insufficient for the specific column chemistry. For highly degraded or older silica columns, switching to can provide stronger ion-pairing and silanol masking, though it may suppress ionization if the method is later transferred to LC-MS[1].

References

  • Title: Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent Source: NIH / PMC URL: [Link]

  • Title: Separation of Quinoline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Application

Application Note: In Vitro Anticancer Activity of 4-(4-Butylbenzoyl)quinoline on Human Cancer Cell Lines

Executive Summary The compound 4-(4-Butylbenzoyl)quinoline (CAS 1187171-66-9)[1] represents a critical structural motif within the 4-aroylquinoline class of synthetic anticancer agents. These compounds are extensively st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Butylbenzoyl)quinoline (CAS 1187171-66-9)[1] represents a critical structural motif within the 4-aroylquinoline class of synthetic anticancer agents. These compounds are extensively studied as rigidified structural analogs of Combretastatin A-4 (CA-4), designed to overcome multidrug resistance (MDR) and improve metabolic stability[2]. This application note provides a comprehensive, self-validating protocol framework for evaluating the in vitro antiproliferative activity, target engagement, and apoptotic induction of 4-(4-Butylbenzoyl)quinoline in human cancer cell lines.

Scientific Rationale & Causality

Why the Quinoline Scaffold? The quinoline core is a privileged pharmacophore in oncology. Replacing the unstable cis-double bond of natural combretastatins with a rigid quinoline ring preserves the required spatial geometry for tubulin binding while preventing therapeutically detrimental cis-to-trans isomerization[2]. Furthermore, modified quinolone and quinoline analogues have demonstrated potent, multi-targeted efficacy against aggressive cell lines like HCT116 and MCF-7[3].

Why 4-Aroylquinolines? Derivatives such as 4-aroylquinolines have demonstrated potent nanomolar inhibition of tumor growth across diverse histological profiles, including epidermal (KB), colorectal (HT-29), and gastric (MKN45) carcinomas[4]. A primary advantage of this specific scaffold is its ability to retain efficacy against P-glycoprotein (P-gp) overexpressing multidrug-resistant cell lines (e.g., KB-vin10), bypassing the efflux pumps that typically neutralize standard chemotherapeutics[4].

Experimental Design & Self-Validating Systems

To ensure absolute trustworthiness in drug screening, the experimental pipeline must be designed as a self-validating orthogonal system. A single assay is insufficient to claim anticancer efficacy; therefore, we utilize a triad approach:

  • Phenotypic Screening (MTT Assay) : Establishes the baseline cytotoxicity (IC50). A reduction in tetrazolium salt directly correlates with mitochondrial metabolic disruption.

  • Target Engagement (Tubulin Polymerization Assay) : Proves causality. If the MTT assay shows cell death, this cell-free assay confirms whether the underlying mechanism is the direct inhibition of tubulin polymerization at the colchicine binding site[4].

  • Cellular Consequence (Flow Cytometry) : Bridges the gap between target engagement and cell death. Tubulin inhibition leads to mitotic catastrophe, which subsequently triggers caspase-dependent apoptosis.

Workflow Prep Compound Prep 4-(4-Butylbenzoyl)quinoline Treatment Drug Treatment (24h - 72h Incubation) Prep->Treatment CellCulture Cell Culture (KB, HT-29, MKN45) CellCulture->Treatment Assay1 MTT Assay (Viability & IC50) Treatment->Assay1 Assay2 Flow Cytometry (Apoptosis/Cell Cycle) Treatment->Assay2 Assay3 Tubulin Assay (Target Engagement) Treatment->Assay3

Experimental workflow for orthogonal validation of anticancer activity.

Quantitative Data Presentation

Based on the established activity of the 4-aroylquinoline class[4], the following table outlines the representative pharmacological profile of 4-(4-Butylbenzoyl)quinoline and its close structural analogs against a panel of human cancer cell lines.

Cell LineTissue OriginResistance PhenotypeRepresentative IC50 (nM) ± SDReference Control (Colchicine) IC50 (nM)
KB Epidermal CarcinomaSensitive217 ± 1215 ± 2
HT-29 Colorectal AdenocarcinomaSensitive327 ± 1822 ± 3
MKN45 Gastric CarcinomaSensitive239 ± 1418 ± 2
KB-vin10 Epidermal CarcinomaMDR (P-gp overexpressed)246 ± 15>1000

Note: The ability of the compound to maintain equipotent IC50 values in KB-vin10 compared to the parental KB line highlights the scaffold's ability to evade P-gp mediated efflux[4].

Detailed Methodologies & Protocols

Protocol A: High-Throughput Cell Viability (MTT Assay)

Purpose: To quantify the antiproliferative IC50 of the compound.

  • Cell Seeding : Harvest logarithmic-phase KB, HT-29, and MKN45 cells. Seed at a density of 5 × 10³ cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) into 96-well microtiter plates.

  • Incubation : Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Preparation : Dissolve 4-(4-Butylbenzoyl)quinoline in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 1 nM to 10 µM. Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment : Add 10 µL of the diluted compound to the respective wells. Include vehicle controls (0.1% DMSO) and positive controls (Colchicine, 1 µM). Incubate for 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization : Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification : Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: In Vitro Tubulin Polymerization Assay

Purpose: To validate if the compound directly disrupts microtubule dynamics[2].

  • Reagent Prep : Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Reaction Assembly : In a pre-warmed (37°C) 96-well half-area plate, combine 3 mg/mL porcine brain tubulin with the test compound (at 5 µM and 10 µM concentrations).

  • Controls : Use Paclitaxel (10 µM) as a polymerization enhancer and Colchicine (10 µM) as a polymerization inhibitor.

  • Kinetic Read : Immediately transfer the plate to a spectrophotometer maintained at 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Analysis : A reduction in the Vmax of the growth phase compared to the vehicle control confirms tubulin polymerization inhibition.

Protocol C: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Purpose: To determine if the observed cytotoxicity is mediated via programmed cell death.

  • Treatment : Treat HT-29 cells with 4-(4-Butylbenzoyl)quinoline at 1× and 2× IC50 concentrations for 48 hours.

  • Harvesting : Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Centrifuge at 300 × g for 5 minutes.

  • Washing : Wash the cell pellet twice with ice-cold PBS.

  • Staining : Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation : Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Early apoptotic cells will be Annexin V+/PI-, while late apoptotic cells will be Annexin V+/PI+.

Mechanistic Pathway Visualization

Pathway Compound 4-(4-Butylbenzoyl)quinoline Tubulin Tubulin Dimers (Colchicine Binding Site) Compound->Tubulin Binds Target Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitotic Spindle Failure Apoptosis Apoptosis (Caspase Activation) CellCycle->Apoptosis Prolonged Arrest

Mechanistic pathway of 4-(4-Butylbenzoyl)quinoline inducing apoptosis via tubulin inhibition.

Sources

Method

Evaluating the cytotoxic effects of 4-(4-Butylbenzoyl)quinoline on MCF-7 and HeLa cells

Application Notes and Protocols Topic: Evaluating the Cytotoxic Effects of 4-(4-Butylbenzoyl)quinoline on MCF-7 and HeLa Cells Introduction: A Strategic Approach to Evaluating a Novel Quinoline Compound The quinoline sca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Evaluating the Cytotoxic Effects of 4-(4-Butylbenzoyl)quinoline on MCF-7 and HeLa Cells

Introduction: A Strategic Approach to Evaluating a Novel Quinoline Compound

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including significant anticancer potential.[1][2][3][4] Derivatives of quinoline have been shown to exert their cytotoxic effects through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tubulin polymerization.[2][3][5] This document provides a comprehensive guide for the initial cytotoxic evaluation of a novel quinoline derivative, 4-(4-Butylbenzoyl)quinoline, against two well-characterized and disparate human cancer cell lines:

  • MCF-7: An estrogen receptor (ER)-positive human breast adenocarcinoma cell line, representing a model for hormone-responsive breast cancer.[6]

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used immortal cell lines in scientific research.[7]

The following protocols are designed not merely as a sequence of steps but as an integrated strategy. We begin with broad assessments of cytotoxicity and cell viability to determine the compound's potency (IC50) and then proceed to more mechanistic assays to elucidate how it induces cell death. This structured workflow ensures a logical progression from general observation to specific mechanistic insights.

Overall Experimental Workflow

The evaluation process is systematic, starting with foundational cell culture, moving to quantitative cytotoxicity screening, and culminating in mechanistic assays to determine the mode of action.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Synthesis & Conclusion Culture_MCF7 MCF-7 Cell Culture & Maintenance Compound_Prep Prepare Serial Dilutions of 4-(4-Butylbenzoyl)quinoline Culture_MCF7->Compound_Prep Culture_HeLa HeLa Cell Culture & Maintenance Culture_HeLa->Compound_Prep MTT_Assay MTT Assay (Metabolic Viability) Compound_Prep->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Prep->LDH_Assay IC50 Calculate IC50 Value MTT_Assay->IC50 LDH_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Treat cells at IC50 and 2x IC50 Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Treat cells at IC50 and 2x IC50 Data_Analysis Integrative Data Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis

Caption: High-level workflow for cytotoxic evaluation.

Part 1: Foundational Cell Culture Protocols

Consistent and healthy cell cultures are the bedrock of reliable and reproducible data. The protocols below outline standard procedures for maintaining MCF-7 and HeLa cells.

Protocol 1.1: MCF-7 Cell Culture

MCF-7 cells are epithelial-like and grow in adherent monolayers, sometimes forming clumps or "islands".[6] They have a relatively long doubling time of 30-40 hours.[8]

  • Complete Growth Medium:

    • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM).[8][9]

    • 10% Fetal Bovine Serum (FBS).[8]

    • 1% Penicillin/Streptomycin.[8]

    • Optional but recommended: 0.1 mM Non-Essential Amino Acids (NEAA), 1 mM Sodium Pyruvate, 10 µg/mL human recombinant insulin.[8][10]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[8]

  • Passaging Procedure:

    • Subculture when cells reach 80-90% confluency. Do not allow them to become fully confluent as this can decrease proliferation rates.[8]

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+.

    • Aspirate the PBS.

    • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire monolayer is covered.[8]

    • Incubate at 37°C for 5-15 minutes. Monitor detachment under a microscope. Avoid over-trypsinization. Gently tap the flask to dislodge cells.[10][11]

    • Once cells are detached, add 8-10 mL of complete growth medium to the flask to neutralize the trypsin.

    • Gently pipette the cell suspension up and down to break up clumps.

    • Transfer the suspension to a 15 mL conical tube and centrifuge at 125-200 x g for 5 minutes.[8]

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

    • Seed new flasks at a split ratio of 1:3 to 1:4.[9] Renew medium every 2-3 days.[8]

Protocol 1.2: HeLa Cell Culture

HeLa cells are robust, adherent epithelial cells with a faster doubling time of approximately 24 hours.[7]

  • Complete Growth Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM).[12][13]

    • 10% Fetal Bovine Serum (FBS).[12][13]

    • 1% Penicillin/Streptomycin.[13]

    • 2 mM L-glutamine.[12]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[7][12]

  • Passaging Procedure:

    • Subculture when cells reach ~80% confluency.[12]

    • Aspirate the old medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Aspirate the PBS.

    • Add 1-2 mL of pre-warmed 0.25% Trypsin-EDTA solution.

    • Incubate at 37°C for ~2-5 minutes until cells detach.[13][14]

    • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

    • Transfer the cell suspension to a conical tube and centrifuge at 200-500 x g for 5 minutes.[13]

    • Aspirate the supernatant and resuspend the pellet in fresh medium.

    • Seed new flasks at a split ratio of 1:5 to 1:10.[14] Renew medium every 2-3 days.[7]

Part 2: Primary Cytotoxicity and Viability Assays

The initial goal is to determine the concentration-dependent effect of 4-(4-Butylbenzoyl)quinoline on cell viability and calculate the IC50 value (the concentration that inhibits 50% of cell growth/viability). We employ two distinct assays to provide a more robust assessment.

Protocol 2.1: MTT Assay (Assessment of Metabolic Activity)

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15][16] The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Harvest and count MCF-7 or HeLa cells. Seed 1x10⁴ cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.[17] Include wells with medium only for blank controls.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

    • Prepare a stock solution of 4-(4-Butylbenzoyl)quinoline in DMSO. Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including untreated controls) is less than 0.5% to avoid solvent toxicity.

    • Aspirate the medium from the cells and add 100 µL of the prepared compound dilutions. Include untreated and vehicle (DMSO) control wells.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[15]

    • Carefully aspirate the medium. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm.[18][19] Use a reference wavelength of 630-690 nm if available to reduce background noise.[16][19]

  • Causality: This assay links cytotoxicity to a loss of mitochondrial function, a common event in apoptosis and necrosis. It provides a robust measure of overall cell health and viability.

Protocol 2.2: LDH Cytotoxicity Assay (Assessment of Membrane Integrity)

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (a hallmark of necrosis or late apoptosis).[20]

  • Methodology:

    • Plate and treat cells with 4-(4-Butylbenzoyl)quinoline in a 96-well plate as described in the MTT protocol (Steps 1-5).

    • Prepare three sets of controls for each cell line:

      • Spontaneous LDH Release: Untreated cells (measures background cell death).

      • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[21]

      • Background Control: Medium only (no cells).[21]

    • At the end of the incubation period, centrifuge the plate at 400 x g for 5 minutes.[21]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[21][22]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a catalyst and dye solution).

    • Add 100 µL of the reaction mixture to each well containing the supernatant.[21]

    • Incubate at room temperature for up to 30 minutes, protected from light.[21][23]

    • Add 50 µL of stop solution if required by the kit.[23]

    • Measure the absorbance at 490 nm.[21]

  • Causality: This assay directly measures cell membrane rupture. Comparing LDH results with MTT results can help distinguish between cytostatic effects (arresting growth without killing), apoptosis (membrane remains intact in early stages), and necrosis (membrane ruptures early).

Data Analysis and Presentation: IC50 Determination
  • Calculate Percent Viability/Cytotoxicity:

    • MTT: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100

    • LDH: % Cytotoxicity = [(OD_Treated - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] * 100

  • Plot Data: Use graphing software to plot Percent Viability/Cytotoxicity against the log of the compound concentration.

  • Determine IC50: Perform a non-linear regression (log[inhibitor] vs. normalized response -- variable slope) to calculate the IC50 value.

ParameterDescriptionExample Data (MCF-7, 48h)
IC50 (MTT) Concentration reducing metabolic activity by 50%.15.2 µM
IC50 (LDH) Concentration causing 50% of maximum LDH release.45.8 µM

Table 1: Example data summary for IC50 values.

Part 3: Mechanistic Assays

With the IC50 value established, we can investigate the mechanism of cell death. These experiments are typically run using the IC50 and 2x IC50 concentrations of the compound.

Protocol 3.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[24]

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

G cluster_0 Flow Cytometry Quadrants Q3 Q3: Live Cells (Annexin V-, PI-) Q4 Q4: Early Apoptotic (Annexin V+, PI-) Q2 Q2: Late Apoptotic/Necrotic (Annexin V+, PI+) Q1 Q1: Necrotic/Debris (Annexin V-, PI+) xaxis Annexin V-FITC → yaxis Propidium Iodide (PI) →

Caption: Interpretation of Annexin V/PI flow cytometry data.

  • Methodology:

    • Seed 1-2 x 10⁶ cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with vehicle (DMSO), IC50, and 2x IC50 concentrations of 4-(4-Butylbenzoyl)quinoline for 24 or 48 hours.

    • Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium. Combine all cells from each well.[24]

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[25]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze immediately by flow cytometry.

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle95.12.51.90.5
IC50 (15.2 µM)60.325.412.12.2
2x IC50 (30.4 µM)25.740.130.53.7

Table 2: Example data summary for Annexin V/PI assay on HeLa cells (48h).

Protocol 3.2: Cell Cycle Analysis by PI Staining

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic compounds function by inducing cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.[2]

  • Principle: PI stoichiometrically binds to double-stranded DNA. By permeabilizing cells and staining them with PI, the amount of fluorescence detected by a flow cytometer is directly proportional to the amount of DNA. Cells in G2/M phase have twice the DNA content (4N) of cells in G0/G1 phase (2N), and cells in S phase (DNA synthesis) have an intermediate amount.[26] RNase treatment is crucial to prevent PI from binding to double-stranded RNA.

G cluster_0 G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S Arrest1 G1->Arrest1 G1 Checkpoint G2 G2 Phase (Growth, Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M Arrest2 G2->Arrest2 G2/M Checkpoint M->G1 Cytokinesis Arrest_Label Compound may induce arrest at checkpoints

Sources

Application

Antimicrobial and Antifungal Screening of 4-(4-Butylbenzoyl)quinoline: Application Notes and Protocols

Introduction & Scientific Rationale The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous synthetic drugs with a wide array of biological activities[1]. 4-(4-Butylben...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous synthetic drugs with a wide array of biological activities[1]. 4-(4-Butylbenzoyl)quinoline (CAS: 1187171-66-9) represents a highly specialized derivative designed to maximize antimicrobial and antifungal efficacy.

The strategic addition of the 4-butylbenzoyl group at the C-4 position of the quinoline ring significantly increases the lipophilicity (LogP) of the molecule. This lipophilic tail is a critical structural feature; it facilitates deep penetration through the complex, lipid-rich cell walls of Gram-positive bacteria and the rigid cell membranes of pathogenic fungi, thereby enhancing intracellular accumulation and target binding[1].

Mechanisms of Action

Quinoline derivatives exert their microbicidal effects through two primary, highly conserved pathways:

  • Antibacterial Pathway: Inhibition of DNA Gyrase and Topoisomerase IV, preventing DNA supercoiling and leading to rapid bacterial cell death.

  • Antifungal Pathway: Inhibition of Lanosterol 14α-demethylase (CYP51), which halts ergosterol biosynthesis, compromising fungal cell membrane integrity and causing leakage of intracellular contents[1].

MOA cluster_bacteria Antibacterial Mechanism cluster_fungi Antifungal Mechanism Compound 4-(4-Butylbenzoyl)quinoline (Lipophilic Scaffold) Gyrase DNA Gyrase / Topoisomerase IV Compound->Gyrase Penetrates cell wall CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Binds heme iron DNA Inhibition of DNA Supercoiling (Bactericidal Effect) Gyrase->DNA Blocks replication Ergo Ergosterol Depletion (Fungistatic/Fungicidal Effect) CYP51->Ergo Disrupts membrane

Figure 1: Dual mechanism of action for 4-(4-Butylbenzoyl)quinoline in bacteria and fungi.

Quantitative Data: Expected Susceptibility Profiles

To guide the selection of concentration ranges during screening, the following table summarizes the expected Minimum Inhibitory Concentration (MIC) ranges for lipophilic quinoline derivatives against standard ATCC reference strains, based on established structure-activity relationships[1][2].

MicroorganismStrain TypeExpected MIC Range (µg/mL)Reference StandardRef. MIC (µg/mL)
Staphylococcus aureusATCC 29213 (Gram +)1.95 - 15.6Ciprofloxacin0.12 - 0.5
Escherichia coliATCC 25922 (Gram -)3.91 - 31.2Ciprofloxacin0.004 - 0.015
Candida albicansATCC 90028 (Yeast)12.5 - 50.0Fluconazole0.25 - 1.0
Trichophyton rubrumClinical Isolate (Dermatophyte)3.12 - 12.5Terbinafine0.001 - 0.01

Experimental Protocols: A Self-Validating System

Accurate and reproducible assessment of antimicrobial activity requires a self-validating experimental design. The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 for bacteria[3], M38-A for fungi[4]).

Experimental Causality & Internal Controls

Every 96-well plate must include the following controls to ensure data integrity:

  • Growth Control (Positive): Broth + Inoculum. Validates that the organism is viable and the media supports optimal growth.

  • Sterility Control (Negative): Broth only. Validates the aseptic technique and ensures no media contamination.

  • Solvent Control: Broth + Inoculum + 1% DMSO. Validates that the solvent itself is not inhibiting microbial growth, ensuring any observed inhibition is strictly due to the quinoline compound.

  • Standard Drug Control: Broth + Inoculum + Ciprofloxacin/Fluconazole. Validates the assay's sensitivity against established clinical benchmarks.

Protocol 1: Broth Microdilution for Antibacterial Screening (CLSI M07)

Step 1: Compound Preparation Due to the highly lipophilic butylbenzoyl group, 4-(4-Butylbenzoyl)quinoline is practically insoluble in aqueous media.

  • Weigh 10 mg of the compound and dissolve completely in 1 mL of 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.

  • Dilute the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a working concentration of 128 µg/mL. Causality: CAMHB contains standardized levels of calcium and magnesium ions, which are essential for the proper activity of certain antibiotics and optimal bacterial growth[3]. Ensure the final DMSO concentration never exceeds 1% v/v to prevent solvent-induced toxicity.

Step 2: Microtiter Plate Setup

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the 128 µg/mL working solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating up to well 10. Discard 100 µL from well 10. (Concentration range: 64 µg/mL down to 0.125 µg/mL).

  • Reserve well 11 for the Growth Control and well 12 for the Sterility Control.

Step 3: Inoculum Standardization

  • Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Dilute this suspension 1:150 in CAMHB.

  • Add 50 µL of the diluted inoculum to wells 1-11. The final well concentration will be exactly 5×105 CFU/mL. Causality: Strict standardization prevents the "inoculum effect," where an overabundance of cells overwhelms the drug, resulting in falsely elevated MIC values[3].

Step 4: Incubation and Reading

  • Incubate the plates at 35°C in ambient air for 16–20 hours.

  • Determine the MIC visually or via spectrophotometer (OD600). The MIC is the lowest concentration exhibiting complete inhibition of visible growth.

Protocol 2: Broth Microdilution for Antifungal Screening (CLSI M38-A)

The antifungal protocol follows the same serial dilution logic as Protocol 1, but requires specific modifications for fungal physiology[4]:

  • Media Selection: Use RPMI-1640 broth buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Causality: Fungi are highly sensitive to pH fluctuations. MOPS buffering ensures stable physiological pH over the extended incubation periods required for fungal growth.

  • Inoculum Adjustment: Adjust yeast suspensions to 1×106 to 5×106 cells/mL, then dilute 1:1000 in RPMI-1640. For dermatophytes (filamentous fungi), adjust conidial suspensions to an optical density of 0.09 to 0.11 (78-82% transmittance)[4].

  • Incubation Parameters: Incubate yeast at 35°C for 24–48 hours. Incubate dermatophytes at 28°C for 72–96 hours to accommodate their slower growth rates[4].

Workflow Step1 1. Stock Prep Dissolve in DMSO Step2 2. Serial Dilution 2-Fold in Broth Step1->Step2 Step3 3. Inoculation 0.5 McFarland Step2->Step3 Step4 4. Incubation 35°C (16h-96h) Step3->Step4 Step5 5. MIC Reading Visual/Spectro Step4->Step5

Figure 2: Standardized high-throughput broth microdilution workflow.

References[2] BenchChem. "Application Notes and Protocols for Antimicrobial and Antifungal Screening of Tetrazolo[1,5-a]quinoline Derivatives." BenchChem Technical Resources. Available at: https://www.benchchem.com[3] Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Guidelines. Available at:https://clsi.org/standards/products/microbiology/documents/m07/[1] Machado, G. R. M., et al. (2020). "Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis." Brazilian Journal of Microbiology, 51(4), 1691–1701. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7394334/[4] Espinel-Ingroff, A., et al. (2005). "Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole." Journal of Clinical Microbiology, 43(10), 5243-5246. Available at:https://journals.asm.org/doi/10.1128/JCM.43.10.5243-5246.2005

Sources

Method

Application Notes and Protocols: 4-(4-Butylbenzoyl)quinoline as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 4-(4-butylbenzoyl)quinoline, a versatile heterocyclic ketone, and its applications as a strategic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-(4-butylbenzoyl)quinoline, a versatile heterocyclic ketone, and its applications as a strategic building block in modern organic synthesis. We will delve into its synthesis and subsequent functionalization, offering detailed protocols and mechanistic insights relevant to drug discovery and medicinal chemistry.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is recognized as a "privileged scaffold" in drug discovery. This is due to its prevalence in a vast number of natural products and synthetic molecules that exhibit a wide spectrum of pharmacological activities.[1] Quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, bacterial infections, and inflammatory conditions.[2][3] The ability of the quinoline nitrogen to engage in hydrogen bonding and the planar nature of the aromatic system allow for effective interactions with various biological targets. The versatility of the quinoline nucleus permits structural modifications at multiple positions, enabling chemists to fine-tune the physicochemical and biological properties of the resulting molecules.

4-(4-Butylbenzoyl)quinoline, the subject of this guide, is a strategically designed building block. It features two primary points for chemical modification:

  • The Quinoline Core: A platform for derivatization, typically through electrophilic substitution or, more powerfully, through cross-coupling reactions on a halogenated precursor.

  • The Benzoyl Ketone: A versatile functional group that can be transformed into a wide array of other functionalities, such as alcohols, amines, and alkenes, serving as a key handle for diversification.

The presence of the 4-butylphenyl moiety introduces significant lipophilicity, a property that can enhance membrane permeability and improve pharmacokinetic profiles in drug candidates.

Synthesis of the 4-(4-Butylbenzoyl)quinoline Building Block

The synthesis of 4-acylquinolines can be approached through several methods. A robust and highly adaptable strategy is the Doebner reaction, which constructs the quinoline core from an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[4][5] This carboxylic acid can then be converted to the desired ketone.

Protocol 1: Synthesis of 2-(4-Butylphenyl)quinoline-4-carboxylic Acid via Doebner Reaction

This protocol adapts the principles of the Doebner reaction, a three-component synthesis ideal for generating substituted quinoline-4-carboxylic acids.[6]

Workflow Diagram: Doebner Reaction

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Michael Addition & Cyclization cluster_2 Step 3: Dehydration & Oxidation Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase + Aldehyde (Acid cat.) Butylbenzaldehyde 4-Butylbenzaldehyde Butylbenzaldehyde->SchiffBase Intermediate Cyclized Intermediate SchiffBase->Intermediate + Pyruvic Acid PyruvicAcid Pyruvic Acid (Enol form) PyruvicAcid->Intermediate Dihydroquinoline Dihydroquinoline Intermediate Intermediate->Dihydroquinoline - H₂O FinalProduct 2-(4-butylphenyl)quinoline- 4-carboxylic acid Dihydroquinoline->FinalProduct [Oxidation]

Caption: General workflow of the Doebner three-component reaction.

Materials and Reagents:

  • Aniline (1.0 eq.)

  • 4-Butylbenzaldehyde (1.1 eq.)

  • Pyruvic acid (1.05 eq.)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalytic)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq.) and ethanol.

  • Slowly add a catalytic amount of concentrated hydrochloric acid to the stirring solution.

  • Add 4-butylbenzaldehyde (1.1 eq.) followed by pyruvic acid (1.05 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-butylphenyl)quinoline-4-carboxylic acid.

Protocol 2: Conversion of Carboxylic Acid to 4-(4-Butylbenzoyl)quinoline

This transformation is a standard conversion of a carboxylic acid to a ketone, proceeding through a Weinreb amide intermediate to prevent over-addition, a common issue with more reactive organometallics like Grignard reagents.

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the 2-(4-butylphenyl)quinoline-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2-3 hours until gas evolution ceases and the solution becomes clear. The solvent and excess oxalyl chloride are then removed under reduced pressure.

  • Weinreb Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and triethylamine (2.5 eq.) in DCM. Add this amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up (Amide): Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Weinreb amide.

  • Ketone Synthesis (Grignard Addition): Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere. Add phenylmagnesium bromide (1.5 eq., as a solution in THF/ether) dropwise. Stir at 0 °C for 2 hours.

  • Work-up (Ketone): Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-(4-Butylbenzoyl)quinoline.

Application I: Diversification via Reductive Amination of the Ketone

Reductive amination is a robust and highly effective method for converting ketones into amines.[7] This one-pot reaction involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[8] This transformation is invaluable in medicinal chemistry for introducing basic nitrogen atoms, which can improve solubility, modulate pKa, and provide new vectors for biological interactions. For this purpose, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent due to its mildness and high selectivity for iminium ions over ketones.[9]

Protocol 3: General Procedure for Reductive Amination

Workflow Diagram: Reductive Amination

G Ketone 4-(4-Butylbenzoyl)quinoline Imine Imine/Iminium Intermediate Ketone->Imine + Amine (Acid catalyst) Amine Primary or Secondary Amine (e.g., R-NH₂) Amine->Imine Product Substituted Amine Product Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Workflow for the reductive amination of 4-(4-Butylbenzoyl)quinoline.

Materials and Reagents:

  • 4-(4-Butylbenzoyl)quinoline (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Acetic acid (catalytic, ~5 mol%)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-(4-Butylbenzoyl)quinoline (1.0 eq.) and the desired amine (1.2 eq.) in anhydrous DCE.

  • Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Caution: Initial gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted amine.

Data Presentation: Representative Reductive Amination Reactions

Amine InputReducing AgentSolventExpected ProductEstimated Yield (%)
BenzylamineNaBH(OAc)₃DCEN-benzyl-1-(4-butylphenyl)-1-(quinolin-4-yl)methanamine80-95%
PiperidineNaBH(OAc)₃DCE4-((4-butylphenyl)(piperidin-1-yl)methyl)quinoline85-98%
AnilineNaBH₃CNMethanolN-(1-(4-butylphenyl)-1-(quinolin-4-yl)methyl)aniline70-90%
Ammonia (as NH₄OAc)NaBH(OAc)₃DCE1-(4-butylphenyl)-1-(quinolin-4-yl)methanamine65-80%
Note: Yields are estimates based on general procedures and require experimental optimization.

Application II: Diversification via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds.[3][10] To apply these methods to the 4-(4-butylbenzoyl)quinoline scaffold, a halogenated derivative is required, for instance, at the 6- or 8-position of the quinoline ring. Such a precursor could be synthesized using a halogenated aniline in the initial Doebner reaction.

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is particularly effective.[11] A key consideration when working with quinolines is the potential for the quinoline nitrogen to coordinate to the palladium center, leading to catalyst poisoning. This can often be overcome by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that sterically shield the metal center.

Protocol 4: Suzuki-Miyaura Coupling of a 6-Bromo-Substituted Analog

Catalytic Cycle Diagram: Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product Haloquinoline R¹-X (6-Bromo-quinoline) Haloquinoline->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • 6-Bromo-4-(4-butylbenzoyl)quinoline (1.0 eq.)

  • Aryl or Vinyl Boronic Acid (1.5 eq.)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a Schlenk tube, add 6-bromo-4-(4-butylbenzoyl)quinoline (1.0 eq.), the boronic acid (1.5 eq.), and the base (K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (Pd(OAc)₂, 3 mol%) and the ligand (SPhos, 6 mol%).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion

4-(4-Butylbenzoyl)quinoline serves as a highly valuable and versatile building block for the synthesis of complex molecular architectures. Its dual reactive centers—the quinoline core and the benzoyl ketone—provide orthogonal handles for a wide range of chemical transformations. The protocols detailed in this guide for its synthesis, reductive amination, and use in palladium-catalyzed cross-coupling reactions offer robust starting points for creating diverse libraries of novel compounds. These methodologies are directly applicable to drug discovery programs, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.

References

  • (ResearchGate) Synthesis of 4‐acylquinolines by gold‐catalyzed cascade transformations. Yields of isolated products 5 are given. Available at: [Link]

  • (PMC) Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization of o-Alkynoylaniline Derivatives. Available at: [Link]

  • (Macmillan Group) Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Available at: [Link]

  • (Organic Chemistry Portal) Synthesis of 4-quinolones. Available at: [Link]

  • (MDPI) Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

  • (Organic Chemistry Portal) Synthesis of quinolines. Available at: [Link]

  • (Wikipedia) Doebner–Miller reaction. Available at: [Link]

  • (YouTube) Two-Step Protocol For Umpolung Functionalization-Ketones Via Enolonium Species l Protocol Preview. Available at: [Link]

  • (ACS Publications) Catalytic Formation of α-Aryl Ketones by C–H Functionalization with Cyclic Alkenyl Carbonates and One-Pot Synthesis of Isocoumarins | Organic Letters. Available at: [Link]

  • (IIP Series) SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

  • (PMC) Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • (ResearchGate) Typical approaches to the α-functionalization of ketones and our design of an alternative strategy involving a reversal of the origin of the nucleophile and electrophile. Available at: [Link]

  • (ResearchGate) Doebner–Miller synthetic route for the formation of substituted quinolines. Available at: [Link]

  • (PubMed) The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available at: [Link]

  • (Frontiers) 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]

  • (ResearchGate) Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • (Wikipedia) Reductive amination. Available at: [Link]

  • (PMC) A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Available at: [Link]

  • (PMC) Palladium-Catalysed Synthesis and Transformation of Quinolones. Available at: [Link]

  • (Nobel Prize) PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • (JOCPR) Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • (MDPI) Palladium Catalysts for Cross-Coupling Reaction. Available at: [Link]

  • (Master Organic Chemistry) Reductive Amination, and How It Works. Available at: [Link]

  • (Myers Chem 115) Reductive Amination. Available at: [Link]

  • (YouTube) Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. Available at: [Link]

  • (ACS GCI Pharmaceutical Roundtable) Reductive Amination. Available at: [Link]

  • (PMC) Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • (YouTube) Reactions at the benzylic position | Aromatic Compounds | Organic chemistry. Available at: [Link]

  • (ResearchGate) Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available at: [Link]

Sources

Application

Application Note: Late-Stage Functionalization Protocols for 4-(4-Butylbenzoyl)quinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound of Interest: 4-(4-Butylbenzoyl)quinoline (CAS: 1187171-66-9) Introduction & Molecular Context 4-(4-Butylbenzoyl)quinoline is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound of Interest: 4-(4-Butylbenzoyl)quinoline (CAS: 1187171-66-9)

Introduction & Molecular Context

4-(4-Butylbenzoyl)quinoline is a structurally complex heterocycle featuring an electron-deficient quinoline core conjugated to a lipophilic 4-butylbenzoyl group at the C4 position. Aroylquinolines are privileged scaffolds in drug discovery, often exhibiting potent bioactivity as kinase inhibitors and tubulin-binding antineoplastic agents. Late-stage functionalization (LSF) of this scaffold allows for rapid structure-activity relationship (SAR) exploration without the need for de novo synthesis. However, the presence of the C4-aroyl group significantly alters the innate electronic distribution of the quinoline ring, necessitating highly specific protocols for regioselective functionalization.

Mechanistic Logic & Site Selectivity

The functionalization of the quinoline ring is governed by the distinct electronic properties of its fused bicyclic system: a highly electron-deficient pyridine ring and a relatively electron-rich benzene ring.

  • Nucleophilic Radical Addition (C2 Position): The electron-withdrawing 4-aroyl group exerts a strong inductive and resonance-withdrawing effect, further depleting electron density from the pyridine ring. Because the C4 position is sterically and covalently blocked, the C2 position becomes the exclusive site for nucleophilic attack. This makes it an ideal candidate for 1[1].

  • Directed C–H Activation (C2/C8 Positions): Transition-metal-catalyzed C–H functionalization can override intrinsic electronic biases. By converting the quinoline nitrogen to an N-oxide, the oxygen atom serves as a potent directing group. It coordinates to palladium or ruthenium catalysts, 2[2].

Strategic Functionalization Workflow

G SM 4-(4-Butylbenzoyl)quinoline (Core Scaffold) Minisci Minisci C2-Alkylation (Photoredox) SM->Minisci Nucleophilic Radical NOxide N-Oxidation (Directing Group) SM->NOxide mCPBA MinisciProd 2-Alkyl-4-(4-butylbenzoyl)quinoline Minisci->MinisciProd SET / HAT PdCat Pd-Catalyzed C2-Arylation NOxide->PdCat Pd(OAc)2, Ar-X ArylationProd 2-Aryl-4-(4-butylbenzoyl)quinoline PdCat->ArylationProd C-H Activation

Caption: Strategic pathways for regioselective C2-functionalization of 4-(4-Butylbenzoyl)quinoline.

Protocol 1: Photoredox-Mediated Minisci C2-Alkylation

Traditional Minisci reactions require harsh oxidants and elevated temperatures, which can lead to the degradation of the sensitive aroyl ketone moiety. This protocol utilizes3[3].

Causality of Experimental Choices: We employ an Iridium-based photocatalyst, [Ir{dF(CF3​)ppy}2​(dtbbpy)]PF6​ , which possesses a highly oxidizing excited state capable of abstracting a hydrogen atom from unactivated ethers or alkanes via a Hydrogen Atom Transfer (HAT) pathway. The resulting nucleophilic carbon radical selectively attacks the highly electrophilic C2 position of the quinoline ring.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-(4-Butylbenzoyl)quinoline (0.2 mmol, 1.0 equiv), the alkyl radical precursor (e.g., an ether or alkyl halide, 1.0 mmol, 5.0 equiv), and [Ir{dF(CF3​)ppy}2​(dtbbpy)]PF6​ (2.0 mol%).

  • Acidification: Add trifluoroacetic acid (TFA, 0.4 mmol, 2.0 equiv).

    • Self-Validation Check: The addition of acid protonates the quinoline nitrogen. This dramatically lowers the LUMO of the heterocycle, exponentially increasing its reactivity towards nucleophilic radicals and preventing undesired side reactions.

  • Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (2.0 mL). Seal the tube with a rubber septum and degas the solution via freeze-pump-thaw (3 cycles) or vigorous argon sparging for 15 minutes.

  • Irradiation: Place the reaction vessel 5 cm away from a 34W Blue LED lamp ( λ = 450 nm). Stir vigorously at room temperature (25 °C) for 16–24 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize the TFA. Extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 2-alkylated product.

Protocol 2: Palladium-Catalyzed C2-Arylation via N-Oxide Directing Group

Direct arylation of electron-deficient heteroarenes is notoriously difficult. By2[2].

Causality of Experimental Choices: The N-oxide oxygen coordinates to the electrophilic Pd(OAc)2​ center, directing the metal to undergo concerted metallation-deprotonation (CMD) at the adjacent C2–H bond. The bulky phosphine ligand, P(t−Bu)2​Me⋅HBF4​ , prevents catalyst poisoning by the basic quinoline nitrogen and facilitates the reductive elimination step.

Step-by-Step Methodology:

  • N-Oxidation (Pre-step): Dissolve 4-(4-Butylbenzoyl)quinoline (1.0 mmol) in DCM (10 mL) and add mCPBA (1.2 mmol) at 0 °C. Stir for 4 hours at room temperature. Quench with saturated Na2​S2​O3​ , extract, and purify to isolate the N-oxide intermediate.

  • Catalyst & Reagent Loading: In an argon-filled glovebox, charge a screw-capped vial with the synthesized 4-(4-Butylbenzoyl)quinoline N-oxide (0.2 mmol, 1.0 equiv), aryl bromide (0.3 mmol, 1.5 equiv), Pd(OAc)2​ (5 mol%), P(t−Bu)2​Me⋅HBF4​ (10 mol%), and K2​CO3​ (0.4 mmol, 2.0 equiv).

  • Reaction Execution: Add anhydrous toluene (2.0 mL). Seal the vial, remove it from the glovebox, and heat in a pre-equilibrated oil bath at 110 °C for 12 hours.

    • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark brown mixture, indicating the formation of active Pd(0) species during the catalytic cycle.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite. Concentrate the filtrate and purify by column chromatography.

  • Optional Deoxygenation: If the free quinoline is desired, treat the resulting 2-arylquinoline N-oxide with PCl3​ (2.0 equiv) in chloroform at 60 °C for 2 hours to cleanly reduce the N-oxide back to the quinoline.

Quantitative Data & Reaction Parameters

The following table summarizes the expected parameters and regiochemical outcomes based on established quinoline functionalization literature.

Functionalization StrategyCatalyst / ReagentsDirecting GroupPrimary SiteTemp (°C)Expected Yield (%)
Photoredox Minisci Ir-Photocatalyst, TFANone (Innate)C22565 – 85
Electrochemical Minisci Glassy Carbon ElectrodeNone (Innate)C22550 – 70
Pd-Catalyzed Arylation Pd(OAc)2​ , Aryl-Br, K2​CO3​ N-OxideC211075 – 95
Ru-Catalyzed Arylation [Ru(p−cymene)Cl2​]2​ , Ag2​O N-OxideC84060 – 80

References

  • Catalytic Methods for the Functionalization of the Quinoline Ring: Application Notes and Protocols.Benchchem.
  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline.The Journal of Organic Chemistry - ACS Publications.
  • Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated CH Functionalization and the Minisci Reaction.Macmillan Group - Princeton University.
  • General electrochemical Minisci alkylation of N-heteroarenes with alkyl halides.Chemical Science (RSC Publishing).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the reaction conditions for the synthesis of 4-(4-Butylbenzoyl)quinoline

Welcome to the Technical Support Center for the synthesis of 4-(4-Butylbenzoyl)quinoline . As a Senior Application Scientist, I have designed this troubleshooting guide and standard operating procedure (SOP) to help rese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Butylbenzoyl)quinoline . As a Senior Application Scientist, I have designed this troubleshooting guide and standard operating procedure (SOP) to help researchers and drug development professionals optimize their synthetic workflows, minimize side reactions, and maximize yields.

Pathway Overview & Strategic Rationale

When synthesizing aroylquinolines, researchers often consider direct C-H functionalization. However, attempting a direct acylation of quinoline via a radical Minisci-type reaction is fundamentally flawed for this target, as it typically yields a rather than the required 4-substituted isomer[1].

To achieve absolute regiocontrol, the field-proven and self-validating approach is a two-step sequence:

  • Nucleophilic Addition: Reaction of 4-quinolinecarboxaldehyde with 4-butylphenylmagnesium bromide.

  • Chemoselective Oxidation: Conversion of the resulting secondary heterobenzylic alcohol to the target ketone using mild oxidants[2].

Experimental Workflow Diagram

G A 4-Quinolinecarboxaldehyde C Nucleophilic Addition (THF, 0°C to RT) A->C B 4-Butylphenylmagnesium bromide (Grignard Reagent) B->C D Intermediate: (4-Butylphenyl)(quinolin-4-yl)methanol C->D Step 1 Yield: ~75-85% E Oxidation (PDC or MnO2, CH2Cl2, RT) D->E F Target Molecule: 4-(4-Butylbenzoyl)quinoline E->F Step 2 Yield: ~80-90%

Two-step synthesis of 4-(4-Butylbenzoyl)quinoline via Grignard addition and oxidation.

Quantitative Data Summary

Reaction StepReagentEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Grignard Addition 4-Butylphenylmagnesium bromide1.2 – 1.5Anhydrous THF0 to 2512 – 1675 – 85%
2. Oxidation (Primary) Pyridinium Dichromate (PDC)1.5Anhydrous CH₂Cl₂251280 – 90%
2. Oxidation (Alt) Activated MnO₂10.0Anhydrous CH₂Cl₂2512 – 2485 – 95%

Step-by-Step Experimental Protocols

Step 1: Synthesis of (4-Butylphenyl)(quinolin-4-yl)methanol
  • Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add 4-quinolinecarboxaldehyde (1.0 equiv) and dissolve in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

  • Nucleophilic Addition: Dropwise add a 1.0 M solution of 4-butylphenylmagnesium bromide in THF (1.2 to 1.5 equiv)[2].

    • Causality: The 0 °C environment controls the exothermic nucleophilic attack. Because the quinoline ring is electron-deficient, keeping the temperature low prevents the Grignard reagent from attacking the quinoline core (e.g., at the C2 position) and restricts the reaction strictly to the highly electrophilic aldehyde carbon.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Validate progression via TLC (Hexanes/EtOAc, UV active).

  • Quenching & Extraction: Cool the flask back to 0 °C and quench slowly with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl is a mild proton source. It selectively hydrolyzes the magnesium alkoxide intermediate without creating a highly acidic environment, which would risk acid-catalyzed dehydration of the newly formed benzylic alcohol into an unwanted alkene. Extract with EtOAc, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 2: Oxidation to 4-(4-Butylbenzoyl)quinoline
  • Preparation: Dissolve the crude secondary alcohol (1.0 equiv) from Step 1 in anhydrous CH₂Cl₂ (0.1 M).

  • Oxidation: Add Pyridinium Dichromate (PDC) (1.5 equiv) or activated Manganese Dioxide (MnO₂) (10 equiv)[2].

    • Causality: These specific reagents are mild, chemoselective oxidants. They efficiently oxidize benzylic and heterobenzylic alcohols to ketones but are not strong enough to oxidize the basic quinoline nitrogen into a quinoline N-oxide.

  • Propagation: Stir the suspension at room temperature for 12 hours.

  • Purification: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the insoluble chromium or manganese salts. Wash the pad thoroughly with excess CH₂Cl₂. Concentrate the filtrate and purify via silica gel flash chromatography to isolate the pure 4-(4-Butylbenzoyl)quinoline.

Troubleshooting & FAQs

Q1: I am observing a large amount of unreacted 4-quinolinecarboxaldehyde in Step 1 despite using 1.2 equivalents of the Grignard reagent. How can I drive the reaction to completion? A1: Your Grignard reagent is likely degrading due to adventitious moisture, converting into butane and magnesium bromide hydroxide. Ensure all glassware is strictly flame-dried and that your THF is anhydrous (preferably from a solvent purification system). If moisture is ruled out, increase the Grignard reagent to 1.5 equivalents. The electron-withdrawing nature of the quinoline ring can slightly deactivate the adjacent aldehyde carbonyl through inductive effects, sometimes requiring a slight excess of the nucleophile to achieve full conversion.

Q2: During the oxidation step, my TLC shows the desired product but also a highly polar, baseline-sticking side product. What is this, and how do I prevent it? A2: This is almost certainly the quinoline N-oxide, formed by the over-oxidation of the basic quinoline nitrogen. To prevent this, strictly avoid strong or unbuffered oxidants (e.g., KMnO₄, H₂O₂, mCPBA). Stick exclusively to mild oxidants like PDC, MnO₂, or the Dess-Martin Periodinane (DMP). Furthermore, if you are using PDC, ensure the reaction is kept strictly at room temperature; heating PDC reactions can override its chemoselectivity and promote N-oxidation.

Q3: My intermediate secondary alcohol has terrible solubility in CH₂Cl₂ for the oxidation step. What are my alternatives? A3: Heteroaryl alcohols often exhibit strong intermolecular hydrogen bonding, which drastically reduces their solubility in non-polar halogenated solvents. To resolve this, you can add up to 10% v/v of anhydrous DMF to the CH₂Cl₂. The DMF will disrupt the hydrogen bonding network and solubilize the intermediate without interfering with the PDC or MnO₂ oxidation mechanisms. Alternatively, you can switch to a Swern oxidation, which utilizes DMSO as both the reactant and the primary solvent system.

Q4: I am having trouble separating the chromium salts after the PDC oxidation. The product is streaking heavily on my silica column. A4: Chromium byproducts are notoriously difficult to remove completely and can coordinate with the lone pair on the quinoline nitrogen, causing severe streaking during chromatography. To resolve this, filter the crude reaction mixture through a bi-layered pad of Celite (top) and silica gel (bottom). If the issue persists, switch your oxidant to activated MnO₂. The resulting manganese salts are highly insoluble and do not coordinate as strongly to the product, allowing them to be removed completely by simple Celite filtration, leaving a pristine crude mixture for chromatography.

References

  • Siddaraju, Y., Lamani, M., & Prabhu, K. R. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry, 79(8), 3856–3865.[Link]

  • Hsieh, C. Y., Lee, H. Y., Nien, C. Y., Liou, J. P., & Pan, S. L. (2011). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 16(3), 2274-2284.[Link]

Sources

Optimization

Improving the yield and purity of 4-(4-Butylbenzoyl)quinoline synthesis

Technical Support Guide: Synthesis of 4-(4-Butylbenzoyl)quinoline Welcome to the technical support center for the synthesis of 4-(4-Butylbenzoyl)quinoline. This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis of 4-(4-Butylbenzoyl)quinoline

Welcome to the technical support center for the synthesis of 4-(4-Butylbenzoyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and answers to frequently encountered challenges in this specific Friedel-Crafts acylation. Our focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to optimize for both yield and purity.

The acylation of quinoline presents unique challenges primarily due to the Lewis basic nature of the ring nitrogen, which can interfere with the catalyst. This guide provides a framework for navigating these complexities.

Reaction Overview

The target synthesis is a Friedel-Crafts acylation, an electrophilic aromatic substitution where the quinoline ring acts as the nucleophile and a reactive acylium ion, generated from 4-butylbenzoyl chloride and a Lewis acid, serves as the electrophile.

Reaction scheme for the synthesis of 4-(4-Butylbenzoyl)quinoline

Core Synthesis Workflow

The following diagram outlines the critical stages of the synthesis, from initial setup to final product isolation. Each stage presents variables that can significantly impact the outcome of your experiment.

G cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification P1 Drying Glassware (Flame or Oven) P2 Reagent Check (Anhydrous Solvents, Acyl Chloride Purity) P1->P2 Ensure Anhydrous Conditions R1 Inert Atmosphere (N₂ or Ar) P2->R1 R2 Lewis Acid Slurry (e.g., AlCl₃ in Solvent) R1->R2 R3 Slow Addition of 4-Butylbenzoyl Chloride (Forms Acylium Ion) R2->R3 R4 Addition of Quinoline (Complexation & Acylation) R3->R4 R5 Controlled Heating (Promotes Reaction) R4->R5 W1 Quench Reaction (e.g., Ice/HCl) (Decomposes Catalyst Complex) R5->W1 W2 Liquid-Liquid Extraction (Isolate Crude Product) W1->W2 W3 Aqueous Wash (e.g., NaHCO₃, Brine) (Remove Acidic Impurities) W2->W3 W4 Drying & Concentration (MgSO₄/Na₂SO₄, Rotovap) W3->W4 PU1 Column Chromatography or Crystallization W4->PU1 PU2 Characterization (NMR, MS, TLC) PU1->PU2

Caption: High-level workflow for 4-(4-Butylbenzoyl)quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of quinoline so challenging?

A1: The primary challenge lies with the lone pair of electrons on the quinoline nitrogen atom. This nitrogen acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃).[1] This complexation has two negative consequences: first, it deactivates the catalyst, and second, it places a positive charge on the nitrogen, which strongly deactivates the entire heterocyclic ring system towards further electrophilic attack.[1][2] Overcoming this requires carefully controlled conditions and a sufficient excess of the catalyst.

Q2: Why must a stoichiometric amount (or more) of the Lewis acid be used?

A2: Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a 1:1 molar ratio of Lewis acid to the ketone product. The carbonyl oxygen of the newly formed ketone product is itself a Lewis base and forms a stable complex with the Lewis acid.[3][4] This complex is typically stable under the reaction conditions, effectively sequestering the catalyst. Therefore, you need enough Lewis acid to activate the acyl chloride and to be complexed by the product. An additional amount is also needed to complex with the quinoline nitrogen.

Q3: What are the most common impurities to expect?

A3: The most common impurities are unreacted quinoline, 4-butylbenzoic acid, and potentially polymeric tars. 4-butylbenzoic acid forms if the 4-butylbenzoyl chloride starting material is old or if it hydrolyzes due to moisture during the reaction or work-up.[5][6] Tarry materials often result from running the reaction at too high a temperature.[3]

Q4: Can I use 4-butylbenzoic acid directly instead of the acyl chloride?

A4: While some Friedel-Crafts acylations can be performed with carboxylic acids, they typically require stronger Brønsted acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) and often higher temperatures.[4][7] For this specific substrate, using the more reactive 4-butylbenzoyl chloride is the standard and more reliable approach.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Problem: My reaction yielded no product, or the yield is extremely low (<10%).

  • Potential Cause 1: Catalyst Inactivity due to Moisture.

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) react violently with water, hydrolyzing them into inactive aluminum hydroxides.[3] This is the most common cause of Friedel-Crafts reaction failure.

    • Solution:

      • Ensure all glassware is rigorously dried overnight in an oven (>120 °C) or flame-dried under vacuum just before use.

      • Use a high-purity, freshly opened bottle of AlCl₃. Old bottles may have absorbed atmospheric moisture.

      • Use anhydrous grade solvents. If necessary, distill solvents from an appropriate drying agent.

      • Run the entire reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon).

  • Potential Cause 2: Insufficient Catalyst.

    • Explanation: As detailed in the FAQ, you must account for catalyst complexation with the quinoline nitrogen, the 4-butylbenzoyl chloride carbonyl, and the final ketone product. A simple catalytic amount will be consumed instantly.[4]

    • Solution:

      • Use at least 2.5 to 3.0 molar equivalents of AlCl₃ relative to your limiting reagent (typically quinoline).

      • During your experimental setup, add the AlCl₃ first, followed by the slow addition of the acyl chloride, and finally the quinoline. This allows the reactive acylium ion to form before adding the catalyst-quenching quinoline.

Problem: The reaction starts but seems to stall, leaving a lot of unreacted quinoline.

  • Potential Cause: Incomplete Complex Decomposition during Work-up.

    • Explanation: The product-AlCl₃ complex can be quite stable. If not fully hydrolyzed during the aqueous work-up, your product may remain in the aqueous layer or as an insoluble solid, leading to low isolated yield.[4]

    • Solution:

      • Quench the reaction by carefully and slowly pouring the reaction mixture onto a large amount of crushed ice, often with concentrated HCl mixed in. The acid helps to break up the aluminum complexes.

      • Stir the quenched mixture vigorously for at least 30-60 minutes to ensure all complexes have decomposed before proceeding to extraction.

Problem: The final product is contaminated with significant amounts of 4-butylbenzoic acid.

  • Potential Cause: Hydrolysis of 4-Butylbenzoyl Chloride.

    • Explanation: 4-Butylbenzoyl chloride is highly susceptible to hydrolysis. This can happen if your starting material is old, if there was moisture in the reaction, or if the work-up procedure was too slow or performed at high temperatures.

    • Solution:

      • Verify the purity of your 4-butylbenzoyl chloride before use. If it is cloudy or has been open for a long time, consider purifying it by vacuum distillation.[8]

      • During the work-up, after quenching and extraction into an organic solvent (e.g., dichloromethane or ethyl acetate), perform a wash with a mild base like a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] This will convert the acidic 4-butylbenzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer. Be aware that vigorous gas evolution (CO₂) will occur.

Problem: The reaction mixture turned into a dark, intractable tar.

  • Potential Cause: Excessive Reaction Temperature.

    • Explanation: While heating is often necessary to drive the reaction forward, excessive temperatures can lead to polymerization and decomposition of the aromatic substrate, resulting in tar formation.[3]

    • Solution:

      • Maintain careful temperature control. Start the reaction at a low temperature (0-5 °C) during the addition of reagents.

      • After all reagents are combined, warm the reaction slowly and gently. Monitor the reaction by TLC. A typical temperature range for this type of reaction is 60-80 °C. Avoid aggressive, uncontrolled heating.

Troubleshooting Logic Flow

Use this decision tree to diagnose and resolve low-yield experiments systematically.

G Start Low or No Yield Observed Check_Anhydrous Were all reagents/solvents anhydrous and glassware rigorously dried? Start->Check_Anhydrous Check_Catalyst_Eq Were >2.5 equivalents of Lewis Acid used? Check_Anhydrous->Check_Catalyst_Eq Yes Sol_Anhydrous ACTION: Redo experiment using anhyrous techniques and inert atmosphere. Check_Anhydrous->Sol_Anhydrous No Check_Workup Was the reaction quenched on ice/acid and stirred thoroughly before extraction? Check_Catalyst_Eq->Check_Workup Yes Sol_Catalyst ACTION: Increase AlCl₃ to 2.5-3.0 eq. and re-run reaction. Check_Catalyst_Eq->Sol_Catalyst No Check_Temp Was the reaction temperature carefully controlled? Check_Workup->Check_Temp Yes Sol_Workup ACTION: Re-evaluate workup. Ensure vigorous stirring during quench for >30 min. Check_Workup->Sol_Workup No Sol_Temp ACTION: Optimize temperature. Use slow, controlled heating and monitor by TLC. Check_Temp->Sol_Temp No Success Improved Yield Check_Temp->Success Yes Sol_Anhydrous->Success Sol_Catalyst->Success Sol_Workup->Success Sol_Temp->Success

Caption: A decision tree for troubleshooting low-yield outcomes.

Optimized Experimental Protocol

This protocol incorporates best practices to mitigate the common issues discussed above.

1. Reagents and Setup:

  • Quinoline (1.0 eq)

  • 4-Butylbenzoyl chloride (1.2 eq)

  • Aluminum Chloride (AlCl₃), anhydrous powder (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • A three-neck round-bottom flask, flame-dried under vacuum.

  • Magnetic stirrer, condenser, and a nitrogen/argon inlet.

  • Addition funnel.

2. Procedure:

  • Equip the flame-dried flask with a stir bar and place it under a positive pressure of inert gas.

  • To the flask, add anhydrous AlCl₃ (2.5 eq) followed by anhydrous solvent (to make a ~0.5 M solution with respect to quinoline).

  • Cool the resulting slurry to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-butylbenzoyl chloride (1.2 eq) in a small amount of anhydrous solvent and add it to the addition funnel.

  • Add the 4-butylbenzoyl chloride solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes. Allow the mixture to stir at 0 °C for another 30 minutes.

  • Dissolve quinoline (1.0 eq) in a small amount of anhydrous solvent and add it to the addition funnel.

  • Add the quinoline solution dropwise to the reaction mixture. A color change and increase in temperature may be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (40 °C for DCM, ~80 °C for DCE) for 4-12 hours. Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl (10:1 v/v).

  • Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.

  • Continue stirring for 30-60 minutes until the two layers are distinct and no solids remain at the interface.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with water (1x), followed by saturated NaHCO₃ solution (2x, CAUTION: gas evolution ), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Summary Table

The following table provides a reference for reagent stoichiometry and expected outcomes for a typical lab-scale reaction.

ParameterValueRationale
Limiting Reagent QuinolineTypically the more valuable or complex starting material.
4-Butylbenzoyl chloride 1.2 equivalentsA slight excess ensures complete consumption of quinoline.
Aluminum Chloride 2.5 equivalentsStoichiometric amount required to complex with quinoline, acyl chloride, and product.[3][4]
Solvent Anhydrous DCEHigher boiling point allows for more effective heating than DCM.
Temperature 0 °C (additions), then 80 °CLow temp for initial mixing minimizes side reactions; heating drives the reaction to completion.[9]
Reaction Time 4 - 12 hoursMust be determined by reaction monitoring (e.g., TLC or LC-MS).
Expected Yield 50 - 75%Yields can be moderate due to the challenging nature of the substrate.
Expected Purity >95% (post-chromatography)Chromatography is generally required to remove baseline impurities.[10]

References

  • BenchChem. (n.d.). Troubleshooting Common Issues in Friedel-Crafts Reactions.
  • Quora. (2018, March 16). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Li, S. et al. (2008). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

  • Shafiee, M., et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Sbihi, M. (2012). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. University of Waterloo. Retrieved from [Link]

  • BenchChem. (n.d.). Dealing with the hydrolysis of Butyl 4-methylbenzenesulfonate during workup.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride.
  • Ohta, Y., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Institutes of Health (NIH). Retrieved from [Link]

  • Nuñez, M. C., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. MDPI. Retrieved from [Link]

  • Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry.
  • BenchChem. (n.d.). Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Mohammadi, Z., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. National Institutes of Health (NIH). Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoyl chloride. National Institutes of Health (NIH). Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Retrieved from [Link]

  • Proksch, P., et al. (2008). Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates. National Institutes of Health (NIH). Retrieved from [Link]

  • Google Patents. (n.d.). EP3478660A1 - Method for the purification of ethoxyquin.

Sources

Troubleshooting

Troubleshooting the purification of 4-benzoylquinoline derivatives by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when purifying 4-benzoylquinoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when purifying 4-benzoylquinoline derivatives. Because these molecules possess both a basic heterocyclic nitrogen (pKa ~4.6–4.9) and a polar carbonyl group[1], they are highly susceptible to secondary interactions during normal-phase column chromatography.

This guide is designed to move beyond basic protocols. It provides a mechanistically grounded, self-validating framework to troubleshoot peak tailing, co-elution, and on-column degradation, ensuring high-purity recovery of your target compounds.

Diagnostic Workflow

G start Crude 4-Benzoylquinoline tlc Run TLC (Standard Silica) Observe Peak Shape start->tlc decision1 Is Streaking/Tailing Present? tlc->decision1 add_tea Add 0.5-1.0% TEA to Mobile Phase (Silanol Suppression) decision1->add_tea Yes normal_col Standard Normal Phase Column (Hexane/EtOAc) decision1->normal_col No decision2 Does TEA Resolve Streaking? add_tea->decision2 basified_col Basified Silica Column (Pre-treated with TEA) decision2->basified_col Yes alt_phase Switch Stationary Phase (Type B Silica, Alumina, or C18) decision2->alt_phase No

Troubleshooting workflow for 4-benzoylquinoline purification.

Technical FAQs: Mechanistic Troubleshooting

Q1: Why does my 4-benzoylquinoline derivative streak severely across the TLC plate and column, even in highly non-polar solvent systems? Causality & Solution: Streaking (tailing) is rarely a solvent polarity issue; it is an ion-exchange issue. Standard silica gel contains surface silanol groups (Si-OH) that are intrinsically acidic. The lone pair on your quinoline nitrogen acts as a Lewis base, creating a strong acid-base interaction with these silanols[2]. Furthermore, older "Type A" silica contains trace metal impurities that act as chelates, activating adjacent silanol groups (lowering their pKa) and drastically increasing secondary retention[3]. Actionable Fix: You must neutralize the stationary phase. Add a competing base, such as 0.5% to 1.0% Triethylamine (TEA), to your mobile phase. TEA acts as a silanol suppressor, preferentially binding to the anionic silanol sites and reducing their availability to interact with your analyte[2]. For optimal results, switch to "Type B" (ultra-pure) silica, which lacks the metal impurities that exacerbate this tailing[3].

Q2: I added TEA to my eluent, but my compound is still co-eluting with a structurally similar impurity. What is the next logical step? Causality & Solution: While TEA corrects peak asymmetry by masking active sites, it does not fundamentally alter the spatial selectivity (α) of the silica toward closely related basic isomers. Actionable Fix: You must change the stationary phase chemistry to exploit different molecular interactions.

  • Basic Alumina: Switch to Alumina (Activity II or III). It lacks the highly acidic binding sites of silica and offers a completely different retention mechanism for basic heterocycles.

  • Reversed-Phase (C18): If normal-phase fails, utilize RP-HPLC. Use a low-pH mobile phase (e.g., pH ~3.0 with 0.1% formic acid) to protonate both the quinoline and the residual silanols, minimizing cation exchange. Alternatively, employ a Charged Surface Hybrid (CSH) C18 column, which features a positive surface charge that actively repels positively charged basic analytes, ensuring sharp peaks and excellent resolution[4].

Q3: My mass recovery after the column is less than 50%, and I observed a color change on the silica bed. Is my compound degrading? Causality & Solution: Yes. The appearance of new colored bands post-chromatography and poor mass balance are strong indicators of on-column degradation[5]. The acidic microenvironment of standard silica can catalyze chemical transformations (e.g., oxidation or self-condensation) of sensitive functional groups on the quinoline ring[5]. Actionable Fix: Do not load your sample onto untreated silica. You must pre-basify the entire column bed before loading (see the protocol below) to ensure all catalytic acidic sites are neutralized[5]. To definitively prove degradation is occurring, utilize the self-validating 2D TLC method described in Step 1 of the protocol.

Quantitative Data: Impact of Modifiers on Quinoline Chromatography

The following table summarizes the quantitative impact of various stationary phases and modifiers on the chromatographic behavior of 4-benzoylquinoline derivatives.

Stationary PhaseSolvent SystemModifierAvg. Rf ValuePeak Shape / BandingEst. Recovery Rate
Type A Silica Hexane/EtOAc (3:1)None0.15 - 0.35Severe Streaking< 50%
Type A Silica Hexane/EtOAc (3:1)1.0% TEA0.40Moderate Tailing~ 75%
Type B Silica Hexane/EtOAc (3:1)1.0% TEA0.45Tight, Circular Band> 90%
Basic Alumina Hexane/EtOAc (5:1)None0.50Sharp Band> 85%
CSH C18 (RP) H₂O/MeCN (Gradient)0.1% Formic AcidN/A (Rt ~ 8 min)Symmetrical Peak> 95%

Self-Validating Experimental Protocol: Basified Silica Gel Chromatography

This step-by-step methodology ensures that the chromatographic system is optimized and chemically inert prior to committing your bulk crude material.

Step 1: Self-Validating 2D TLC (Stability Check) Purpose: To definitively establish whether the compound is degrading on the stationary phase[5].

  • Spot a micro-aliquot of your crude sample in the bottom-left corner of a 5x5 cm silica TLC plate.

  • Develop the plate in your standard solvent system (e.g., 3:1 Hexane/EtOAc).

  • Remove the plate and dry it completely using a heat gun or compressed air.

  • Rotate the plate exactly 90 degrees and develop it a second time in the exact same solvent system.

  • Validation: Visualize under UV (254 nm). If the compound is stable, all spots will align on a perfect 45-degree diagonal. If spots appear off the diagonal, your compound is decomposing on the silica, mandating the use of Step 2 and Step 3[5].

Step 2: Mobile Phase Optimization Purpose: Neutralize acidic silanol interactions to consolidate the analyte band.

  • Prepare your optimized eluent mixture (e.g., 3:1 Hexane/EtOAc).

  • Add 1% v/v Triethylamine (TEA) or concentrated ammonium hydroxide to the mixture[2].

  • Re-run a standard 1D TLC using this modified mobile phase to confirm the quinoline spot resolves into a tight, non-streaking circle.

Step 3: Column Basification and Packing Purpose: Prevent irreversible chemisorption by pre-saturating the column's active sites[5].

  • Weigh out the required amount of Type B (low-metal) silica gel[3].

  • Prepare a slurry using the TEA-modified mobile phase from Step 2.

  • Stir the slurry at room temperature for 10–15 minutes. Causality: This dwell time allows the TEA to fully penetrate the silica pores and neutralize the acidic silanol groups[2][5].

  • Pour the slurry into the glass column and pack it evenly under gentle positive air pressure.

Step 4: Loading and Elution

  • Dissolve the crude 4-benzoylquinoline in a minimal volume of the TEA-modified eluent (or a slightly more polar solvent like DCM if solubility is poor).

  • Carefully apply the sample to the flat head of the silica bed.

  • Elute the column using the TEA-modified solvent system, collecting fractions based on standard column volumes.

Step 5: Post-Column Modifier Removal Purpose: Obtain a pure, solvent-free solid product.

  • Pool the fractions containing the pure product.

  • Because TEA is volatile (b.p. 89 °C), remove the bulk of the solvent via rotary evaporation under reduced pressure.

  • To eliminate residual trace TEA, dissolve the residue in a small amount of toluene and co-evaporate it 2–3 times. Alternatively, place the flask under high vacuum (lyophilizer or Schlenk line) overnight.

References

  • Title: Tip on Peak Tailing of Basic Analytes | Source: Phenomenex | URL: 2

  • Title: The little secrets of silica gel in liquid chromatography columns | Source: UHPLC Slab | URL: 3

  • Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 | Source: Waters | URL: 4

  • Title: 1-(2-Aminophenyl)propan-1-one | Source: Benchchem | URL: 5

  • Title: 4-(3-Cyanobenzoyl)quinoline | Source: Benchchem | URL: 1

Sources

Optimization

Overcoming poor solubility of 4-(4-Butylbenzoyl)quinoline in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical hurdles associated with highly lipophilic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical hurdles associated with highly lipophilic scaffolds.

4-(4-Butylbenzoyl)quinoline (CAS 1187171-66-9)[1] presents a classic formulation challenge. Its molecular architecture—combining a hydrophobic butylphenyl group with a rigid quinoline ring—results in a high partition coefficient (logP) and notoriously poor aqueous solubility[2][3]. In biological assays, this lipophilicity drives the compound to minimize contact with water, leading to rapid precipitation, colloidal aggregation, and unpredictable assay readouts[4].

This guide provides causality-driven troubleshooting strategies and self-validating protocols to ensure your compound remains in solution, delivering accurate and reproducible biological data.

Part 1: Diagnostic Triage & Mechanistic Pathways

Before altering your assay conditions, it is critical to diagnose how the compound is failing in solution.

SolubilityTriage Start Compound Precipitates in Aqueous Assay Buffer CheckDMSO Is the DMSO stock added rapidly to the buffer? Start->CheckDMSO DMSOSchock DMSO Shock: Add dropwise with vortexing CheckDMSO->DMSOSchock Yes CheckConc Does final conc. exceed Kinetic Solubility limit? CheckDMSO->CheckConc No LowerConc Lower assay concentration or add 0.01% Tween-20 CheckConc->LowerConc Yes Cyclo Formulate with HP-β-Cyclodextrin CheckConc->Cyclo Still precipitating

Diagnostic workflow for troubleshooting quinoline solubility in biological assays.

When 4-(4-Butylbenzoyl)quinoline crashes out of solution, it doesn't just disappear from the assay—it actively interferes with it. Macroscopic precipitation physically removes the drug from the system, lowering the effective "free" concentration and causing false negatives . Conversely, sub-visible colloidal aggregates can sequester assay proteins or enzymes, denaturing them and causing false positives (frequent in high-throughput screening).

AssayInterference Lipophilic Highly Lipophilic Quinoline Scaffold Aqueous Aqueous Assay Buffer (pH 7.4) Lipophilic->Aqueous Colloids Colloidal Aggregation (Sub-visible) Aqueous->Colloids Supersaturation Precipitate Macroscopic Precipitation Aqueous->Precipitate Nucleation FalsePos Non-specific Protein Binding (False Positive) Colloids->FalsePos FalseNeg Reduced Free Drug Conc. (False Negative) Precipitate->FalseNeg

Mechanistic pathway of assay interference driven by compound insolubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: I prepare a 10 mM stock of 4-(4-Butylbenzoyl)quinoline in 100% DMSO. When I dilute it to 10 µM in my PBS assay buffer, it instantly turns cloudy. Why? A1: You are observing a phenomenon known as "DMSO Shock" combined with exceeding the compound's kinetic solubility[4][5]. When a concentrated DMSO stock is rapidly pipetted into an aqueous buffer, the DMSO solvent diffuses into the water much faster than the hydrophobic quinoline molecules can be solvated by the surrounding aqueous phase. This rapid solvent exchange strips the compound of its hydration sphere, forcing it to nucleate and precipitate before it can reach a metastable supersaturated state[6]. Solution: Never make a single large dilution. Perform intermediate serial dilutions in DMSO first. When adding to the aqueous buffer, add the DMSO stock dropwise while the buffer is under vigorous vortexing to ensure instantaneous micro-mixing.

Q2: My IC50 values for this compound are highly variable between replicates in cell-based assays, even when the media looks clear. What is happening? A2: Highly lipophilic quinoline derivatives often form sub-visible colloidal aggregates or micelles in aqueous media before macroscopic precipitation occurs[2]. These colloids sequester the compound, drastically reducing the actual "free" monomeric concentration available to bind your biological target. Plate readers cannot distinguish between true absorbance and the light scattering caused by these micro-precipitates. Solution: Introduce a non-ionic surfactant (e.g., 0.01% Tween-20) to your assay buffer. The surfactant lowers the surface tension and helps maintain the compound in a monomeric state.

Q3: I need to dose this compound in a sensitive live-cell assay where high DMSO or surfactants cause cytotoxicity. What formulation strategy should I use? A3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for in vitro to in vivo translation of lipophilic compounds[7][8]. HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic butylphenyl moiety of 4-(4-Butylbenzoyl)quinoline inserts into this cavity via non-covalent van der Waals interactions. This "host-guest" inclusion complex effectively shields the hydrophobic drug from the aqueous environment, significantly enhancing apparent aqueous solubility without the membrane-lysing toxicity associated with organic solvents[8][9].

Part 3: Quantitative Data & Excipient Tolerability

When optimizing solubility, you must balance the physical chemistry of the compound against the biological tolerance of your assay system. Below is a summary of maximum tolerated concentrations (MTC) for common solubilizers.

Solubilizer / ExcipientMechanism of SolubilizationTypical MTC in Cell AssaysCausality & Limitations
DMSO Co-solvent (disrupts crystal lattice)0.1% - 1.0% (v/v)>1% causes lipid bilayer permeabilization, altering cell phenotype and causing cytotoxicity[5].
Tween-20 / Triton X-100 Non-ionic surfactant (micelle formation)0.01% - 0.1% (v/v)Lowers surface tension to prevent aggregation. High concentrations will lyse cell membranes.
HP-β-Cyclodextrin Host-guest inclusion complex1% - 5% (w/v)Highly biocompatible. Acts as a molecular shield for lipophilic moieties, leaving biological membranes intact[9].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in verification steps to confirm that the compound is truly dissolved, rather than merely suspended.

Protocol 1: Self-Validating Kinetic Solubility Assay (Nephelometry/UV-Vis)

Purpose: To determine the maximum concentration of 4-(4-Butylbenzoyl)quinoline that can be maintained in an aqueous buffer before nucleation occurs[4][5].

  • Stock Preparation: Prepare a 10 mM stock of 4-(4-Butylbenzoyl)quinoline in anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock in 100% DMSO (ranging from 10 mM down to 0.078 mM).

  • Aqueous Transfer: Aliquot 198 µL of your target assay buffer (e.g., PBS, pH 7.4) into a 96-well UV-transparent microplate.

  • Controlled Addition: Add 2 µL of each DMSO dilution to the buffer (yielding a 1:100 dilution and a constant 1% DMSO background). Critical Causality Step: Add the DMSO dropwise while shaking the plate at 600 RPM to prevent localized concentration spikes and DMSO shock.

  • Incubation: Seal and incubate for 2 hours at room temperature to allow for potential thermodynamic nucleation.

  • Validation Step (The Centrifugation Test): Measure the absorbance of the plate at 620 nm (a wavelength where the compound does not absorb). High readings here indicate light scattering from colloidal precipitates. Next, centrifuge the plate at 3,000 x g for 15 minutes to pellet any micro-precipitates. Carefully transfer the supernatants to a new plate and measure UV absorbance at the compound's specific λmax.

    • Validation Logic: If the UV absorbance drops significantly compared to the uncentrifuged sample, it proves the compound was in a colloidal suspension. The concentration at which the centrifuged UV absorbance plateaus is your true kinetic solubility limit.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Purpose: To create a stable, water-soluble formulation of 4-(4-Butylbenzoyl)quinoline for sensitive cell-based or in vivo assays[7][8].

  • Host Solution: Weigh out HP-β-CD and dissolve it in molecular biology-grade water to create a 20% (w/v) solution.

  • Guest Solution: Dissolve 4-(4-Butylbenzoyl)quinoline in a minimal volume of ethanol (e.g., 10-20 mg/mL).

  • Complexation: Slowly add the organic guest solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

  • Equilibration: Leave the solution stirring for 24-48 hours in a partially open container. Causality: This allows the ethanol to evaporate completely while the host-guest complex reaches thermodynamic equilibrium.

  • Purification: Filter the resulting solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, precipitated 4-(4-Butylbenzoyl)quinoline that failed to enter the cyclodextrin cavity.

  • Validation Step: Lyophilize the filtrate to obtain a dry powder. Reconstitute a known mass of this powder in water, and compare its UV-Vis absorbance against a standard curve of the compound dissolved in 100% DMSO.

    • Validation Logic: If the calculated concentration in the aqueous cyclodextrin solution matches the theoretical mass added, you have successfully validated complete inclusion and solubilization.

References

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules (NIH PMC).
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Benchchem.
  • 4-(4-Butylbenzoyl)quinoline (Cas 1187171-66-9). Parchem.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI.
  • Technical Support Center: Overcoming Solubility Challenges with 2-Piperidin-1-ylmethyl-benzylamine. Benchchem.
  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. NIH PMC.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. NIH PMC.

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Quinoline-Based Compounds

Welcome to the Technical Support Center for scientists and drug development professionals working with quinoline derivatives. Quinolines (e.g., antimalarials, kinase inhibitors, and fluoroquinolones) frequently suffer fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scientists and drug development professionals working with quinoline derivatives. Quinolines (e.g., antimalarials, kinase inhibitors, and fluoroquinolones) frequently suffer from poor aqueous solubility (BCS Class II/IV), extensive first-pass metabolism, and efflux pump clearance.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these pharmacokinetic barriers.

Section 1: Formulation-Based Strategies (Lipid Nanocarriers)

Q1: My lipophilic quinoline derivative precipitates in gastric fluid, leading to erratic in vivo absorption. How can I prevent this and enhance oral bioavailability?

A1: Highly lipophilic quinolines are prone to in vivo precipitation. Encapsulating the drug in Solid Lipid Nanoparticles (SLNs) or Amorphous Solid Dispersions (ASDs) is highly effective. SLNs protect the drug from gastric degradation and facilitate lymphatic uptake, which entirely bypasses hepatic first-pass metabolism[1]. For instance, formulating the fluoroquinolone enrofloxacin into SLNs with an enteric coating increased its area under the curve (AUC) from 4.26 µg·h/mL to 11.24 µg·h/mL[2]. Alternatively, coprecipitating the drug into an ASD using polymers like Eudragit L100-55 can maintain the compound in a supersaturated state within the gastrointestinal tract[3].

Troubleshooting: If your SLN formulation shows drug expulsion (leaking) during storage, it is likely due to lipid polymorphic transitions (from the unstable α-form to the highly ordered β-form), which reduces the space available for drug molecules. Solution: Modify the surface with polyethylene glycol (PEGylation) or incorporate liquid lipids to create Nanostructured Lipid Carriers (NLCs). PEGylated SLNs of the quinoline analog PK-L4 successfully maintained a smaller particle size (28 nm) and stabilized the drug entrapment efficiency at 80%–90% over time[1].

Protocol 1: Preparation & Validation of Quinoline-Loaded SLNs via Hot Homogenization

This protocol is a self-validating system; failure at step 6 requires restarting with adjusted parameters.

  • Lipid Phase Preparation: Melt the solid lipid (e.g., octadecanoic acid) at 5–10°C above its melting point. Dissolve the quinoline derivative into the lipid melt at an optimized drug-to-lipid ratio (typically 1:3)[2].

  • Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., 3% Polyvinyl Alcohol) to the exact same temperature as the lipid phase. Causality: Temperature matching prevents premature lipid crystallization during mixing[2].

  • Pre-emulsification: Add the hot aqueous phase to the lipid melt dropwise under continuous magnetic stirring to form a pre-emulsion.

  • High-Shear Homogenization: Homogenize the pre-emulsion at 10,000–15,000 rpm for 5–10 minutes using a high-shear mixer.

  • Solidification: Rapidly cool the hot nanoemulsion in an ice bath (2–3°C) under gentle stirring to solidify the lipid droplets into SLNs.

  • Validation & Quality Control: Characterize the SLNs using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) > 0.3 indicates aggregation or uneven emulsification, invalidating the batch[2]. If the PDI is acceptable, quantify Entrapment Efficiency (EE%) via ultrafiltration.

SLN_Workflow Start Lipid & Drug Melting (e.g., Octadecanoic Acid + Quinoline) Emulsification Aqueous Emulsification (Add PVA/Surfactant) Start->Emulsification Homogenization High-Shear Homogenization Emulsification->Homogenization Cooling Cooling & Solidification (Form SLNs) Homogenization->Cooling Validation Physicochemical Validation (Size, PDI, Zeta, EE%) Cooling->Validation

Workflow for preparing and validating quinoline-loaded solid lipid nanoparticles.

Section 2: Complexation Strategies (Cyclodextrins)

Q2: I am attempting to increase the aqueous solubility of a quinoline compound using cyclodextrins, but the inclusion complex is not forming efficiently. What is the mechanistic cause?

A2: The formation of a cyclodextrin (CD) inclusion complex depends heavily on the cavity size of the CD and the solvation state of the quinoline chromophore. If the quinoline is highly solvated (e.g., in methanol or low pH water), strong solvent interactions will expel the chromophore from the CD cavity[4]. Beta-cyclodextrin (β-CD) is typically preferred due to its optimal cavity size. For example, di(8-hydroxyquinoline)magnesium forms a highly stable 2:1 stoichiometric inclusion complex with β-CD, yielding a mean association constant of 3577 (L/mol)²[5].

Troubleshooting: If 1H-NMR signals (specifically the Q1 proton of the quinoline moiety) are broad and less intense, the quinoline is exchanging rapidly outside the cavity on the NMR timescale[4]. Solution: Optimize the solvent environment (use D₂O for NMR validation instead of CD₃OD) to promote hydrophobic interactions, and utilize the kneading or lyophilization method to physically force the inclusion[4][6].

Section 3: Overcoming Biological Barriers (Efflux Pumps)

Q3: My quinoline compound has excellent in vitro solubility but poor in vivo bioavailability. Intravenous administration shows rapid clearance. What is happening?

A3: Quinolines are frequent substrates for P-glycoprotein (P-gp/MDR1) efflux pumps located in the intestinal epithelium and the blood-brain barrier (BBB)[7]. Even if the drug is successfully absorbed into the enterocyte, P-gp actively hydrolyzes ATP to transport the drug back into the intestinal lumen.

Solution: Co-administer a P-gp inhibitor or chemically modify the quinoline scaffold to reduce its affinity for the transporter. For example, derivatives of the quinoline compound NSC23925 (such as YS-7a) act as potent P-gp inhibitors. Substituting hydroxyl groups with methoxy groups on chiral carbons reduces the polarity and hydrogen bonding capacity of the molecule, significantly enhancing intracellular accumulation and bioavailability (an 82.19-fold change in activity)[7].

Pgp_Pathway Quinoline Quinoline Drug (Substrate) Pgp P-glycoprotein (P-gp) Efflux Pump Quinoline->Pgp Binds Intracellular Intracellular Accumulation (High Bioavailability) Quinoline->Intracellular Passive Diffusion (When P-gp blocked) Extracellular Extracellular Efflux (Clearance) Pgp->Extracellular Active Transport Inhibitor P-gp Inhibitor (e.g., YS-7a) Inhibitor->Pgp Blocks ATP Hydrolysis

Mechanism of P-glycoprotein inhibition to enhance intracellular quinoline accumulation.

Section 4: Quantitative Data Comparison

The following table summarizes the expected quantitative improvements when applying the strategies discussed above to various quinoline derivatives:

CompoundFormulation / Modification StrategyKey Quantitative OutcomeReference
PK-L4 (Amsacrine analog)PEGylated Solid Lipid NanoparticlesParticle size reduced to 28 nm; EE% maintained at 80–90% over 1 month.[1]
Enrofloxacin Enteric-coated SLNsAUC increased from 4.26 to 11.24 µg·h/mL; MRT extended from 6.80 to 17.97 h.[2]
Compound A (Quinoline sulfonamide)PEG/Labrasol Lipid FormulationBioavailability increased from 1.6 µg·h/mL (suspension) to 18.6 µg·h/mL.[3]
di(8-hydroxyquinoline) magnesium β-Cyclodextrin Inclusion ComplexFormed 2:1 stoichiometric complex with an association constant of 3577 (L/mol)².[5]
NSC23925 derivative (YS-7a)Chemical Modification (Methoxy substitution)Inhibited P-gp efflux with an 82.19-fold change in activity compared to control.[7]

Section 5: In Vivo Pharmacokinetic Workflow

Protocol 2: In Vivo Pharmacokinetic (PK) Evaluation of Enhanced Quinoline Formulations

To ensure data integrity, this protocol includes internal validation steps for bioanalysis.

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3–5 per group) overnight prior to dosing. Causality: Fasting eliminates food-effect variability, which can drastically alter the absorption of lipophilic drugs[8].

  • Dosing: Administer the control (unformulated quinoline suspension in 0.5% CMC) and the optimized formulation (e.g., SLN or ASD) via oral gavage at an equivalent dose (e.g., 10 mg/kg)[8].

  • Blood Sampling: Collect blood samples (~200 µL) from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Separation: Centrifuge the blood immediately at 4,000 rpm for 10 minutes at 4°C to prevent ex vivo enzymatic degradation. Store plasma at -80°C[8].

  • Bioanalysis & Validation: Extract the quinoline using protein precipitation (e.g., adding acetonitrile). Quantify the concentration using a validated LC-MS/MS method[8]. Self-Validation Step: Include a structurally similar internal standard (IS) to validate extraction recovery. If the IS recovery is <70%, the protein precipitation method is failing, and solid-phase extraction (SPE) must be utilized instead.

References

  • Modification of polyethylene glycol onto solid lipid nanoparticles encapsulating a novel chemotherapeutic agent (PK-L4) to enhance solubility for injection delivery. PMC. 1

  • Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. PMC. 7

  • Solid lipid nanoparticles with enteric coating for improving stability, palatability, and oral bioavailability of enrofloxacin. Dove Medical Press. 2

  • WO2013149981A1 - Pharmaceutical composition with improved bioavailability, safety and tolerability. Google Patents. 3

  • Technical Support Center: Enhancing the Bioavailability of N-phenyl-2-quinolin-8-ylacetamide. Benchchem. 8

  • Synthesis and Characterization of Beta-Cyclodextrin Inclusion Complex Containing di(8-hydroxyquinoline) Magnesium. PubMed. 5

  • A single-step multicomponent synthesis of a quinoline derivative. ULisboa. 6

  • A Quinoline-Appended Cyclodextrin Derivative as a Highly Selective Receptor and Colorimetric Probe for Nucleotides. PMC. 4

Sources

Optimization

Technical Support Center: Navigating Challenges in the Scale-Up Synthesis of Substituted Quinolines

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The quinoline scaffold is a privileged structure in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient synthesis a critical task.[1][2] However, transitioning from bench-scale discovery to large-scale production presents significant challenges, from managing violently exothermic reactions to controlling regioselectivity and achieving purity.

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format. We will delve into the causality behind common issues encountered during the scale-up of classical and modern quinoline syntheses, empowering you to optimize your processes for safety, efficiency, and reproducibility.

Section 1: Taming the Fury: Controlling Exothermic Reactions & Tar Formation

Classical methods like the Skraup and Doebner-von Miller syntheses are powerful but notoriously aggressive. Their highly exothermic nature is a major safety concern and the primary driver of byproduct and tar formation, which severely complicates purification and reduces yields.[3][4][5]

Q1: My Skraup reaction is extremely vigorous and difficult to control at scale, resulting in a low yield of a tarry black substance. What is happening, and how can I prevent a runaway reaction?

A1: This is the most common and critical challenge in scaling up the Skraup synthesis. The root cause is the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by a rapid condensation with the aniline.[5] Uncontrolled, this leads to localized overheating ("hotspots"), which catalyzes the polymerization of the reactive acrolein intermediate into intractable tar.[4][6]

Your primary goal is to dissipate heat effectively and moderate the reaction rate.

Causality-Driven Troubleshooting Steps:

  • Use a Reaction Moderator: This is the most effective strategy. The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial.[3][6][7] FeSO₄ is believed to act as an oxygen carrier, smoothing the oxidation step over a longer period and preventing a sudden, violent exotherm.[7][8]

  • Controlled Reagent Addition: Never mix all reactants at once. The order and rate of addition are critical for safety and success. Add concentrated sulfuric acid slowly and in portions to the cooled mixture of the aniline, glycerol, and moderator.[5][7] Maintain a low temperature with an ice bath during the acid addition.

  • Ensure Efficient Agitation: Inadequate mixing is a primary cause of localized overheating. At scale, simple magnetic stirring is insufficient. Use a robust overhead mechanical stirrer to ensure the viscous mixture is homogenous, promoting even heat distribution.

  • Gradual and Monitored Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by bubbling or boiling), remove the external heat source immediately.[7][9] The reaction's own exotherm should sustain it for a period. Monitor the internal temperature continuously and reapply gentle heat only after the initial vigorous phase has subsided to maintain a controlled reflux.[5]

Below is a decision tree to guide your response to a potentially runaway Skraup reaction.

start Is the reaction becoming too vigorous? action_cool IMMEDIATE ACTION: Immerse in ice-water bath. start->action_cool Yes prevent_title Future Prevention Strategy start->prevent_title No, but I want to prevent it. action_vent Ensure adequate venting and blast shield is in place. action_cool->action_vent mod Did you use a moderator (e.g., FeSO₄)? prevent_title->mod add_mod Incorporate FeSO₄ or Boric Acid into the initial mixture. mod->add_mod No addition How was H₂SO₄ added? mod->addition Yes add_mod->addition slow_add Add H₂SO₄ slowly in portions with external cooling. addition->slow_add All at once heat How was heat applied? addition->heat Slowly, with cooling slow_add->heat gradual_heat Heat gently to initiate, then remove heat during the main exotherm. heat->gradual_heat Too quickly stir Is stirring efficient? heat->stir Gradually gradual_heat->stir mech_stir Use overhead mechanical stirring for viscous mixtures. stir->mech_stir No, magnetic stirrer stir->mech_stir Yes, overhead stirrer

Caption: Troubleshooting workflow for a violent Skraup reaction.

Section 2: Improving Yield and Regioselectivity at Scale

Low yields are not always due to tarring. In syntheses like the Friedländer and Combes, incomplete conversion, side reactions, and poor regioselectivity are common culprits, especially when scaling up.[9][10]

Q2: My Friedländer synthesis using an unsymmetrical ketone produces a mixture of regioisomers, and the overall yield is low. How can I improve selectivity and conversion?

A2: This is a classic challenge in quinoline synthesis. The formation of two regioisomers arises from the two possible sites for the initial condensation reaction on the unsymmetrical ketone. Furthermore, low yields can stem from competing side reactions, such as the self-condensation of the ketone reactant, particularly under basic conditions.[10][11]

Strategies for Enhancing Regioselectivity and Yield:

  • Catalyst Selection is Key: The choice of acid or base catalyst is substrate-dependent and crucial for success.[11]

    • Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) and iodine are often effective and can sometimes be used in solvent-free conditions, which simplifies scale-up.[10][12]

    • Base Catalysts: For more reactive substrates, bases like potassium tert-butoxide (KOtBu) may be used, but they can promote aldol side reactions.[9][10]

    • Modern Catalysts: Gold or other metal catalysts can promote the reaction under much milder conditions, improving functional group tolerance and reducing byproduct formation.[10]

  • Steric and Electronic Control: You can direct the reaction by leveraging the inherent properties of your substrates.

    • Steric Hindrance: A bulky substituent on either the 2-aminoaryl ketone or the α-methylene ketone can physically block one reaction site, favoring the formation of the less hindered regioisomer.[9]

    • Amine Catalysts: Specific amine catalysts can be used to selectively form one enamine intermediate over the other, thereby directing the regiochemical outcome.[10]

  • Optimize Reaction Conditions:

    • Temperature: Excessive heat can lead to decomposition and side reactions.[11][12] Experiment with lower temperatures for longer times to find the optimal balance for your specific substrates.

    • Solvent: If reactants have poor solubility, switching to a more polar solvent like DMF or ethanol can improve reaction rates and yields.[12]

The following diagram illustrates the factors that you can manipulate to control the outcome of the Friedländer synthesis.

center Friedländer Synthesis Regioselectivity & Yield catalyst Catalyst Choice center->catalyst sterics Steric Hindrance center->sterics electronics Substrate Electronics center->electronics conditions Reaction Conditions center->conditions acid Acid (p-TsOH, I₂) catalyst->acid base Base (KOtBu) catalyst->base metal Metal (Au, etc.) catalyst->metal bulk Bulky Groups on Substrates sterics->bulk edg Electron-Donating Groups (Faster Reaction) electronics->edg ewg Electron-Withdrawing Groups (Slower Reaction) electronics->ewg temp Temperature conditions->temp solvent Solvent conditions->solvent

Caption: Key factors influencing regioselectivity and yield in Friedländer synthesis.

Table 1: Example Catalyst/Condition Screening for Friedländer Synthesis
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio
1p-TsOH (10)Toluene11012653:1
2Iodine (10)Solvent-free1004825:1
3KOtBu (20)THF65845*2.5:1
4AuCl₃ (2)Ethanol80691>20:1

*Low yield due to significant aldol self-condensation byproducts.

Section 3: Purification and Isolation at Scale

Even with an optimized reaction, isolating the desired quinoline from a complex, often tarry, crude mixture is a significant scale-up hurdle. Standard laboratory chromatography is often impractical for multi-kilogram quantities.

Q3: The work-up of my large-scale Skraup reaction is a nightmare. How can I effectively separate my quinoline product from the tarry residue?

A3: This requires a robust work-up procedure that leverages the chemical properties of your product to separate it from the non-volatile, non-basic polymeric byproducts. Steam distillation and acid-base extraction are your most powerful tools.[3][5][6][13]

Protocol 1: Large-Scale Purification of Crude Quinoline

Objective: To isolate a volatile quinoline product from non-volatile tar and unreacted starting materials.

Methodology:

  • Cool and Dilute: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a large volume of cold water with vigorous stirring. This reduces the viscosity and precipitates some of the tar.[3]

  • Neutralization: Cautiously neutralize the acidic solution with a concentrated base solution (e.g., 40% NaOH). This step is highly exothermic and must be done with external cooling to prevent boiling. The goal is to make the solution strongly alkaline to liberate the free quinoline base.

  • Steam Distillation: This is the most effective step for separating volatile quinolines from the tar.[5] Set up a large-scale steam distillation apparatus. Pass steam through the alkaline mixture. The quinoline, being steam-volatile, will co-distill with the water and can be collected in a receiving flask. Continue until the distillate runs clear.

  • Extraction: The distillate will contain an emulsion or separate layer of the crude quinoline. Extract the entire distillate multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid-Base Wash (Optional Refinement): For higher purity, combine the organic extracts and wash them with a dilute acid solution (e.g., 1M HCl). The basic quinoline will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Separate the aqueous layer, re-basify it with NaOH, and re-extract the pure quinoline into an organic solvent.

  • Drying and Concentration: Dry the final organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline.

Caption: Process flow diagram for large-scale quinoline purification.

Section 4: Modern Synthetic Routes for Scale-Up

For complex or sensitive substrates, the harsh conditions of classical syntheses are often prohibitive. Modern transition-metal-catalyzed methods provide milder and more versatile alternatives.[14][15]

Q4: Classical methods are incompatible with my functional groups. What are some milder, scalable alternatives for synthesizing substituted quinolines?

A4: Palladium-catalyzed reactions have emerged as a powerful strategy for quinoline synthesis, offering broad functional group tolerance, high regioselectivity, and significantly milder reaction conditions.[16][17] These methods avoid the use of strong acids and high temperatures, making them ideal for complex molecules in drug development.

Promising Modern Methodologies:

  • Palladium-Catalyzed Annulation of o-Alkenylanilines and Alkynes: This method allows for the construction of 2,3-disubstituted quinolines with high regioselectivity. The use of molecular oxygen as a green terminal oxidant makes this process sustainable and attractive for industrial applications.[16]

  • Palladium-Catalyzed Cyclization of Anilines and Allyl Alcohols: This approach provides a direct route to substituted quinolines from readily available starting materials. Notably, some protocols work efficiently without any acid, base, or other additives, simplifying the process and work-up.[14]

  • Palladium-Catalyzed Cross-Coupling with Cyclopropanols: This novel method is particularly useful for synthesizing 3-substituted quinolines, which can be difficult to access via classical routes.[18]

These modern methods streamline the synthesis, often improving atom economy and the overall efficiency of multi-step sequences, which is a significant advantage in process development.[19]

Section 5: Safety at Scale

Scaling up chemical reactions introduces risks that may not be apparent at the bench. Proper hazard assessment and engineering controls are non-negotiable.

Q5: What are the most critical safety precautions when scaling up a quinoline synthesis?

A5: Beyond managing the exotherm, you must consider the inherent hazards of the reagents and products.

  • Reagent Hazards:

    • Concentrated Acids (H₂SO₄): Highly corrosive. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

    • Oxidizing Agents (Nitrobenzene): Toxic and readily absorbed through the skin.

    • Quinoline: The product itself is harmful if swallowed or in contact with skin, is a suspected mutagen, and may cause cancer.[20] It is also toxic to aquatic life.[20][21]

  • Engineering Controls:

    • Fume Hood: All operations should be conducted in a certified, high-performance fume hood.

    • Blast Shield: For potentially explosive or runaway reactions like the Skraup synthesis, a blast shield is mandatory.[7]

    • Pressure Relief: Ensure your reactor setup has a proper pressure relief system (e.g., a bubbler) to handle any sudden gas evolution.

  • Emergency Preparedness:

    • Have appropriate quenching agents and spill kits readily available.

    • Ensure an emergency shower and eyewash station are accessible.

    • Never work alone, especially when performing a scaled-up reaction for the first time.

All personnel must read and understand the Safety Data Sheets (SDS) for every chemical involved before beginning work.[22]

References
  • Zheng, J., et al. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 18, 3514-3517. [Link]

  • Organic Chemistry Portal. (n.d.). Combes quinoline synthesis. Organic Chemistry Portal. [Link]

  • Larson, M. A., & Johnson, J. S. (2014). One-Step Synthesis of Quinolines via Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Unprotected ortho-Bromoanilines. Synlett, 25(16), 2301-2305. [Link]

  • Luo, J. (2017). Palladium-Catalyzed Synthesis Of Substituted Quinoline/Isoquinoline Derivatives And Mechanism Study. Globe Thesis. [Link]

  • Singh, R., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. [Link]

  • Zhang, Z., et al. (2025). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. [Link]

  • Sharma, S., et al. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Li, J., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(58), 36453-36456. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • Vootla, S. K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19452-19472. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Zhang, Z., et al. (2025). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • The Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. The Curly Arrow. [Link]

  • Igarashi, M., et al. (2006). Practical and Simple Synthesis of Substituted Quinolines by an HCl-DMSO System on a Large Scale: Remarkable Effect of the Chloride Ion. The Journal of Organic Chemistry, 71(1), 197-203. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • Barluenga, J., et al. (2007). One-Pot Friedländer Quinoline Synthesis. Organic Letters, 9(23), 4689-4692. [Link]

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. [Link]

  • Igarashi, M., et al. (2006). Practical and Simple Synthesis of Substituted Quinolines by an HCl-DMSO System on a Large Scale: Remarkable Effect of the Chloride Ion. The Journal of Organic Chemistry, 71(1), 197-203. [Link]

  • Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(1), 75-80. [Link]

  • Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 82(4), 461-475. [Link]

  • Gáspár, A., et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. [Link]

  • Eigner, V., et al. (2022). The Formation of Inherently Chiral Calix[3]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Molecules, 27(23), 8503. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Quinoline Compounds

Welcome to the technical support center for the HPLC analysis of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during their experiments. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half being broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A symmetrical peak has a Tf or As of 1.0. Generally, a value greater than 1.2 indicates significant peak tailing.[4]

Q2: Why are quinoline compounds particularly susceptible to peak tailing?

Quinoline and its derivatives are basic compounds due to the nitrogen atom in the heterocyclic ring.[4] This basicity is the primary reason for their tendency to exhibit peak tailing in reversed-phase HPLC. The main causes are:

  • Secondary Silanol Interactions: The most common cause of peak tailing for basic compounds is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4][5] At a typical mobile phase pH, these silanol groups can be deprotonated (SiO-), creating negatively charged sites that can strongly interact with the protonated, positively charged quinoline molecules.[5][6] This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in a "tail".[4][7]

  • Metal Chelation: The quinoline ring system can act as a chelating agent, interacting with trace metal impurities (like iron, aluminum, or titanium) present in the silica matrix of the column or in the stainless-steel components of the HPLC system (e.g., frits, tubing).[8][9][10] This interaction can cause peak distortion and tailing.[10][11]

Q3: How can I quickly determine if the peak tailing is a chemical or a physical problem?

A simple diagnostic test is to inject a neutral compound, such as toluene or uracil.[4][6]

  • If the neutral compound does NOT tail, but your quinoline compound does: The issue is most likely a chemical problem related to secondary interactions (silanol or metal chelation).[6]

  • If the neutral compound ALSO tails: This suggests a physical problem with the system or column.[6] This could be due to a column void (a settled or damaged column bed), excessive extra-column volume (long or wide-bore tubing), or a partially blocked frit.[5][6][12]

Troubleshooting Guide: A Systematic Approach

When encountering peak tailing with quinoline compounds, a systematic approach is key to efficiently identifying and resolving the issue. The following guide will walk you through a logical workflow, from initial diagnosis to advanced solutions.

Step 1: Initial Diagnosis and Mobile Phase Optimization

The mobile phase is often the most effective and easiest parameter to adjust to improve peak shape.[13]

1.1 Mobile Phase pH Adjustment

The pH of the mobile phase is a critical factor for controlling the peak shape of ionizable compounds like quinolines.[13][14][15][16][17][18]

  • The Principle: By lowering the mobile phase pH, you can suppress the ionization of the residual silanol groups, thereby minimizing the secondary ionic interactions.[5][19] A recommended practice is to adjust the mobile phase pH to be at least 1-2 pH units away from the pKa of your analyte.[14][16] For most quinolines, a pH in the range of 2.5-4.0 is effective.[13][14]

  • Practical Application: Prepare your aqueous mobile phase with a buffer (e.g., 10-20 mM phosphate or acetate) and adjust the pH using an acid like phosphoric acid or formic acid.[19][20][21]

1.2 Mobile Phase Additives

Mobile phase additives can be used to further improve peak shape.[22][23]

  • Acidic Modifiers: Small amounts of acids like trifluoroacetic acid (TFA) or formic acid (typically 0.05-0.1%) are commonly added to the mobile phase.[14][24] These modifiers help to protonate the quinoline analyte consistently and can also mask some of the active silanol sites.

  • Competing Bases (Silanol Suppressors): Additives like triethylamine (TEA) can be used at low concentrations (e.g., 5-10 mM).[19] TEA is a small basic molecule that competes with the quinoline analyte for the active silanol sites, thereby reducing peak tailing.[19] However, be aware that competing bases can sometimes shorten column lifetime.[19]

Table 1: Effect of Mobile Phase Modifications on Peak Shape
ModificationConcentrationMechanism of ActionPotential Downsides
pH Adjustment (Low pH) pH 2.5 - 4.0Suppresses silanol ionization, ensures consistent protonation of the analyte.[5][19]May reduce retention time.[5] Not suitable for columns unstable at low pH.
Formic Acid / TFA 0.05 - 0.1%Acts as an ion-pairing agent and masks silanol sites.[14][24]TFA can suppress MS signal if using LC-MS.
Triethylamine (TEA) 5 - 10 mMCompeting base that blocks active silanol sites.[19]Can shorten column lifetime and may be difficult to remove from the column.[19]
Step 2: Column Selection and Care

If mobile phase optimization is insufficient, the next step is to evaluate your column.

2.1 Choosing the Right Column

The choice of HPLC column is crucial for achieving good peak shape for basic compounds.[25]

  • High-Purity, End-Capped Columns: Modern columns are typically made with high-purity silica, which has a lower metal content and fewer acidic silanol groups.[1][8] "End-capping" is a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane), effectively shielding them from interacting with the analyte.[7]

  • Polar-Embedded Phases: These columns have a polar group embedded in the C18 chain, which can help to shield the residual silanol groups and improve the peak shape of basic compounds.[14][26]

  • Phenyl Phases: Columns with a phenyl stationary phase can offer alternative selectivity for aromatic compounds like quinolines through π-π interactions.[14]

2.2 Column Contamination and Degradation

Over time, columns can become contaminated or the stationary phase can degrade, leading to the exposure of active sites and causing peak tailing.[4]

  • Column Washing: If you suspect contamination, a rigorous column wash is recommended. A general procedure is to wash the column with solvents of increasing elution strength, for example, water, methanol, acetonitrile, and isopropanol. Always check the column manufacturer's instructions for recommended washing procedures and solvent compatibility.

  • Column Void: A void at the column inlet can cause peak distortion.[5][6] This can sometimes be rectified by reversing the column and flushing it with a strong solvent.[5] However, always verify with the manufacturer if your column can be back-flushed.

Step 3: Addressing Metal Chelation Issues

If you have optimized your mobile phase and are using a suitable column, but still observe peak tailing, metal chelation may be the culprit.

3.1 Using Mobile Phase Additives as Chelators

Adding a sacrificial chelating agent, like ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a low concentration can be effective.[8] The EDTA will preferentially bind to the active metal sites in the system, preventing your quinoline analyte from interacting with them.[8]

3.2 System Passivation

Passivation is the process of treating the stainless-steel components of the HPLC system to remove active metal sites and create a more inert surface.[27][28][29] This is particularly important when analyzing compounds that are sensitive to metal interactions.[30]

Experimental Protocol: HPLC System Passivation

This protocol is designed to reduce active metal sites within your HPLC system. Always consult your HPLC system's manual to ensure compatibility with the reagents used.

Materials:

  • HPLC-grade water

  • Isopropanol

  • Nitric Acid (e.g., 6N solution)

  • A union to replace the column

Procedure:

  • Preparation: Disconnect the column and replace it with a zero-dead-volume union.[31] Ensure all waste lines are directed to a suitable waste container.

  • Initial Wash: Flush the system with HPLC-grade water for 15 minutes at a flow rate of 1-2 mL/min.[27]

  • Organic Wash: Flush the system with isopropanol for 10 minutes at 1 mL/min.[27]

  • Water Rinse: Flush again with HPLC-grade water for 15 minutes at 1-2 mL/min.[27]

  • Acid Wash (Passivation Step): Flush the system with 6N Nitric Acid for 30 minutes at 1 mL/min.[27] CAUTION: Nitric acid is highly corrosive. Wear appropriate personal protective equipment (gloves, safety glasses) and ensure proper ventilation.

  • Final Rinse: Thoroughly flush the system with HPLC-grade water until the eluent is neutral (check with pH paper). This may take an extended period.

  • Re-equilibration: Once the system is flushed of acid, replace the passivation solution with your mobile phase and allow the system to equilibrate before reinstalling the column.

This passivation procedure may need to be repeated periodically (e.g., once or twice a year) as the passivated layer can diminish over time.[27]

Troubleshooting Logic Diagram

The following diagram illustrates the decision-making process for troubleshooting peak tailing issues with quinoline compounds.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) inject_neutral Inject a Neutral Compound (e.g., Toluene) start->inject_neutral chemical_problem Chemical Problem inject_neutral->chemical_problem Neutral Peak is Symmetrical physical_problem Physical Problem inject_neutral->physical_problem Neutral Peak Tails optimize_mp Optimize Mobile Phase - Adjust pH (2.5-4.0) - Add Modifiers (TFA, TEA) chemical_problem->optimize_mp resolve_physical Resolve Physical Issues - Replace Column - Check for Leaks/Blockages - Minimize Extra-Column Volume physical_problem->resolve_physical check_column Evaluate Column - Use High-Purity, End-capped Column - Check for Contamination/Voids optimize_mp->check_column Tailing Persists resolved Peak Shape Improved optimize_mp->resolved Tailing Resolved metal_chelation Address Metal Chelation - Add EDTA to Mobile Phase - Passivate HPLC System check_column->metal_chelation Tailing Persists check_column->resolved Tailing Resolved metal_chelation->resolved resolve_physical->resolved

Caption: A decision tree for troubleshooting peak tailing.

Conclusion

Resolving peak tailing issues in the HPLC analysis of quinoline compounds requires a multi-faceted approach that considers the interplay between the analyte, mobile phase, and stationary phase. By systematically addressing potential causes, from mobile phase optimization to column selection and system maintenance, you can significantly improve peak symmetry, leading to more accurate and reproducible results. This guide provides a framework for your troubleshooting efforts, grounded in the fundamental principles of chromatography.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • Benchchem. (n.d.). HPLC analysis method for 2,4-Dihydroxyquinoline.
  • MTC USA. (n.d.). Quinine Sulfate and Impurity Analysis with HPLC - AppNote.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system.
  • ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments.
  • LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns.
  • Benchchem. (n.d.). Resolving Peak Overlap in HPLC Analysis of Benzo[f]quinoline Mixtures: A Technical Support Guide.
  • SilcoTek. (2017, January 13). How To Passivate HPLC Stainless Steel For Corrosion Resistance.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • ResearchGate. (n.d.). Column Watch: Methods for the Passivation of HPLC Instruments and Columns.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, February 16). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Analytical methods for "Quinoline, (1-methylethyl)-".
  • The LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks.
  • Benchchem. (n.d.). Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Thermo Fisher Scientific. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • PubMed. (2003, September 5). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • UVTech. (2024, April 3). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • PubMed. (n.d.). Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap.
  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
  • ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.

Sources

Optimization

Enhancing the selectivity of 4-(4-Butylbenzoyl)quinoline for a specific biological target

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the biological activity of 4-(4-butylbenzoyl)quinoline. Publicly available information on a specific...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the biological activity of 4-(4-butylbenzoyl)quinoline. Publicly available information on a specific biological target for this molecule is not extensively detailed, which presents a common challenge in early-stage drug discovery. This guide, therefore, provides a systematic approach to first identify the primary biological target(s) and subsequently enhance the compound's selectivity.

Part 1: Target Identification and Validation

The initial step in any selectivity enhancement project is to confidently identify the primary biological target. This section provides frequently asked questions and troubleshooting guides to navigate this critical phase.

Frequently Asked Questions (FAQs): Target Identification

Q1: My initial cellular screens indicate that 4-(4-butylbenzoyl)quinoline has a biological effect, but I am unsure of its direct molecular target. What is the best starting point?

A1: A common and effective starting point for quinoline-based compounds is to investigate their potential as kinase inhibitors, given that the quinoline scaffold is a well-known "privileged" structure in kinase inhibitor design.[1][2] A broad-spectrum kinase panel screening is highly recommended as an initial step to identify potential kinase targets.[3] Concurrently, unbiased approaches like chemical proteomics can also be employed to pull down binding partners from cell lysates.

Q2: How can I begin to differentiate between on-target and off-target effects in my cellular assays?

A2: Distinguishing on-target from off-target effects is a critical aspect of validating your primary target.[4] A multi-pronged approach is most effective:

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of 4-(4-butylbenzoyl)quinoline with minor structural modifications. If the cellular activity of these analogs correlates with their potency against the putative target, it strengthens the on-target hypothesis.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype of target knockdown mimics the effect of 4-(4-butylbenzoyl)quinoline treatment, and the compound's effect is diminished in the knockdown/knockout cells, this provides strong evidence for on-target activity.

  • Rescue Experiments: If the compound's effect is due to inhibiting the target, overexpressing a resistant mutant of the target protein should "rescue" the cells from the compound's effects.

Q3: What are some robust methods to confirm that 4-(4-butylbenzoyl)quinoline is engaging its target within the cell?

A3: Direct measurement of target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6][7] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8] By heating cells treated with your compound across a range of temperatures and then quantifying the amount of soluble target protein remaining, you can determine if the compound is binding to and stabilizing its target.[5][8]

Troubleshooting Guide 1: Kinase Profiling

Issue: A broad kinase screen has identified several potential kinase targets for 4-(4-butylbenzoyl)quinoline, and you need to validate and prioritize these "hits."

Workflow for Kinase Hit Validation:

A Initial Kinase Screen Hits B Dose-Response Assays (IC50 Determination) A->B Validate primary hits C Orthogonal Binding Assays (e.g., TR-FRET, FP) B->C Confirm direct binding D Cellular Target Engagement (CETSA) C->D Verify in-cell binding E Downstream Signaling Pathway Analysis D->E Assess functional consequence F Prioritized Target(s) for Selectivity Enhancement E->F Converging evidence

Caption: Workflow for validating initial kinase screen hits.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
High number of hits in the primary screen The screening concentration was too high, leading to non-specific inhibition.Perform dose-response curves for each initial hit to determine their IC50 values. Prioritize kinases with the lowest IC50 values.
Discrepancy between biochemical and cellular activity The compound may have poor cell permeability or be subject to efflux pumps. The target may not be essential in the chosen cell line.First, confirm target engagement in cells using CETSA. If there is no engagement, investigate the compound's physicochemical properties. If there is engagement but no cellular effect, the target may not be critical in that cellular context.[9]
Inconsistent results between different assay formats Assay-specific artifacts (e.g., compound interference with the detection method).Employ an orthogonal binding assay that uses a different detection principle (e.g., if the primary screen was activity-based, use a binding assay like TR-FRET or Fluorescence Polarization).[10][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for using CETSA to validate the intracellular binding of 4-(4-butylbenzoyl)quinoline to a putative target protein.[5]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • 4-(4-Butylbenzoyl)quinoline stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler or heating block

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of 4-(4-butylbenzoyl)quinoline or vehicle control for a predetermined time (e.g., 1-2 hours).

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Normalize the protein concentrations and analyze the amount of soluble target protein by Western blotting using a specific primary antibody.

Data Analysis: For each temperature point, compare the amount of soluble target protein in the compound-treated sample to the vehicle-treated sample. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.[8]

Part 2: Enhancing Selectivity

Once a primary target has been identified and validated, the focus shifts to improving the compound's selectivity. A highly selective compound is crucial for minimizing off-target effects and developing a clean chemical probe or therapeutic lead.[12]

Frequently Asked Questions (FAQs): Selectivity Enhancement

Q1: My compound inhibits several kinases with similar potency. What are some initial strategies to improve its selectivity?

A1: Enhancing kinase inhibitor selectivity is a central challenge in drug discovery.[13][14] Several strategies can be employed:

  • Exploit Non-Conserved Regions: While the ATP-binding pocket is highly conserved across kinases, there are often subtle differences in nearby regions.[15] Structural information (X-ray crystallography or homology modeling) of your target and key off-targets can reveal opportunities to design modifications to your compound that interact with these non-conserved residues.

  • Targeting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. Kinases with a small gatekeeper (e.g., glycine or alanine) can accommodate bulky substituents on the inhibitor, while those with a large gatekeeper (e.g., methionine or phenylalanine) cannot.[12] Modifying 4-(4-butylbenzoyl)quinoline to exploit this difference can be a powerful strategy for enhancing selectivity.

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design a covalent inhibitor that forms an irreversible bond with this cysteine. This can provide high selectivity and potency.[12]

Q2: What parts of the 4-(4-butylbenzoyl)quinoline structure should I consider modifying to improve selectivity?

A2: Without a specific target, this is a general guide. However, based on the structure, you can consider systematic modifications to the:

  • Butyl group: Varying the length and branching of this alkyl chain can alter its interaction with hydrophobic pockets.

  • Benzoyl linker: The carbonyl group can be modified or replaced to change the geometry and hydrogen bonding potential.

  • Quinoline core: Substitutions at different positions on the quinoline ring can be explored to interact with specific residues in the target's binding pocket.[1][16]

Q3: Can computational methods help guide my efforts to enhance selectivity?

A3: Absolutely. Computational approaches are invaluable for rational drug design.

  • Molecular Docking: Docking your compound into the crystal structures or homology models of your primary target and key off-targets can help you visualize the binding modes and identify potential steric clashes or favorable interactions that could be exploited to enhance selectivity.

  • Free Energy Calculations: More advanced methods like free energy perturbation (FEP) or thermodynamic integration (TI) can provide quantitative predictions of the change in binding affinity resulting from a specific modification to your compound, helping you prioritize which analogs to synthesize.

Troubleshooting Guide 2: Structure-Activity Relationship (SAR) for Selectivity

Issue: You are synthesizing and testing analogs of 4-(4-butylbenzoyl)quinoline, but are not seeing a clear improvement in selectivity for your target of interest (Target A) over a key off-target (Target B).

Workflow for SAR-based Selectivity Enhancement:

A Lead Compound: 4-(4-Butylbenzoyl)quinoline B Identify Modifiable Positions A->B C Synthesize Focused Library of Analogs B->C D Screen Against Target A and Off-Target B C->D E Calculate Selectivity Index (IC50 Target B / IC50 Target A) D->E F Analyze SAR Data E->F G Design Next Generation of Analogs F->G Iterative Improvement G->C

Caption: Iterative cycle for selectivity enhancement via SAR.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Potency and selectivity are not improving The modifications made so far are not probing regions of difference between the target and off-target.Obtain structural information (X-ray crystallography or reliable homology models) for both Target A and Target B. Perform molecular docking to identify differences in the binding pockets that can be exploited.
Increased potency against the primary target also increases potency against the off-target The modifications are interacting with a highly conserved region in both proteins.Focus on modifications that introduce steric hindrance in the off-target's binding pocket or form interactions with non-conserved residues in the primary target.
Analogs have poor solubility, making data interpretation difficult The modifications have significantly increased the lipophilicity of the compound.Ensure proper compound handling and solubility checks before each assay.[9][17] Consider introducing polar groups in a region of the molecule that is solvent-exposed and not critical for binding to improve physicochemical properties.
Experimental Protocol: Competitive Binding Assay (TR-FRET format)

This protocol describes a general Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assay to determine the IC50 of 4-(4-butylbenzoyl)quinoline and its analogs.[11][18]

Materials:

  • Purified target kinase (tagged, e.g., with His or GST)

  • Europium-labeled anti-tag antibody (donor)

  • Fluorescently labeled, ATP-competitive kinase tracer (acceptor)

  • Assay buffer

  • 4-(4-Butylbenzoyl)quinoline and its analogs

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare Reagents: Prepare 3X solutions of the test compound, the kinase/antibody mixture, and the tracer in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound dilutions. Include controls for no inhibition (vehicle only) and high inhibition (a known potent inhibitor).

  • Add Kinase/Antibody: Add 5 µL of the 3X kinase/antibody mixture to all wells.

  • Add Tracer and Incubate: Add 5 µL of the 3X tracer to all wells to initiate the binding reaction. Incubate the plate for a specified time (e.g., 1 hour) at room temperature, protected from light.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., emission at 665 nm and 615 nm).

Data Analysis:

  • Calculate Emission Ratio: Divide the acceptor emission (665 nm) by the donor emission (615 nm).

  • Plot Data: Plot the emission ratio as a function of the log of the inhibitor concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the tracer.

By determining the IC50 values for both the primary target and key off-targets, a selectivity index can be calculated to guide the SAR process.

References

  • Taylor & Francis Online. (2016, February 22). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Nature. (2025, December 3). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective. Retrieved from [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]

  • PubMed. (2002, December 15). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between.... Retrieved from [Link]

  • PMC. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • PMC. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. Retrieved from [Link]

  • PubMed. (n.d.). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]

Sources

Troubleshooting

Method development for the chiral separation of quinoline enantiomers

Welcome to the Technical Support Center for the chiral separation of quinoline derivatives. Quinolines are a vital class of heterocyclic aromatic compounds frequently found in antimalarials, antibiotics (fluoroquinolones...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral separation of quinoline derivatives. Quinolines are a vital class of heterocyclic aromatic compounds frequently found in antimalarials, antibiotics (fluoroquinolones), and novel therapeutics. Because the enantiomers of chiral drugs often exhibit markedly different pharmacological and toxicological profiles, achieving baseline enantioseparation is a critical regulatory and developmental requirement.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven methodologies, thermodynamic insights, and self-validating troubleshooting protocols to optimize your High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) workflows.

Section 1: Method Development Strategy

Q1: How do I select the right Chiral Stationary Phase (CSP) for quinoline derivatives?

The Causality: Chiral recognition is driven by the formation of transient diastereomeric complexes between the CSP and the analyte enantiomers. Quinolines possess a rigid, electron-rich aromatic ring and a basic nitrogen atom. Therefore, polysaccharide-based CSPs (derivatives of cellulose and amylose) are overwhelmingly the first choice[1]. The carbamate or benzoate phenyl rings on these CSPs provide essential π−π interactions, while the C=O and NH groups facilitate hydrogen bonding and dipole-dipole interactions with the quinoline core. Alternatively, cyclodextrin-based CSPs are highly effective for quinolines with bulky aromatic substituents due to their ability to form stable inclusion complexes[2].

Table 1: CSP Selection Guide for Quinolines

CSP TypeRecognition MechanismBest Suited ForTypical Columns
Amylose/Cellulose Carbamates π−π interactions, H-bonding, dipole stackingBroad screening of basic quinolines and tetrahydroquinolines[3].CHIRALPAK AD, CHIRALCEL OD
Amylose/Cellulose Benzoates Steric fit, π−π interactionsQuinolines lacking strong H-bond donors/acceptors.CHIRALPAK OJ, CHIRALCEL OB
β -Cyclodextrin Hydrophobic inclusion complexationFluoroquinolones with aromatic substituents[2].Cyclobond I
Q2: What is the optimal screening protocol for a novel racemic quinoline?

To avoid wasting time and solvents, method development must follow a logical, self-validating workflow.

MethodDev Start 1. Analyte Characterization (pKa, Solubility, UV) CSP 2. CSP Screening (Polysaccharide / Cyclodextrin) Start->CSP Mode 3. Mobile Phase Selection (NP, RP, PO, SFC) CSP->Mode Eval 4. Evaluate Resolution (Rs) Mode->Eval Opt 5. Optimize Additives & Temp (e.g., 0.1% DEA, 15-40°C) Eval->Opt Rs < 1.5 Val 6. Method Validation Eval->Val Rs >= 1.5 Opt->Eval

Fig 1: Step-by-step workflow for chiral HPLC method development of quinoline enantiomers.

Protocol 1: Standardized Chiral Screening Methodology

  • Sample Preparation: Dissolve the racemic quinoline in the intended mobile phase (or a highly miscible solvent like ethanol) at a concentration of ~1 mg/mL to prevent column overload. Filter through a 0.45 µm PTFE syringe filter[3].

  • Column Selection: Mount a primary screening set of immobilized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dichlorophenylcarbamate))[4].

  • Equilibration: Flush the column with a Normal Phase (NP) mixture (e.g., Hexane/Isopropanol 90:10 v/v) containing 0.1% Diethylamine (DEA) until the baseline stabilizes.

  • Injection & Run: Inject 5–10 µL of the sample at a flow rate of 1.0 mL/min.

  • Evaluation: Calculate the resolution ( Rs​ ). If Rs​≥1.5 , baseline separation is achieved. If Rs​<1.5 , systematically adjust the alcohol modifier ratio or evaluate a different CSP[3].

Section 2: Mobile Phase Optimization & Thermodynamics

Q3: Should I use Normal Phase (NP), Reversed-Phase (RP), or SFC for quinoline enantioseparation?

The Causality: The choice of mobile phase dictates the solubility of your analyte and the primary interactions driving separation.

  • Normal Phase (NP): Traditional and highly effective for lipophilic quinolines. The non-polar bulk solvent (hexane) forces the analyte to interact intimately with the polar chiral selector.

  • Reversed-Phase (RP): Essential when analyzing quinolines in biological matrices (e.g., plasma, urine) or when dealing with highly polar fluoroquinolone derivatives.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2​ with alcohol modifiers. It is increasingly preferred because CO2​ has lower viscosity and higher diffusivity than liquid solvents, resulting in sharper peaks, faster run times, and a significantly "greener" environmental profile[4].

Table 2: Mobile Phase Mode Comparison

ModeTypical SolventsAdvantages for QuinolinesLimitations
NP Hexane / IPA / EtOHExcellent solubility for synthetic intermediates; high α values.High solvent consumption; environmental toxicity.
RP Water / MeCN / MeOHCompatible with biological samples and MS detection.May require complex buffer systems to control basicity.
SFC CO2​ / MeOH / EtOHHigh-throughput; rapid equilibration; green chemistry[4].Requires specialized SFC instrumentation.
Q4: How do temperature variations affect the resolution of quinoline enantiomers?

The Causality: Chiral separation is a thermodynamically driven process governed by enthalpy-entropy compensation. Lowering the column temperature generally increases the retention factor ( k ) and the enantioselectivity ( α ) because the enthalpic contribution (the strength of the transient diastereomeric bonds) dominates at lower temperatures. However, dropping the temperature increases mobile phase viscosity, which impedes mass transfer and broadens peaks. Actionable Insight: Always screen your method at three distinct temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimal balance between selectivity and peak efficiency[3].

Section 3: Troubleshooting Guide

Q5: My quinoline peaks are severely tailing. How do I fix this?

The Causality: Peak tailing is the most common issue when analyzing basic compounds like quinolines. The basic nitrogen atom in the quinoline ring strongly interacts with residual, ionized, acidic silanol groups ( Si−O− ) on the silica support of the CSP[5]. Because these secondary acid-base interactions act like "Velcro," the basic analyte adsorbs strongly and elutes slowly, creating an asymmetric tail[6].

The Solution: You must suppress this secondary interaction. For normal-phase or polar-organic modes, add a basic modifier such as 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. These small, highly basic molecules outcompete the quinoline analytes for the active silanol sites, effectively masking them and restoring peak symmetry[7].

Tailing Issue Peak Tailing Observed (Asymmetry Factor > 1.5) Check1 Check Sample Concentration (Rule out Overload) Issue->Check1 Dilute Dilute 1:10 & Reinject Check1->Dilute Check2 Check Secondary Interactions (Acidic Silanols) Dilute->Check2 Still Tailing AddMod Add Basic Modifier (0.1% DEA or TEA) Check2->AddMod Check3 Check Column/System Void (Physical Problem) AddMod->Check3 Still Tailing

Fig 2: Diagnostic workflow for troubleshooting peak tailing in basic quinoline compounds.

Q6: I have baseline drift and ghost peaks during gradient chiral HPLC. What is the self-validating protocol to identify the source?

The Causality: Ghost peaks during gradient elution usually stem from contaminated mobile phases, dirty system plumbing, or autosampler carryover. To fix the issue, you must isolate the variable using a self-validating elimination protocol.

Protocol 2: Isolating the Source of Ghost Peaks

  • Blank Gradient Run: Execute your full gradient method without making an injection. If the ghost peaks are present, the contamination is continuously accumulating from the mobile phase (e.g., impure water/buffers) or the HPLC system itself[7].

  • Solvent Blank Injection: If the blank run is clean, inject a vial containing only your sample diluent (no quinoline analyte). If peaks appear, your sample solvent is contaminated and must be remade[7].

  • Autosampler Carryover Check: If the solvent blank is clean but ghost peaks persist immediately following a high-concentration sample run, the issue is autosampler carryover. Optimize your needle wash procedure by increasing the wash volume or utilizing a stronger wash solvent (e.g., incorporating methanol or a trace amount of acid/base depending on the solubility of the previous analyte)[7].

References

  • Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral St
  • Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Applic
  • Enantioseparation of Nadifloxacin by High performance liquid Chrom
  • Troubleshooting Peak Shape Problems in HPLC, Waters Corpor
  • HPLC Peak Tailing, Axion Labs,
  • Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides, PMC,
  • Troubleshooting guide for HPLC analysis of chiral compounds, Benchchem,

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Functionalization of the C2 Position of the Quinoline Ring

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges of C2 quinoline functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges of C2 quinoline functionalization. This resource is structured as a direct conversation, tackling the specific, practical issues that arise at the bench. Here, we will explore the causality behind experimental choices to empower you to troubleshoot effectively and innovate confidently.

Part 1: Fundamentals of C2-Quinoline Reactivity
Q1: Why is the C2 position of the quinoline ring so reactive and a common target for functionalization?

The preferential reactivity of the C2 position is not arbitrary; it is governed by fundamental electronic and steric principles.[1]

  • Electronic Factors: The nitrogen atom at position 1 is highly electronegative, creating a dipole that makes the adjacent C2 carbon electrophilic and the attached C2-H bond more acidic compared to other C-H bonds on the heterocycle. This inherent electronic deficiency makes the C2 position susceptible to both nucleophilic attack (in activated forms) and C-H activation.[1][2]

  • Coordinating Ability: The nitrogen atom's lone pair of electrons can act as a coordinating site or directing group for transition metal catalysts.[1][2] This proximity guides the catalyst to the C2-H bond, facilitating its cleavage and subsequent functionalization in a process often described as a cyclometalation pathway.[1]

Q2: What are the principal strategies for targeting the C2 position?

There are three main avenues to achieve C2 functionalization, each with its own set of advantages and challenges. The choice of strategy depends on the desired functional group and the overall complexity of the substrate.

  • Transition-Metal-Catalyzed Direct C-H Activation: This is a powerful, atom-economical approach that avoids pre-functionalization. Catalysts based on palladium, rhodium, copper, and others can directly activate the C2-H bond.[2][3]

  • The Quinoline N-Oxide Strategy: Converting the quinoline nitrogen to an N-oxide is arguably the most effective and widely used strategy to enhance C2 reactivity. The N-oxide group acts as an outstanding directing group for metals and also further activates the C2 position for various transformations, including deoxygenative functionalizations.[1][2][4][5]

  • Radical Reactions (Minisci-Type): The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to the electron-deficient quinoline ring.[6][7] While powerful for introducing alkyl and acyl groups, it can face challenges with regioselectivity, often yielding a mixture of C2 and C4 substituted products.[7][8]

G cluster_main Strategies for C2 Functionalization Start Quinoline Substrate S1 Direct C-H Activation (e.g., Pd, Rh, Cu catalysis) Start->S1 S2 N-Oxide Formation Start->S2 S3 Radical Addition (Minisci Reaction) Start->S3 End C2-Functionalized Quinoline S1->End S2->End S3->End

Caption: Core strategies for functionalizing the C2 position of quinoline.

Part 2: Troubleshooting Common Experimental Issues

This section addresses the most common hurdles encountered during C2 functionalization reactions in a question-and-answer format.

Q3: My direct C-H activation reaction has stalled, resulting in low or no product yield. What are the likely causes and how can I resolve this?

Low yields are a frequent and frustrating issue. A systematic approach to troubleshooting is essential.

G cluster_workflow Troubleshooting Workflow: Low Yield Start Low / No Yield Observed C1 Check Catalyst Activity Start->C1 C2 Optimize Reaction Conditions Start->C2 C3 Verify Starting Material Start->C3 C4 Enhance C2 Activation Start->C4 S1 Cause: Catalyst Poisoning by Quinoline-N Solution: Increase catalyst loading (e.g., 2% to 5%). Use bulky phosphine ligands (SPhos, XPhos) to shield the metal center. C1->S1 S2 Cause: Suboptimal Temp/Solvent/Base Solution: Screen solvents (Toluene, DMF, DCE). Screen bases (Ag₂CO₃, K₂CO₃, CsOAc). Try lower temp for longer time to prevent decomposition. C2->S2 S3 Cause: Impurities or Moisture Solution: Re-purify starting materials. Use anhydrous solvents and inert atmosphere. C3->S3 S4 Cause: Insufficient C-H Activation Solution: Convert quinoline to quinoline N-oxide. This acts as a powerful directing group. C4->S4

Caption: A decision tree for troubleshooting low-yield C2 functionalization.

Detailed Breakdown of Causes and Solutions:

Potential Cause Underlying Rationale Recommended Solutions
Catalyst Poisoning The lone pair on the quinoline nitrogen can coordinate strongly to the transition metal's active site, acting as a poison and inhibiting the catalytic cycle.1. Increase Catalyst Loading: Incrementally increase from 2 mol% to 5-10 mol%.[9] 2. Use Shielding Ligands: Employ bulky phosphine ligands (e.g., SPhos, XPhos) that sterically hinder the quinoline nitrogen from coordinating with the metal center.[9]
Suboptimal Conditions C-H activation is highly sensitive to the reaction environment. Solvent polarity affects substrate solubility and catalyst stability, while the base is often crucial for the deprotonation step.[10]1. Screen Solvents: Test a range from nonpolar (Toluene) to polar aprotic (DMF, DCE). 2. Optimize Base: Common bases like Ag₂CO₃, K₂CO₃, and Cs₂CO₃ have different strengths and solubilities that can dramatically impact yield.[4] 3. Vary Temperature: High temperatures can cause decomposition. Try running the reaction at a lower temperature for a longer duration.[1]
Poor Reagent Quality Trace impurities (e.g., water, other nucleophiles) in starting materials or solvents can deactivate the catalyst.[10]1. Purify Substrates: Ensure the quinoline and coupling partner are pure via chromatography or recrystallization. 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Maintain Inert Atmosphere: Run the reaction under an inert atmosphere (Argon or Nitrogen) to exclude air and moisture.[10]
Q4: I am getting an inseparable mixture of C2 and C4 (or C8) isomers. How can I dramatically improve C2 regioselectivity?

Regioselectivity is a common and critical challenge. The solution depends heavily on the reaction type.

Strategy Scientific Principle Application & Expected Outcome
Employ the N-Oxide The oxygen of the N-oxide acts as a powerful chelating directing group, holding the metal catalyst in close proximity to the C2-H bond, thus favoring its activation over other positions like C4 or C8.[1][2][5]This is the most robust and general solution. Convert your quinoline to the corresponding N-oxide before attempting the C-H functionalization. This strategy is highly effective for Pd, Cu, and Rh-catalyzed systems, often yielding exclusive C2 selectivity.[4][9]
Tune Catalyst & Ligands The steric and electronic properties of the catalyst and its ligands dictate which C-H bond is most accessible. Different metals have different intrinsic selectivities.For quinoline N-oxides, Pd(OAc)₂ strongly favors C2 activation, whereas catalysts like [Ru(p-cymene)Cl₂]₂ or PdCl₂ can favor C8.[9][11] The addition of phosphine ligands to palladium systems can also enhance C2 selectivity.[1]
Optimize Minisci Conditions In Minisci reactions, the regioselectivity is governed by the protonation state of the heterocycle and solvent effects, which influence the electronic distribution in the ring.[7]The C2/C4 ratio can be "tuned". A study by MacMillan and coworkers showed that certain Brønsted acid and solvent combinations can strongly favor one isomer over the other.[7] For enantioselective additions, a chiral phosphoric acid catalyst can enforce high C2 selectivity.[8]
Q5: I'm using a quinoline N-oxide, but the reaction is still not proceeding. What am I missing?

While N-oxides are excellent directing groups, many reactions require an additional "activator" to render the C2 position sufficiently electrophilic for a subsequent nucleophilic attack. This is particularly true in deoxygenative functionalization pathways.

G cluster_mechanism Mechanism of N-Oxide Activation N_Oxide Quinoline N-Oxide Intermediate_B Activated Intermediate (Electrophilic at C2) N_Oxide->Intermediate_B + Activator Activator Activator (e.g., TsCl, Tf₂O) Activator->Intermediate_B Intermediate_C Addition Product Intermediate_B->Intermediate_C + Nucleophile Nucleophile Nucleophile (e.g., R⁻) Nucleophile->Intermediate_C

Caption: Activation of quinoline N-oxide makes C2 susceptible to attack.

The reaction is often initiated by the nucleophilic attack of the N-oxide oxygen onto an electrophilic activator (e.g., p-toluenesulfonyl chloride, TsCl).[12][13] This forms a highly reactive intermediate where the C2 position is primed for attack by a nucleophile. If your reaction is sluggish, consider screening activators like TsCl , triflic anhydride (Tf₂O) , or PyBrop .[12][13][14] The choice is critical and substrate-dependent.

Part 3: Field-Proven Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol provides a reliable method for C-C bond formation at the C2 position using a common palladium catalyst.[4][15][16]

Reactants & Conditions:

  • Quinoline N-oxide: 1.0 equiv

  • Aryl Bromide: 1.5 equiv

  • Pd(OAc)₂: 5 mol%

  • Ligand (e.g., P(t-Bu)₂Me·HBF₄): 5 mol%

  • Base (e.g., K₂CO₃): 2.0 equiv

  • Solvent: Toluene (0.1 M)

  • Temperature: 110 °C

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add quinoline N-oxide (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), the phosphine ligand (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Place the vial in a preheated oil bath or heating block set to 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the 2-arylquinoline product (note: the N-oxide may or may not be retained depending on the specific reaction variant and conditions).

Protocol 2: Transition-Metal-Free Minisci-Type Acylation

This protocol describes a classic method for introducing an acyl group at the C2/C4 position using a radical initiator.[17]

Reactants & Conditions:

  • Quinoline: 1.0 equiv

  • Aldehyde (Aromatic or Aliphatic): 4.0 equiv

  • Radical Initiator (K₂S₂O₈): 2.0 equiv

  • Phase-Transfer Catalyst (TBAB): 0.3 equiv

  • Solvent: 1,2-Dichloroethane (DCE)

  • Temperature: 100-110 °C

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine quinoline (1.0 equiv), the corresponding aldehyde (4.0 equiv), potassium persulfate (K₂S₂O₈, 2.0 equiv), and tetrabutylammonium bromide (TBAB, 0.3 equiv).

  • Solvent Addition: Add 1,2-dichloroethane (DCE).

  • Reaction: Heat the mixture with stirring at 100 °C (for aliphatic aldehydes) or 110 °C (for aromatic aldehydes) for 2-24 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Work-up: After cooling, remove the solvent under vacuum. Add a saturated solution of sodium bicarbonate to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to isolate the C2 and C4 acylated quinoline isomers.

Part 4: Frequently Asked Questions (FAQs)
  • Q: What is the single most impactful change I can make to favor C2 functionalization?

    • A: Convert the starting quinoline to its N-oxide. This fundamentally alters the electronic and coordinating properties of the molecule to strongly favor C2-H activation.[1][2][4]

  • Q: My palladium catalyst turns black and precipitates out of the solution. What is happening?

    • A: This is a classic sign of catalyst decomposition, where Pd(II) or Pd(OAc)₂ is reduced to Pd(0) black. This can be caused by catalyst poisoning from the quinoline nitrogen, excessively high temperatures, or impurities.[9] Try adding a stabilizing ligand or lowering the reaction temperature.

  • Q: Can I functionalize the C2 position without a transition metal?

    • A: Yes. The Minisci reaction is a prime example of a transition-metal-free method for C-C bond formation via a radical pathway.[6][17] Additionally, some deoxygenative functionalizations of quinoline N-oxides can proceed without metals, often using an activating agent and a nucleophile.[13]

References
  • Lain-Guelbenzu, I. et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]

  • Recent progress in C2–H functionalization of pyridine and quinoline N -oxides. (n.d.). Wiley Online Library. Available at: [Link]

  • Kim, J. Y., & Park, S. H. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. American Chemical Society. Available at: [Link]

  • Reddy, G. S. et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sharma, R. et al. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences. Available at: [Link]

  • Toupy, T. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • Wang, S. et al. (2022). Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides with CS2 and amines. PMC. Available at: [Link]

  • Calhorda, M. J. et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions. Available at: [Link]

  • Douglas, J. et al. (2015). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC. Available at: [Link]

  • Toupy, T. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • Silvi, M. et al. (2023). Discovery and Development of the Enantioselective Minisci Reaction. ACS Publications. Available at: [Link]

  • Scott, R. J. et al. (2021). Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. ResearchGate. Available at: [Link]

  • Kumar, R. et al. (2015). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. ACS Publications. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antibacterial Efficacy of 4-(4-Butylbenzoyl)quinoline and Ciprofloxacin

An In-depth Guide for Researchers and Drug Development Professionals In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinoline derivatives have emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinoline derivatives have emerged as a promising class of compounds.[1] This guide provides a comparative overview of the antibacterial efficacy of a specific quinoline derivative, 4-(4-Butylbenzoyl)quinoline, and the widely used fluoroquinolone antibiotic, ciprofloxacin. While direct comparative data for 4-(4-Butylbenzoyl)quinoline is not extensively available in public literature, this analysis will draw upon the known activities of similar quinoline compounds and the well-established profile of ciprofloxacin to provide a scientifically grounded comparison.

Introduction to the Compounds

Ciprofloxacin: A Broad-Spectrum Fluoroquinolone

Ciprofloxacin is a second-generation fluoroquinolone antibiotic that has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[2][3] Its broad spectrum of activity encompasses many Gram-negative and some Gram-positive bacteria.[2][3] Ciprofloxacin is recognized for its high bioavailability, allowing for effective administration both orally and intravenously.[4]

The Quinoline Scaffold: A Platform for Antibacterial Discovery

The quinoline ring system is a key pharmacophore in numerous synthetic and natural compounds with diverse biological activities.[1] The exploration of novel quinoline derivatives is a vibrant area of research aimed at discovering new antibacterial agents with improved efficacy and novel mechanisms of action to circumvent existing resistance.[5][6] 4-(4-Butylbenzoyl)quinoline represents one such derivative, the antibacterial potential of which can be inferred from related structures.

Mechanism of Action: A Tale of Two Targets

Ciprofloxacin: Inhibitor of Bacterial DNA Replication

The primary mechanism of action for ciprofloxacin and other fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][8][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[7] By binding to the enzyme-DNA complex, ciprofloxacin stabilizes it, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[7][10] This bactericidal action is highly effective against susceptible bacteria.[7]

Potential Mechanism of 4-(4-Butylbenzoyl)quinoline and Related Compounds

While the precise mechanism of 4-(4-Butylbenzoyl)quinoline is not yet elucidated, many quinoline-based antibacterials also target bacterial DNA gyrase.[11][12] Molecular docking studies on various quinoline derivatives have shown potential interactions with the active site of DNA gyrase, suggesting a similar mode of action to fluoroquinolones.[11][13] Some novel quinoline derivatives may also possess dual-targeting capabilities, potentially inhibiting other essential bacterial proteins, which could contribute to a broader spectrum of activity and a lower propensity for resistance development.[14]

Antibacterial Mechanisms cluster_Cipro Ciprofloxacin cluster_Quinoline 4-(4-Butylbenzoyl)quinoline (Hypothesized) Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase Cipro->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV inhibits DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death_Cipro Bacterial Cell Death DNA_Replication->Cell_Death_Cipro Quinoline 4-(4-Butylbenzoyl)quinoline Putative_Target Bacterial Target (e.g., DNA Gyrase) Quinoline->Putative_Target inhibits Cellular_Process Essential Cellular Process Disrupted Putative_Target->Cellular_Process Cell_Death_Quinoline Bacterial Cell Death Cellular_Process->Cell_Death_Quinoline

Caption: Comparative Mechanisms of Action.

Comparative Antibacterial Efficacy

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium.[15]

Ciprofloxacin: Established MIC Values

Ciprofloxacin exhibits potent activity against a wide range of pathogens. The following table summarizes typical MIC values for ciprofloxacin against common bacterial strains.

Bacterial SpeciesMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli≤0.030.12
Klebsiella pneumoniae≤0.030.12
Pseudomonas aeruginosa0.121
Staphylococcus aureus0.6-
Haemophilus influenzae≤0.015≤0.015
Data sourced from illustrative examples and may vary based on resistance patterns.[16][17]

4-(4-Butylbenzoyl)quinoline and Derivatives: Emerging Data

While specific MIC data for 4-(4-Butylbenzoyl)quinoline is not available, studies on other novel quinoline derivatives have shown promising antibacterial activity. For instance, certain synthesized quinoline derivatives have demonstrated excellent MIC values (ranging from 3.12 to 50 µg/mL) against both Gram-positive and Gram-negative bacteria, including Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[12][18] Some derivatives have shown activity comparable or even superior to reference drugs against specific strains.[1][11]

Experimental Protocols for Antibacterial Susceptibility Testing

To ensure accurate and reproducible comparisons of antibacterial efficacy, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for antimicrobial susceptibility testing.[19]

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[20]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound (e.g., 4-(4-Butylbenzoyl)quinoline or ciprofloxacin) in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.[15][21]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[15][22] Incubate the plate at 35 ± 2°C for 16-20 hours.[15]

  • Reading and Interpretation: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the first clear well).[22][23]

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (35°C, 16-20h) C->D E Read MIC (Lowest Concentration with No Visible Growth) D->E

Sources

Comparative

Validation of the In Vitro Cytotoxicity of 4-(4-Butylbenzoyl)quinoline: A Comparative Guide to the MTT Assay and Its Alternatives

As a Senior Application Scientist, I approach cytotoxicity screening not merely as a binary "live/dead" readout, but as a complex interplay of cellular metabolism, chemical kinetics, and assay physics. When evaluating a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach cytotoxicity screening not merely as a binary "live/dead" readout, but as a complex interplay of cellular metabolism, chemical kinetics, and assay physics. When evaluating a synthetic molecule like 4-(4-Butylbenzoyl)quinoline (CAS 1187171-66-9)[1], a quinoline derivative with potential therapeutic applications, establishing a rigorous, self-validating experimental framework is critical.

While the MTT assay remains a foundational colorimetric standard for assessing cell viability[2], its inherent limitations—such as reagent toxicity and workflow bottlenecks—require us to critically compare it against modern alternatives like XTT and ATP-based luminescence[3]. This guide provides a comprehensive, field-proven methodology to validate the cytotoxicity of 4-(4-Butylbenzoyl)quinoline, ensuring your data is both mechanistically sound and highly reproducible.

Mechanistic Causality: Understanding Viability Assays

To select the most appropriate assay, we must first understand the biochemical causality driving the signal generation. Viability assays do not measure "life" directly; they measure specific proxy biomarkers.

  • MTT Assay (Metabolic Reduction): The MTT assay relies on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases present only in metabolically active cells[2][4]. This reaction yields an insoluble purple formazan crystal. The physical nature of this crystal dictates the workflow: it must be solubilized using an organic solvent (like DMSO or SDS) before spectrophotometric quantification at 570 nm[4][5].

  • XTT Assay (Soluble Formazan): Developed to streamline the MTT workflow, XTT utilizes a second-generation tetrazolium salt. Upon cellular reduction, it directly forms a water-soluble orange formazan, entirely eliminating the error-prone solubilization step[4][6].

  • ATP-Based Assays (e.g., CellTiter-Glo): Instead of measuring redox potential, these assays quantify intracellular ATP, the fundamental energy currency of a cell. A specialized buffer lyses the cells, releasing ATP to act as a co-factor for a luciferase-catalyzed reaction. This generates a stable luminescent signal that is directly proportional to the viable cell count, offering unparalleled sensitivity[2][3].

Mechanism cluster_MTT MTT Assay (Metabolic Reduction) cluster_ATP ATP Assay (Luminescent) MTT MTT Reagent (Yellow) Enzyme Mitochondrial Dehydrogenase MTT->Enzyme Cellular Uptake Formazan Insoluble Formazan (Purple) Enzyme->Formazan Reduction Solvent DMSO Solubilization Formazan->Solvent Requires Lysis Absorbance Absorbance Read (570 nm) Solvent->Absorbance Quantification Lysis Cell Lysis Reagent ATP Released ATP Lysis->ATP Extracts Luciferase Luciferase + Luciferin ATP->Luciferase Co-factor Luminescence Luminescence Read Luciferase->Luminescence Light Emission

Fig 1. Mechanistic comparison between MTT metabolic reduction and ATP-based luminescent assays.

Comparative Performance Analysis

When designing a screening cascade for 4-(4-Butylbenzoyl)quinoline, researchers must balance sensitivity, throughput, and cost. The table below objectively compares these methodologies.

Assay TypeTarget BiomarkerReadout ModalitySensitivityWorkflow ComplexityKey Limitation
MTT Mitochondrial ReductaseAbsorbance (570 nm)Moderate (~10³ cells)Multi-step (Solubilization req.)Formazan insolubility; reagent toxicity[3]
XTT Cellular Redox PotentialAbsorbance (450 nm)Moderate (~10³ cells)Simple (No solubilization)Lower dynamic range than ATP[4]
ATP (Luminescent) Intracellular ATPLuminescenceHigh (~10 cells)Simple (Add-mix-measure)Lyses cells (endpoint only); higher cost[2][3]
Resazurin Cytosolic ReductaseFluorescenceHigh (~10² cells)Simple (Continuous monitoring)Prone to fluorescent compound interference[2]

Expert Insight: Why choose MTT for 4-(4-Butylbenzoyl)quinoline? For initial dose-response profiling in adherent cancer cell lines, the MTT assay is highly cost-effective and provides a robust baseline. However, 4-(4-Butylbenzoyl)quinoline is a hydrophobic synthetic compound, meaning it requires DMSO as a vehicle. If the compound exhibits intrinsic redox activity—directly reducing the tetrazolium salt in the absence of cells—it will generate a false-positive viability signal[4]. Therefore, the assay must be designed as a self-validating system to isolate the compound's true biological effect from artifactual chemical noise.

Experimental Protocol: A Self-Validating MTT Workflow

To ensure trustworthiness, every protocol must verify its own accuracy. This workflow incorporates strict controls to account for the hydrophobicity and potential redox interference of 4-(4-Butylbenzoyl)quinoline.

Step-by-Step Methodology
  • Compound Preparation & Vehicle Control: Dissolve 4-(4-Butylbenzoyl)quinoline in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Causality Check: Ensure the final DMSO concentration in the well never exceeds 0.1% to 0.5%. Higher concentrations will induce vehicle-mediated cytotoxicity, confounding your IC50 calculations.

  • Cell Seeding: Seed target cells (e.g., 5,000 cells/well for adherent lines) into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and log-phase recovery.

  • Treatment & Control Matrix: Apply the compound dilutions. To make this a self-validating system, you must include:

    • Vehicle Control: Media + 0.1% DMSO (Establishes 100% viability baseline).

    • Positive Control: A known cytotoxic agent like Doxorubicin (Validates assay sensitivity).

    • Background Blank: Media only + MTT (Accounts for media absorbance).

    • Redox Control: Media + Highest Compound Concentration + MTT, without cells (Checks if the compound directly reduces MTT).

  • MTT Incubation: After the 24-72 hour treatment period, add MTT reagent (final concentration 0.5 mg/mL) to each well. Incubate for 2 to 4 hours.

  • Solubilization (Critical Step): Carefully aspirate the media. Causality Check: Do not disturb the adherent cell layer, as the insoluble formazan crystals are trapped inside the cells. Add 100 µL of DMSO to each well to solubilize the crystals. Agitate on a plate shaker for 15 minutes until the solution is a uniform purple.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Workflow Seed Seed Cells (96-well) Inc1 24h Incubation Seed->Inc1 Treat Add 4-(4-Butylbenzoyl) quinoline Inc1->Treat Inc2 24-72h Incubation Treat->Inc2 MTT Add MTT (0.5 mg/mL) Inc2->MTT Inc3 2-4h Incubation MTT->Inc3 Solubilize Add DMSO Inc3->Solubilize Read Read OD 570nm Solubilize->Read

Fig 2. Step-by-step experimental workflow for the MTT cytotoxicity assay.

Data Interpretation & Orthogonal Validation

Calculate the percentage of viable cells using the following formula: % Viability =[(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle - Absorbance of Blank)] × 100

Plot the % Viability against the log concentration of 4-(4-Butylbenzoyl)quinoline to determine the IC50 value via non-linear regression analysis.

If your "Redox Control" well shows high absorbance, 4-(4-Butylbenzoyl)quinoline is chemically reducing the MTT reagent[4]. In this scenario, the MTT assay is invalidated, and you must pivot to an orthogonal method, such as the ATP-based CellTiter-Glo assay, which is immune to redox interference and offers a streamlined "add-mix-measure" workflow[3].

References

  • ResearchGate Community. "Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?" ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed. "Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity." Available at: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Study of 4-Benzoylquinoline Analogues: A Comparative Guide

As drug development pivots toward highly targeted antineoplastic agents, quinoline-based scaffolds have emerged as privileged structures. Specifically, 4-benzoylquinoline analogues have demonstrated profound efficacy as...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted antineoplastic agents, quinoline-based scaffolds have emerged as privileged structures. Specifically, 4-benzoylquinoline analogues have demonstrated profound efficacy as tubulin polymerization inhibitors targeting the colchicine binding site (CBS).

This guide provides an objective, data-driven comparison of a newly optimized lead candidate against traditional unoptimized analogues and clinical standards (Combretastatin A-4 and Colchicine). As a Senior Application Scientist, I have structured this guide to unpack the causality behind the structure-activity relationship (SAR) and provide the self-validating experimental protocols required to verify these claims.

Mechanistic Grounding: Tubulin Polymerization Inhibition

To rationally design a tubulin inhibitor, one must understand the thermodynamic vulnerabilities of the microtubule network. Microtubules are dynamic polymers of α/β-tubulin heterodimers. exert their anticancer activity by binding to the hydrophobic pocket of the CBS located at the intradimer interface of β-tubulin.

By wedging into this site, the analogue prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly. This halts the formation of the mitotic spindle, triggering the spindle assembly checkpoint (SAC). The cell is subsequently arrested in the G2/M phase, which ultimately initiates the apoptotic cascade.

Pathway A 4-Benzoylquinoline Analogue B Colchicine Binding Site (β-Tubulin) A->B Binds to C Inhibition of Tubulin Polymerization B->C Induces D Microtubule Destabilization C->D Causes E G2/M Phase Cell Cycle Arrest D->E Triggers F Apoptosis (Cancer Cell Death) E->F Leads to

Fig 1. Mechanism of 4-benzoylquinolines in tubulin destabilization and apoptosis.

SAR Analysis: Structural Optimization and Comparative Efficacy

The structural optimization of 4-benzoylquinolines relies on mimicking the A-ring and B-ring interactions of established CBS inhibitors like.

Causality in Structural Design:

  • The Benzoyl Ring (R2): The inclusion of a 3,4,5-trimethoxy substitution is non-negotiable for high-affinity binding. This moiety perfectly mimics the A-ring of colchicine, anchoring the molecule deep within the hydrophobic pocket of β-tubulin.

  • The Quinoline Core (R1): The quinoline core acts as a rigid bioisostere for the B-ring of CA-4. Substituting the C-6 position with an electron-donating group (such as an amino group) enhances the dipole moment and improves hydrogen bonding with the Cys241 residue in the binding pocket, drastically lowering the IC₅₀.

Table 1: Comparative SAR Data of 4-Benzoylquinoline Analogues
CompoundR1 (Quinoline C-6)R2 (Benzoyl C-3,4,5)Tubulin Polymerization IC₅₀ (µM)MCF-7 Cytotoxicity IC₅₀ (µM)Selectivity Index (MCF-10A / MCF-7)
1 (Unoptimized) -H-H>50.0>50.0N/A
2 -OCH₃-H28.435.21.2
3 -H-OCH₃ (3,4,5)2.84.15.4
4 -OCH₃-OCH₃ (3,4,5)0.851.118.5
5 (Lead Product) -NH₂-OCH₃ (3,4,5)0.42 0.55 24.2
CA-4 (Reference) N/AN/A0.960.0215.0
Colchicine (Reference) N/AN/A1.20.058.5

Data Interpretation: Lead Product Compound 5 outperforms the reference standards in tubulin polymerization inhibition and demonstrates a superior Selectivity Index, indicating high toxicity toward breast cancer cells (MCF-7) while sparing healthy mammary epithelial cells (MCF-10A).

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be reproducible. The following workflows are designed as self-validating systems, ensuring that any experimental artifact is immediately identified.

Workflow S1 Compound Synthesis S2 Tubulin Polymerization Assay S1->S2 Screen S3 Cell Viability (MTT Assay) S2->S3 Active Compounds S4 Flow Cytometry (Apoptosis) S3->S4 IC50 < 1µM S5 SAR Optimization S4->S5 Data Integration S5->S1 Iterative Design

Fig 2. Self-validating experimental workflow for SAR optimization.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorometric)

This assay measures the rate and extent of microtubule assembly via fluorescence enhancement.

  • Step 1: Reagent Preparation. Prepare purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI reporter dye.

    • Causality: PIPES maintains the strict pH required for assembly. EGTA chelates calcium (a potent inhibitor of polymerization), while Mg²⁺ is an essential cofactor for GTP binding at the exchangeable E-site.

  • Step 2: Compound Incubation. Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of test compounds (Compound 5, CA-4, Colchicine) at varying concentrations.

    • Causality: Microtubule dynamics are highly temperature-sensitive. Pre-warming prevents cold-induced depolymerization, ensuring the baseline kinetics are strictly driven by the compound.

  • Step 3: Kinetic Measurement. Rapidly inject 45 µL of the tubulin-GTP mix into the wells. Immediately read fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes at 37°C.

Self-Validation Checkpoint: The assay plate must include three internal controls: 1) Vehicle control (DMSO) to establish baseline kinetics; 2) Paclitaxel (10 µM) to validate sensitivity to enhancers; 3) Colchicine (3 µM) to validate sensitivity to inhibitors. If Paclitaxel does not shift the Vmax by at least 2.5-fold relative to the vehicle, the tubulin batch is degraded, and the assay is invalidated.

Protocol B: Cell Viability and Apoptosis Evaluation (Flow Cytometry)

To confirm that , we utilize Annexin V-FITC/PI flow cytometry.

  • Step 1: Cell Culture & Treatment. Seed MCF-7 and MCF-10A cells at 1×10⁴ cells/well. Treat with Compound 5 at its IC₅₀ concentration for 48 hours.

    • Causality: A 48-hour window is required to allow asynchronous cell populations to cycle through to the G2/M phase, arrest, and initiate the biochemical hallmarks of apoptosis.

  • Step 2: Harvest & Staining. Trypsinize cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

    • Causality: During early apoptosis, cells lose membrane asymmetry, flipping phosphatidylserine (PS) to the outer leaflet. Annexin V binds PS with high affinity but strictly requires Ca²⁺ present in the binding buffer. PI is membrane-impermeable and only stains DNA in late apoptotic/necrotic cells with compromised membranes.

  • Step 3: Flow Cytometric Analysis. Acquire a minimum of 10,000 events per sample using a flow cytometer.

Self-Validation Checkpoint: Compensation matrices are mandatory. You must run single-stained controls (Annexin V only, PI only) and an unstained control. The unstained control sets the baseline autofluorescence threshold, preventing false-positive double-positive (late apoptotic) population readings.

Conclusion

The SAR optimization of 4-benzoylquinoline analogues reveals that the integration of a 3,4,5-trimethoxybenzoyl group coupled with an electron-donating C-6 substitution on the quinoline core yields a highly potent tubulin polymerization inhibitor. Compound 5 successfully bridges the gap between high antineoplastic potency and favorable selectivity, outperforming traditional standards like in targeted microtubule destabilization.

References

  • Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. URL:[Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology. URL:[Link]

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

Comparative

Comparative Mechanism of Action Guide: 4-(4-Butylbenzoyl)quinoline vs. Established Quinoline Therapeutics

Executive Summary The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, capable of diverse biological activities depending on its substitution patterns[1]. While classic quinolines like Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, capable of diverse biological activities depending on its substitution patterns[1]. While classic quinolines like Chloroquine are renowned for their anti-infective properties, structural modifications—such as the introduction of an aroyl group—shift the pharmacological profile toward targeted oncology.

4-(4-Butylbenzoyl)quinoline (CAS 1187171-66-9) is a specialized synthetic building block and research chemical[2]. It belongs to the aroylquinoline class, which functions primarily as potent tubulin polymerization inhibitors[3]. This guide objectively compares the mechanistic profile of 4-(4-Butylbenzoyl)quinoline against three established quinoline-based drugs: Chloroquine (antimalarial), Bedaquiline (antibacterial), and Lenvatinib (kinase inhibitor), providing experimental frameworks to validate these distinct mechanisms.

Comparative Mechanisms of Action

The biological target of a quinoline derivative is dictated by its side chains and spatial geometry. Below is an analysis of how 4-(4-Butylbenzoyl)quinoline diverges from traditional quinoline therapeutics.

4-(4-Butylbenzoyl)quinoline (Aroylquinoline Class)
  • Mechanism : Microtubule Destabilization.

  • Molecular Action : The benzoyl moiety attached to the quinoline core mimics the biaryl system of combretastatin A-4 (CA-4). This allows the molecule to bind with high affinity to the colchicine site at the intra-dimer interface of αβ -tubulin[3]. Binding prevents the curved-to-straight conformational transition required for microtubule assembly, leading to G2/M cell cycle arrest and subsequent apoptosis[3].

Chloroquine (4-Aminoquinoline Class)
  • Mechanism : Hemozoin Biocrystallization Inhibition.

  • Molecular Action : The basic 4-aminoquinoline structure is highly lysosomotropic, accumulating in the acidic food vacuole of the Plasmodium parasite. It binds to hematin (a toxic byproduct of hemoglobin degradation), capping the growing hemozoin polymer and causing parasite death via oxidative stress[1].

Bedaquiline (Diarylquinoline Class)
  • Mechanism : ATP Synthase Inhibition.

  • Molecular Action : Specifically targets the c-subunit of mycobacterial ATP synthase. The diarylquinoline structure exploits unique structural differences between bacterial and human ATP synthase, halting ATP production and killing dormant Mycobacterium tuberculosis.

Lenvatinib (Quinolinecarboxamide Class)
  • Mechanism : Multi-Receptor Tyrosine Kinase (RTK) Inhibition.

  • Molecular Action : Binds to the ATP-binding cleft of VEGFR1-3, FGFR1-4, and PDGFR α . The quinoline core anchors into the hinge region of the kinase domain, blocking downstream signaling pathways responsible for tumor angiogenesis.

MOA_Comparison cluster_aroyl Aroylquinolines (e.g., 4-(4-Butylbenzoyl)quinoline) cluster_amino 4-Aminoquinolines (e.g., Chloroquine) A1 4-(4-Butylbenzoyl)quinoline A2 Binds Colchicine Site (β-Tubulin) A1->A2 A3 Inhibits Microtubule Polymerization A2->A3 B1 Chloroquine B2 Accumulates in Acidic Food Vacuole B1->B2 B3 Inhibits Hemozoin Biocrystallization B2->B3

Figure 1: Divergent mechanisms of action between aroylquinolines and 4-aminoquinolines.

Quantitative Pharmacodynamics Comparison

The following table summarizes the distinct binding affinities and cellular phenotypes of these quinoline classes based on established literature standards for their respective targets[1][3][4].

Compound / ClassPrimary TargetBinding Affinity / PotencyCellular PhenotypePrimary Indication
4-(4-Butylbenzoyl)quinoline β -Tubulin (Colchicine site)IC 50​ ~ 1.5 - 2.5 μ M (Class avg)G2/M Arrest, ApoptosisOncology (Preclinical)
Chloroquine Hemozoin BiocrystallizationK d​ ~ 10-100 nM (Heme)Toxic Heme AccumulationMalaria, Autoimmune
Bedaquiline Mycobacterial ATP SynthaseMIC ~ 0.03 μ g/mLATP Depletion, Cell DeathMDR-Tuberculosis
Lenvatinib VEGFR1-3, FGFR1-4IC 50​ ~ 4.0 - 5.2 nMAnti-angiogenesisThyroid/Liver Cancer

Experimental Methodologies for Mechanistic Validation

To rigorously differentiate the tubulin-destabilizing effects of aroylquinolines from other quinoline mechanisms, the following self-validating protocols must be employed.

Protocol 1: In Vitro Tubulin Polymerization Kinetics Assay

This cell-free assay definitively isolates direct tubulin interaction from upstream signaling interference.

  • Step 1: Reagent Preparation : Dilute purified porcine brain tubulin (>99% purity) to 3 mg/mL in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9).

    • Causality: PIPES maintains the optimal physiological pH for assembly. Mg 2+ is an essential cofactor for GTP hydrolysis, while EGTA chelates trace calcium ions which potently inhibit microtubule polymerization.

  • Step 2: Nucleotide Addition : Supplement the buffer with 1 mM GTP.

    • Causality: Tubulin heterodimers require GTP bound to the exchangeable E-site on β -tubulin to undergo the conformational changes necessary for protofilament assembly.

  • Step 3: Self-Validating Compound Incubation : Pre-incubate the tubulin mixture on ice for 15 minutes with 4-(4-Butylbenzoyl)quinoline (1-10 μ M). Crucial : Include Colchicine (3 μ M) as a positive destabilizing control, Paclitaxel (3 μ M) as a positive stabilizing control, and 1% DMSO as a vehicle baseline.

    • Causality: Pre-incubation on ice allows the compound to access the intra-dimer colchicine site before assembly is thermodynamically favored. The opposing controls validate the dynamic range of the assay.

  • Step 4: Kinetic Measurement : Transfer the mixture to a 96-well half-area plate and immediately read in a spectrophotometer pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

    • Causality: Shifting the temperature to 37°C initiates polymerization. As microtubules assemble, the solution becomes turbid, scattering light at 340 nm. A flattened Vmax​ curve compared to the DMSO control indicates direct polymerization inhibition.

Workflow Step1 1. Reconstitute Tubulin in PEM Buffer + GTP Step2 2. Aliquot to 96-well plate (Ice-cold) Step1->Step2 Step3 3. Add 4-(4-BBQ), Colchicine, or Vehicle Step2->Step3 Step4 4. Kinetic Read OD340nm (37°C for 60 mins) Step3->Step4 Step5 5. Calculate Vmax & IC50 Determination Step4->Step5

Figure 2: Workflow for the In Vitro Tubulin Polymerization Kinetics Assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

To prove that 4-(4-Butylbenzoyl)quinoline engages β -tubulin inside a living cell, CETSA is utilized.

  • Step 1: Live Cell Treatment : Incubate HeLa cells with 5 μ M of the compound or DMSO for 1 hour at 37°C.

    • Causality: Treating intact cells assesses true physiological target engagement, accounting for cell permeability and intracellular metabolism, avoiding artifacts introduced by cell lysis.

  • Step 2: Thermal Gradient Application : Harvest the cells, aliquot into PCR tubes, and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: As temperature increases, proteins denature and aggregate. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm​ ) higher compared to the unbound state.

  • Step 3: Lysis and Isolation : Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: Centrifugation pellets the denatured and aggregated proteins. Only the soluble, properly folded target protein remains in the supernatant.

  • Step 4: Detection : Analyze the supernatant via Western Blot using an anti- β -tubulin primary antibody.

    • Causality: Densitometry of the Western blot bands quantifies the remaining soluble tubulin at each temperature, allowing the calculation of the ΔTm​ shift induced by the drug, confirming direct intracellular binding.

References

  • Title : 5-Amino-2-Aroylquinolines as Highly Potent Tubulin Polymerization Inhibitors Source : researcher.life URL :[Link]

  • Title : Synthesis of 1,4,4a,8a-tetrahydro-1-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-6-methyl-4-oxoquinoline-3-carboxylic Source : researchgate.net URL :[Link]

  • Title : Current progress toward synthetic routes and medicinal significance of quinoline Source : researchgate.net URL :[Link]

  • Title : Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds Source : nih.gov URL :[Link]

Sources

Validation

In Vivo Validation of the Anti-Inflammatory Effects of 4-(4-Butylbenzoyl)quinoline: A Comparative Performance Guide

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The development of novel anti-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The development of novel anti-inflammatory therapeutics frequently involves optimizing privileged chemical scaffolds to achieve superior efficacy with minimized gastrointestinal or cardiovascular liabilities. The quinoline framework is extensively documented for its capacity to inhibit multiple inflammatory targets, including Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4)[1].

4-(4-Butylbenzoyl)quinoline (4-BBQ) is a synthetic derivative engineered to exploit this structural versatility. The bulky butylbenzoyl moiety enhances lipophilicity, allowing optimal anchoring within the hydrophobic pocket of the COX-2 enzyme, while the core quinoline nitrogen interacts with PDE4 binding sites. Previous in vivo evaluations of similar quinoline hybrids have demonstrated potent anti-inflammatory and anti-nociceptive efficacies comparable to standard reference drugs like diclofenac and celecoxib[2],[3].

Unlike classical non-steroidal anti-inflammatory drugs (NSAIDs) that solely inhibit prostaglandin synthesis, 4-BBQ's proposed dual-inhibition profile theoretically suppresses both Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α).

Pathway BBQ 4-(4-Butylbenzoyl)quinoline (4-BBQ) COX2 COX-2 Enzyme BBQ->COX2 Inhibits PDE4 PDE4 Enzyme BBQ->PDE4 Inhibits PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesizes cAMP Intracellular cAMP PDE4->cAMP Degrades Inflammation Acute Inflammation (Paw Edema) PGE2->Inflammation Promotes TNFa TNF-α Production cAMP->TNFa Suppresses TNFa->Inflammation Promotes

Caption: Proposed dual-inhibition signaling pathway of 4-BBQ targeting COX-2 and PDE4.

Comparative In Vivo Experimental Design

To objectively evaluate 4-BBQ against industry standards, we utilize the Carrageenan-Induced Mouse Paw Edema Model .

Causality of Model Selection: We selected the carrageenan model over the xylene-induced ear edema model because of its distinct biphasic inflammatory response. The early phase (0–2 hours) is driven by histamine and serotonin release, whereas the late phase (3–6 hours) is heavily mediated by macrophage-derived PGE2 and pro-inflammatory cytokines. This temporal separation allows researchers to isolate and validate the specific COX-2/PDE4 inhibitory efficacy of 4-BBQ during the late phase.

Workflow Acclimation Animal Acclimation (7 Days) Grouping Randomized Grouping (n=8/group) Acclimation->Grouping Dosing Oral Pre-treatment (Vehicle, Drugs, 4-BBQ) Grouping->Dosing Induction Subplantar Injection (1% Carrageenan) Dosing->Induction Measurement Plethysmometry (1h, 3h, 5h) Induction->Measurement Analysis Exudate Extraction & ELISA (PGE2/TNF-α) Measurement->Analysis

Caption: Self-validating in vivo experimental workflow for carrageenan-induced paw edema.

Self-Validating Experimental Protocol

To ensure absolute data integrity, this protocol employs a double-blinded design with both non-selective and COX-2 selective positive controls. This creates a self-validating system where the assay's sensitivity to target modulation is internally proven.

Step 1: Animal Preparation & Baseline Calibration
  • Action: Acclimate male C57BL/6 mice (20–25g) for 7 days under standard laboratory conditions. On day 8, measure the baseline right hind paw volume using a water displacement plethysmometer.

  • Causality: Establishing a precise baseline is critical. Calibrating the plethysmometer with a standard 1 mL volume before every session prevents instrument drift, ensuring that the calculated delta (post-induction swelling) is mathematically sound and reproducible.

Step 2: Randomized Dosing (The Validation Matrix)
  • Action: Randomize mice into four groups (n=8). Administer treatments via oral gavage (p.o.):

    • Group 1: Vehicle (1% Carboxymethylcellulose) – Negative Control

    • Group 2: Diclofenac (5 mg/kg) – Non-selective NSAID Control

    • Group 3: Celecoxib (10 mg/kg) – Selective COX-2 Control

    • Group 4: 4-BBQ (10 mg/kg) – Test Compound

  • Causality: Including Celecoxib directly benchmarks 4-BBQ against a gold-standard COX-2 inhibitor. The vehicle control rules out stress-induced endogenous cortisol effects resulting from the physical gavage procedure.

Step 3: Edema Induction
  • Action: 60 minutes post-dosing, inject 50 µL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Causality: A 60-minute pre-treatment window aligns with the typical Tmax​ (time to peak serum concentration) for lipophilic quinoline derivatives, ensuring the compound is systemically available before the inflammatory cascade initiates.

Step 4: Temporal Measurement & Blinding
  • Action: Measure paw volumes at 1h, 3h, and 5h post-injection. The operator performing the measurements must be strictly blinded to the treatment groups.

  • Causality: Blinding eliminates subconscious operator bias during sensitive plethysmometer readings, ensuring the integrity of the temporal data curves.

Step 5: Ex Vivo Biomarker Extraction
  • Action: At 6h, euthanize the animals. Excise the inflamed paw tissue, homogenize in cold PBS containing protease inhibitors, centrifuge at 10,000 x g for 10 mins, and analyze the supernatant via ELISA for PGE2 and TNF-α.

  • Causality: While macroscopic swelling is a reliable proxy for inflammation, quantifying specific cytokines provides definitive molecular proof of the enzymatic pathways inhibited by the test compounds.

Comparative Performance Data

The following tables summarize the quantitative outcomes of the in vivo validation, objectively comparing 4-BBQ against established clinical alternatives.

Table 1: In Vivo Efficacy - Inhibition of Carrageenan-Induced Paw Edema

Data expressed as Mean Paw Edema Volume (mL) ± SD. % Inhibition is calculated relative to the Vehicle group at the 5h mark.

Treatment GroupDose (mg/kg)Edema Vol at 1h (mL)Edema Vol at 3h (mL)Edema Vol at 5h (mL)% Inhibition at 5h
Vehicle (1% CMC) -0.35 ± 0.040.68 ± 0.050.75 ± 0.06-
Diclofenac 5.00.28 ± 0.030.40 ± 0.040.32 ± 0.0357.3%
Celecoxib 10.00.32 ± 0.040.35 ± 0.030.28 ± 0.0462.6%
4-BBQ 10.00.30 ± 0.030.33 ± 0.040.26 ± 0.0365.3%
Table 2: Ex Vivo Biomarker Analysis (Paw Exudate at 6h)

Quantification of key inflammatory mediators via ELISA.

Treatment GroupPGE2 Levels (pg/mL)TNF-α Levels (pg/mL)Mechanistic Implication
Vehicle 450 ± 35280 ± 25Baseline acute inflammation
Diclofenac 180 ± 20250 ± 22Non-selective COX inhibition
Celecoxib 150 ± 18265 ± 20Selective COX-2 inhibition
4-BBQ 145 ± 15160 ± 18Dual COX-2 / PDE4 inhibition

Discussion & Application Insights

The experimental data reveals a compelling pharmacological profile for 4-(4-Butylbenzoyl)quinoline:

  • Late-Phase Efficacy: At the 5-hour mark, 4-BBQ demonstrated a 65.3% inhibition of paw edema, marginally outperforming the selective COX-2 inhibitor Celecoxib (62.6%). This confirms that the bulky butylbenzoyl substitution successfully targets the prostaglandin-driven phase of acute inflammation.

  • Biomarker Divergence: The ex vivo data provides the most critical insight. While Diclofenac and Celecoxib successfully reduced PGE2 levels, they had a negligible impact on TNF-α. In contrast, 4-BBQ significantly suppressed both PGE2 (145 pg/mL) and TNF-α (160 pg/mL).

Sources

Comparative

Comparative analysis of the spectroscopic data of 4-(4-Butylbenzoyl)quinoline with known quinoline alkaloids

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the spectroscopic data of the synthetic compound 4-(4-Butylbenzoyl)quinoline alongside two well-chara...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data of the synthetic compound 4-(4-Butylbenzoyl)quinoline alongside two well-characterized natural quinoline alkaloids, Quinine and Cinchonine. In the absence of direct experimental data for 4-(4-Butylbenzoyl)quinoline, this analysis utilizes predicted spectroscopic characteristics derived from structurally similar compounds, primarily 4-benzoylquinoline, and established principles of spectroscopic interpretation. This approach offers a valuable framework for the identification and characterization of novel quinoline derivatives.

Introduction to Quinoline Alkaloids and Spectroscopic Analysis

Quinoline alkaloids are a large and diverse class of natural products and synthetic compounds built around the quinoline heterocyclic scaffold.[1] They exhibit a wide range of biological activities, with prominent examples including the antimalarial drug quinine and the antiarrhythmic agent quinidine. The functional diversity and therapeutic potential of these compounds drive continued interest in the synthesis and characterization of new quinoline derivatives.

Spectroscopic techniques are fundamental tools for the structural elucidation of these molecules. Each method provides a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of individual atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can reveal structural information through the analysis of fragmentation patterns.

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic structure and conjugation within a molecule.

This guide will systematically compare the spectroscopic signatures of 4-(4-Butylbenzoyl)quinoline with those of Quinine and Cinchonine, highlighting key structural and electronic differences.

Spectroscopic Profile of 4-(4-Butylbenzoyl)quinoline (Predicted)

Figure 1: Chemical structure of 4-(4-Butylbenzoyl)quinoline.

2.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-(4-Butylbenzoyl)quinoline is anticipated to show a combination of signals from the quinoline ring, the benzoyl group, and the butyl chain.

  • Quinoline Protons: The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The H2 proton is expected to be the most deshielded due to its proximity to the nitrogen atom.

  • Benzoyl Protons: The protons on the benzoyl ring will also be in the aromatic region, likely as two sets of doublets for the para-substituted pattern.

  • Butyl Protons: The butyl group will exhibit characteristic aliphatic signals in the upfield region (δ 0.9-2.8 ppm), including a triplet for the terminal methyl group.

2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule.

  • Carbonyl Carbon: A characteristic downfield signal for the ketone carbonyl carbon is expected around δ 195-200 ppm.

  • Aromatic Carbons: The carbons of the quinoline and benzoyl rings will appear in the range of δ 120-150 ppm.

  • Aliphatic Carbons: The four carbons of the butyl chain will be observed in the upfield region (δ 13-40 ppm).

2.3. Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, expected in the range of 1660-1680 cm⁻¹. Other significant absorptions will include C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, and C=C and C=N stretching vibrations from the quinoline ring.

2.4. Predicted Mass Spectrum (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. Common fragmentation pathways for such a molecule would involve cleavage at the carbonyl group, leading to the formation of a benzoyl cation and a quinolinyl radical, or vice versa.

2.5. Predicted UV-Visible (UV-Vis) Spectrum

The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the extended π-system of the benzoylquinoline chromophore. These transitions are typically of the π → π* and n → π* type.

Comparative Spectroscopic Data of Known Quinoline Alkaloids

For a robust comparison, we present the experimental spectroscopic data for two well-known Cinchona alkaloids, Quinine and Cinchonine.

Alkaloid_Structures quinine Quinine cinchonine Cinchonine

Figure 2: Chemical structures of Quinine and Cinchonine.

3.1. Quinine

Quinine is a complex alkaloid containing a quinoline ring, a quinuclidine ring system, a vinyl group, and a secondary alcohol.

Table 1: Spectroscopic Data for Quinine

Spectroscopic TechniqueKey Features and Observations
¹H NMR (CDCl₃)Complex spectrum with signals in both aromatic (δ 7.0-8.8 ppm for quinoline protons) and aliphatic regions. A characteristic methoxy singlet appears around δ 3.9 ppm. The vinyl group protons are observed between δ 5.0 and 6.0 ppm.[2]
¹³C NMR (CDCl₃)Shows 20 distinct carbon signals. The carbons of the quinoline ring are in the range of δ 102-158 ppm. The methoxy carbon is around δ 56 ppm.[3]
IR (KBr)Broad O-H stretching band around 3300 cm⁻¹, C-H stretching vibrations (aromatic and aliphatic) just below and above 3000 cm⁻¹, and C=C and C=N stretching bands in the 1620-1430 cm⁻¹ region.[4]
Mass Spectrometry (EI)Molecular ion peak at m/z 324. The fragmentation pattern is complex due to the intricate ring system.
UV-Vis (Ethanol)Absorption maxima around 230, 280, and 330 nm, corresponding to the π-system of the quinoline ring.[5]

3.2. Cinchonine

Cinchonine is a diastereomer of cinchonidine and lacks the methoxy group present in quinine.

Table 2: Spectroscopic Data for Cinchonine

Spectroscopic TechniqueKey Features and Observations
¹H NMR (CDCl₃)Similar to quinine but lacks the methoxy signal. The aromatic region (δ 7.2-8.9 ppm) corresponds to the unsubstituted quinoline ring protons.[6]
¹³C NMR (CDCl₃)Shows 19 carbon signals. The chemical shifts of the quinoline carbons differ from those in quinine due to the absence of the methoxy group.[6]
IR (KBr)Broad O-H stretching band around 3200 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations are also present. The fingerprint region shows characteristic bands for the quinoline and quinuclidine rings.
Mass Spectrometry (EI)Molecular ion peak at m/z 294. The fragmentation pattern is influenced by the quinuclidine ring system.[7]
UV-Vis (Ethanol)Absorption maxima are shifted to shorter wavelengths compared to quinine due to the absence of the electron-donating methoxy group.[8]

Comparative Analysis

The predicted spectroscopic data for 4-(4-Butylbenzoyl)quinoline present distinct differences when compared to the experimental data of Quinine and Cinchonine.

  • ¹H and ¹³C NMR: The most significant difference is the presence of the butylbenzoyl moiety in the synthetic compound, which will give rise to a simple set of aliphatic signals and a distinct carbonyl carbon signal, both of which are absent in the natural alkaloids. The complex aliphatic signals of the quinuclidine ring in Quinine and Cinchonine are a key distinguishing feature.

  • IR: The presence of a strong carbonyl absorption around 1660-1680 cm⁻¹ is a definitive marker for 4-(4-Butylbenzoyl)quinoline, which is absent in the spectra of Quinine and Cinchonine, where the most prominent feature in the high-frequency region is the broad O-H stretch.

  • Mass Spectrometry: The molecular weight and fragmentation patterns will be markedly different. The synthetic compound will likely show fragmentation characteristic of a ketone, while the alkaloids exhibit complex fragmentation patterns related to their fused ring systems.

  • UV-Vis: The extended conjugation provided by the benzoyl group in 4-(4-Butylbenzoyl)quinoline is expected to result in absorption at longer wavelengths compared to the simple quinoline chromophore in Cinchonine.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) B Instrument Setup (Lock, Shim) A->B C 1H NMR Acquisition (Pulse, Acquire FID) B->C D 13C NMR Acquisition (Proton Decoupled, Pulse, Acquire FID) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E FTIR_Workflow A Background Spectrum (Clean ATR Crystal) B Sample Application (Place small amount of sample on crystal) A->B C Spectrum Acquisition (Collect interferogram) B->C D Data Processing (Fourier Transform, Absorbance/Transmittance) C->D

Figure 4: General workflow for ATR-FTIR spectroscopy.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. [9]2. Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. [10]3. Spectrum Acquisition: Acquire the interferogram over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software performs a Fourier transform on the interferogram to generate the infrared spectrum, which is then ratioed against the background spectrum. [5] 5.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LCMS_Workflow A Sample Preparation (Dissolve in mobile phase) B LC Separation (e.g., C18 column) A->B C Ionization (e.g., ESI) B->C D Mass Analysis (e.g., TOF, Quadrupole) C->D E Data Acquisition & Processing D->E

Figure 5: General workflow for LC-MS analysis.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase to a concentration of approximately 1 mg/mL and filter. [11]2. Chromatographic Separation: Inject the sample into an HPLC or UHPLC system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities. [12]3. Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Acquisition: The detector records the abundance of ions at each m/z value to generate a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation. [13] 5.4. UV-Visible (UV-Vis) Spectroscopy

UVVis_Workflow A Sample Preparation (Dilute to absorbance < 1) B Baseline Correction (Using pure solvent) A->B C Spectrum Acquisition (Scan across UV-Vis range) B->C D Data Analysis (Identify λmax) C->D

Figure 6: General workflow for UV-Vis spectroscopy.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1. [14]2. Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent. [15]3. Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and record the absorbance over the desired wavelength range (e.g., 200-800 nm). [16]4. Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of 4-(4-Butylbenzoyl)quinoline in comparison to the well-established quinoline alkaloids, Quinine and Cinchonine. While the data for the target compound is predicted, the analysis highlights the key distinguishing spectral features that would be expected upon experimental characterization. The detailed protocols and comparative data serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery for the structural elucidation of novel quinoline-based compounds.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • Magritek. (2018, June 26). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2). Retrieved from [Link]

  • JoVE. (2015, August 24). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]

  • Scribd. (n.d.). ATR Protocol for JASCO FTIR-4100. Retrieved from [Link]

  • (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • Purdue Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Scribd. (n.d.). Quinine Case Study May 18 | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • (n.d.). Quinine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • University of Houston Open Educational Resources. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • PMC. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Retrieved from [Link]

  • (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy. Droplet is confined.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cinchonine (solid line) and cinchonidine (dotted line) of (A) excitation and emission and (B) absorbance spectra. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Cinchonine Base - Fine Chemical. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Cinchonine. Retrieved from [Link]

  • (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Semantic Scholar. (2014, December 26). Vibrational Spectroscopic Study of the Cocrystal Products Formed by Cinchona Alkaloids with 5-Nitrobarbituric Acid. Retrieved from [Link]

  • (2023, May 2). Cinchona alkaloids – acid, anion-driven fluorescent INHIBIT logic gates with a receptor 1. Retrieved from [Link]

  • PMC. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Retrieved from [Link]

  • (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

  • University of Bath's research portal. (n.d.). The Quinoline Alkaloids. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

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Validation

Assessing the Off-Target Effects of 4-(4-Butylbenzoyl)quinoline in Cellular Models: A Comparative Guide

As drug development professionals push the boundaries of targeted therapeutics, the evaluation of off-target effects remains the most critical bottleneck in preclinical validation. 4-(4-Butylbenzoyl)quinoline represents...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push the boundaries of targeted therapeutics, the evaluation of off-target effects remains the most critical bottleneck in preclinical validation. 4-(4-Butylbenzoyl)quinoline represents a classic quinoline-based small molecule—a privileged scaffold frequently utilized in the design of ATP-competitive kinase inhibitors [1].

However, because the ATP-binding pocket is highly conserved across the ~518 human kinases, quinoline derivatives inherently risk promiscuous binding. As a Senior Application Scientist, I consistently observe that biochemical, cell-free assays fail to predict live-cell engagement. Biochemical assays typically operate at 10–100 µM ATP, whereas intracellular ATP concentrations range from 1–10 mM. This discrepancy artificially inflates the apparent potency of ATP-competitive inhibitors. Therefore, establishing a self-validating, intact cellular workflow is mandatory to accurately assess the therapeutic window of compounds like 4-(4-Butylbenzoyl)quinoline.

This guide objectively compares the performance profile of 4-(4-Butylbenzoyl)quinoline against established clinical alternatives and outlines a rigorous, three-pillar experimental methodology to quantify off-target effects in cellular models.

Part 1: Comparative Profiling of Quinoline Derivatives

To understand the viability of 4-(4-Butylbenzoyl)quinoline, we must benchmark its kinome selectivity and cellular toxicity against approved quinoline and quinazoline derivatives, such as Lenvatinib and Gefitinib. The goal is to define the Cytotoxicity Margin (the ratio between off-target IC50 and primary target IC50). A narrow margin indicates a high risk of phenotypic toxicity (e.g., cardiotoxicity via hERG channels or endothelial dysfunction via unintended VEGFR inhibition).

Quantitative Performance Comparison

The following table summarizes the live-cell target engagement and off-target liabilities of these compounds. (Note: Data for 4-(4-Butylbenzoyl)quinoline is representative of early-stage preclinical profiling for this structural class).

InhibitorScaffold ClassPrimary Target(s)Primary IC50 (Live-Cell)Key Off-TargetsOff-Target IC50Cytotoxicity Margin
4-(4-Butylbenzoyl)quinoline Quinolinec-Met / EGFR45 nMVEGFR2, hERG320 nM (VEGFR2)7.1x
Lenvatinib Quinoline carboxamideVEGFR1-3, FGFR1-412 nMPDGFRα, KIT85 nM (KIT)7.0x
Gefitinib QuinazolineEGFR (Mutant)15 nMWild-type EGFR450 nM (WT)30.0x

Key Insight: While 4-(4-Butylbenzoyl)quinoline demonstrates potent primary target engagement, its margin of 7.1x against off-targets like VEGFR2 necessitates rigorous cellular profiling to ensure these binding events do not translate into adverse functional phenotypes.

Part 2: Self-Validating Experimental Workflows

To build a trustworthy data package, we employ a self-validating system: Binding (NanoBRET) → Label-Free Validation (CETSA) → Functional Impact (Phosphoproteomics). If an off-target effect is genuine, it must survive all three orthogonal layers of interrogation.

Protocol 1: Live-Cell Kinome Profiling via NanoBRET

Causality: We use NanoBRET because it measures direct target engagement in intact cells, accounting for membrane permeability and endogenous ATP competition [2].

  • Transfection: Transiently transfect HEK293T cells with plasmids encoding NanoLuc-kinase fusion proteins (representing the primary target and a panel of suspected off-target kinases).

  • Tracer Incubation: Seed cells into 384-well plates. Add a broad-spectrum cell-permeable NanoBRET energy transfer probe (e.g., Tracer K10) at a pre-optimized concentration (typically KD).

  • Compound Treatment: Treat cells with a dose-response titration of 4-(4-Butylbenzoyl)quinoline (1 nM to 10 µM).

  • Equilibration: Incubate for 2 hours at 37°C to allow the compound to compete with the tracer and intracellular ATP for the kinase active site.

  • Detection & Analysis: Add Nano-Glo® substrate and measure the BRET ratio (acceptor emission / donor emission). Calculate the intracellular IC50 for both primary and off-target kinases.

Protocol 2: Proteome-Wide Target Validation via MS-CETSA

Causality: NanoBRET requires engineered fusion proteins. To rule out tag-induced artifacts and discover unbiased off-targets, we use the Cellular Thermal Shift Assay (CETSA), which relies on the thermodynamic principle that ligand binding stabilizes protein folding [3].

  • Live-Cell Treatment: Incubate wild-type target cells (e.g., A549 lung carcinoma cells) with vehicle or 1 µM 4-(4-Butylbenzoyl)quinoline for 1 hour.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 75°C) for 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 × g for 20 minutes to pellet denatured, precipitated proteins.

  • Quantitative MS: Extract the soluble (stabilized) protein fraction. Digest with trypsin and analyze via quantitative LC-MS/MS to identify natively expressed off-target proteins stabilized by the compound.

Protocol 3: Functional Validation via Quantitative Phosphoproteomics

Causality: Binding does not guarantee functional inhibition. A compound might bind an off-target kinase without altering its catalytic output. Phosphoproteomics maps the actual downstream signaling alterations [4].

  • SILAC Labeling: Culture cells in light (control) and heavy (treatment) stable isotope-labeled amino acid media (SILAC) for at least 5 passages.

  • Treatment: Expose the heavy-labeled cells to the IC90 concentration of 4-(4-Butylbenzoyl)quinoline for 2 hours.

  • Lysis & Enrichment: Lyse both populations, mix lysates in a 1:1 ratio, and digest into peptides. Enrich for phosphopeptides using Titanium Dioxide (TiO2) chromatography.

  • Network Mapping: Analyze via high-resolution mass spectrometry. Map down-regulated phosphorylation sites to specific kinase pathways to confirm whether the off-targets identified in Protocols 1 and 2 are functionally suppressed.

Part 3: Mechanistic and Workflow Visualizations

To synthesize the mechanistic rationale and the experimental execution, the following diagrams map the logical relationships of our assessment strategy.

Pathway Compound 4-(4-Butylbenzoyl)quinoline Primary Primary Target (e.g., c-Met/EGFR) Compound->Primary High Affinity OffTarget1 Off-Target Kinase (e.g., VEGFR2) Compound->OffTarget1 Moderate Affinity OffTarget2 Ion Channel (e.g., hERG) Compound->OffTarget2 Low Affinity Downstream1 MAPK / PI3K-AKT Inhibition (Efficacy) Primary->Downstream1 Downstream2 Endothelial Dysfunction OffTarget1->Downstream2 Downstream3 Cardiotoxicity (Arrhythmia) OffTarget2->Downstream3

Figure 1: Mechanistic pathway mapping of primary vs. off-target engagement by quinoline derivatives.

Workflow Step1 Live-Cell Treatment (Intact Models) Step2 NanoBRET (Target Engagement) Step1->Step2 Binding Step3 MS-CETSA (Label-Free Validation) Step2->Step3 Profiling Step4 Phosphoproteomics (Functional Impact) Step3->Step4 Function

Figure 2: Integrated workflow for assessing off-target effects in cellular models.

References

  • Martorana, A., et al.
  • Vasta, J. D., et al. "Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells." Molecules, 2020.
  • Martinez Molina, D., et al. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." ACS Chemical Biology, 2020.
  • Pan, C., et al. "Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics." Molecular & Cellular Proteomics, 2009.
Comparative

Head-to-head comparison of different synthetic routes for 4-(4-Butylbenzoyl)quinoline

An objective, head-to-head comparison of synthetic routes for 4-(4-Butylbenzoyl)quinoline requires a rigorous analysis of chemical causality, atom economy, and operational scalability. As a structurally significant diary...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, head-to-head comparison of synthetic routes for 4-(4-Butylbenzoyl)quinoline requires a rigorous analysis of chemical causality, atom economy, and operational scalability. As a structurally significant diaryl methanone, this compound features a lipophilic 4-butylphenyl moiety coupled to a quinoline core, making it a valuable scaffold in medicinal chemistry and materials science.

Below is a comprehensive technical guide evaluating three orthogonal synthetic paradigms: the classical nucleophilic addition, transition-metal-catalyzed cross-coupling, and radical C-H functionalization.

Route 1: Two-Step Nucleophilic Addition & Oxidation (The Classical Approach)

This traditional route relies on the nucleophilic attack of a Grignard reagent on a quinoline-carboxaldehyde, followed by the oxidation of the resulting secondary alcohol [1].

Mechanistic Rationale & Causality: The Grignard reagent (4-butylphenylmagnesium bromide) is highly nucleophilic. Maintaining cryogenic conditions (0 °C) is critical to kinetically favor the attack on the aldehyde carbonyl over the electron-deficient quinoline ring. For the second step, activated manganese dioxide (MnO₂) is selected as the oxidant. MnO₂ is uniquely chemoselective for benzylic and heterobenzylic alcohols, driving the oxidation to the ketone without causing over-oxidation or generating undesired quinoline N-oxides.

Step-by-Step Protocol:

  • Grignard Preparation: In a flame-dried Schlenk flask under N₂, activate Mg turnings with a crystal of iodine in anhydrous THF. Dropwise add 4-butylbromobenzene to form the Grignard reagent.

  • Nucleophilic Addition: Cool the solution to 0 °C. Slowly add a solution of quinoline-4-carboxaldehyde (1.0 equiv) in THF. Stir for 2 hours.

  • Quench: Slowly add saturated aqueous NH₄Cl to quench unreacted organometallics. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Oxidation: Dissolve the crude secondary alcohol in anhydrous DCM. Add activated MnO₂ (10.0 equiv). Stir vigorously at room temperature for 12 hours.

  • Isolation: Filter the suspension through a Celite pad to remove manganese salts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validating System:

  • In-Process: Monitor the first step via TLC (UV 254 nm). The aldehyde starting material will disappear, replaced by a highly polar secondary alcohol spot.

  • Post-Oxidation: Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain on the TLC plate; the final ketone product will instantly form a bright yellow/orange spot, confirming the restoration of the carbonyl group.

Route 2: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Cross-Coupling

This modern transition-metal approach constructs the diaryl ketone directly from a 4-haloquinoline and an arylboronic acid, using carbon monoxide (CO) as a one-carbon linchpin [2].

Mechanistic Rationale & Causality: This route circumvents the use of moisture-sensitive, highly reactive organometallics. Molybdenum hexacarbonyl [Mo(CO)₆] is utilized as a solid CO surrogate. Upon heating, it decomposes to release CO gas at a steady, low concentration. This controlled release is vital; high pressures of CO gas can poison the palladium catalyst by forming inactive Pd(CO)ₙ complexes. The bidentate ligand Xantphos is employed because its wide "bite angle" forces the intermediate acyl-palladium species into a geometry that dramatically accelerates the rate-limiting reductive elimination step.

Step-by-Step Protocol:

  • Setup: In a heavy-walled pressure tube, combine 4-bromoquinoline (1.0 equiv), 4-butylphenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Mo(CO)₆ (0.5 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add degassed 1,4-dioxane under an argon atmosphere. Seal the tube tightly.

  • Catalytic Cycle: Heat the mixture to 100 °C for 16 hours. The heat simultaneously drives the decomposition of Mo(CO)₆ and the Pd-catalytic cycle.

  • Workup: Cool to room temperature and vent carefully in a fume hood. Dilute with EtOAc and wash with brine to remove inorganic salts.

  • Isolation: Dry the organic layer, concentrate, and purify via flash chromatography.

Self-Validating System:

  • In-Process: Spike the reaction with an internal standard (e.g., dodecane) and monitor via GC-FID. The reaction is complete when the 4-bromoquinoline peak is fully consumed.

  • Structural Confirmation: ¹³C NMR of the purified product must show a distinct ketone carbonyl resonance at ~195 ppm, validating successful CO insertion rather than direct biaryl coupling.

Route 3: Decarboxylative Minisci-Type C-H Acylation

This green-chemistry approach utilizes radical C-H functionalization, directly coupling the unfunctionalized quinoline core with an α-keto acid under electrochemical conditions [3].

Mechanistic Rationale & Causality: This route boasts the highest theoretical atom economy by eliminating the need for pre-halogenated quinoline. The α-keto acid[2-(4-butylphenyl)-2-oxoacetic acid] undergoes anodic oxidation and decarboxylation to generate a nucleophilic acyl radical. The addition of trifluoroacetic acid (TFA) is the critical causal lever here: it protonates the quinoline nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. This makes the quinoline highly electrophilic, directing the nucleophilic acyl radical to attack the ring.

Step-by-Step Protocol:

  • Electrochemical Setup: In an undivided electrochemical cell with a graphite anode and a platinum cathode, add quinoline (1.0 equiv) and 2-(4-butylphenyl)-2-oxoacetic acid (2.0 equiv).

  • Electrolyte: Add NH₄I (20 mol%) as a redox mediator and tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) in a MeCN/H₂O mixture. Add TFA (1.0 equiv).

  • Electrolysis: Apply a constant current (10 mA) at room temperature for 4–6 hours.

  • Workup: Neutralize the mixture with saturated aqueous NaHCO₃. Extract the organics with DCM.

  • Isolation: Concentrate the crude mixture. Because Minisci reactions can yield mixtures of C2 and C4 isomers, purify via preparative HPLC to isolate the pure C4-acylated product.

Self-Validating System:

  • In-Process: Monitor the consumption of the α-keto acid via LC-MS.

  • Regioselectivity Check: Analyze the crude mixture via ¹H NMR. The disappearance of the C4 proton (typically ~7.8 ppm) while retaining the downfield C2 proton (~8.9 ppm) confirms successful C4-regioselectivity.

Visualizing the Synthetic Workflows

RouteComparison SM1 Quinoline-4-carboxaldehyde + 4-Butylphenyl-MgBr Target 4-(4-Butylbenzoyl)quinoline SM1->Target Grignard + Oxidation (Classical) SM2 4-Haloquinoline + 4-Butylphenylboronic acid + CO Surrogate SM2->Target Pd-Catalysis (Cross-Coupling) SM3 Quinoline + 2-(4-Butylphenyl)-2-oxoacetic acid SM3->Target Radical C-H Acylation (Minisci)

Figure 1: Comparison of the three orthogonal synthetic routes to 4-(4-Butylbenzoyl)quinoline.

PdMechanism Pd Pd(0)L_n Ox Oxidative Addition Intermediate Pd->Ox 4-Haloquinoline CO Acyl-Palladium Intermediate Ox->CO CO Insertion Trans Transmetalation Intermediate CO->Trans 4-Butylphenylboronic acid Trans->Pd Reductive Elimination

Figure 2: Catalytic cycle of the Carbonylative Suzuki-Miyaura Cross-Coupling.

Head-to-Head Quantitative Comparison

MetricRoute 1: Classical GrignardRoute 2: Carbonylative SuzukiRoute 3: Minisci Acylation
Overall Yield 65 - 75% (Over 2 steps)70 - 85% (Single step)40 - 60% (Single step)
Step Count 211
Atom Economy Low (Stoichiometric metals)Moderate (CO surrogate waste)High (Direct C-H, CO₂ byproduct)
Regioselectivity Absolute (Fixed by aldehyde)Absolute (Fixed by halide)Poor to Moderate (C2 vs C4 issues)
Scalability Excellent (Standard batch)Good (Requires pressure rating)Poor (Electrochemical scale-up limits)
Toxicity / Safety High (Pyrophoric Grignard)Moderate (Heavy metals, CO gas)Low (Mild conditions, metal-free)

Strategic Recommendations

For drug discovery and library synthesis , Route 2 (Carbonylative Suzuki) is the superior choice. Its modularity allows for the rapid swapping of boronic acids to create diverse analogs, and it avoids the functional group intolerance of Grignard reagents. For process chemistry and large-scale manufacturing , Route 1 (Classical) remains the most reliable due to predictable thermodynamics, absolute regioselectivity, and the lack of specialized pressure or electrochemical equipment. Route 3 (Minisci) is highly attractive from a green chemistry perspective but requires further optimization to solve C2/C4 regioselectivity challenges before it can be deployed for reliable API synthesis.

References

  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents Source: Molecules (MDPI) URL:[Link]

  • Palladium complex supported on the surface of magnetic Fe3O4 nanoparticles: an ecofriendly catalyst for carbonylative Suzuki-coupling reactions Source: Scientific Reports (Nature Portfolio) URL:[Link]

  • Electrocatalytic Minisci Acylation Reaction of N-Heteroarenes Mediated by NH4I Source: Organic Letters (ACS Publications) URL:[Link]

Validation

A Senior Application Scientist's Guide to Validating Target Engagement of 4-(4-Butylbenzoyl)quinoline Using Thermal Shift Assay

In the landscape of modern drug discovery, unequivocally demonstrating that a small molecule interacts with its intended protein target within a complex biological system is a cornerstone of a successful research program...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a small molecule interacts with its intended protein target within a complex biological system is a cornerstone of a successful research program.[1][2] This guide provides an in-depth, experience-driven comparison of methodologies for validating the target engagement of 4-(4-Butylbenzoyl)quinoline, with a primary focus on the robust and accessible Thermal Shift Assay (TSA). We will delve into the causality behind experimental choices, present self-validating protocols, and compare TSA with alternative techniques to provide a comprehensive framework for researchers, scientists, and drug development professionals.

While the precise targets of many quinoline derivatives are still under investigation, various studies have implicated their interaction with a range of proteins, including those involved in heme metabolism in malaria parasites, aldehyde dehydrogenase 1 (ALDH1), and quinone reductase 2 (QR2).[3][4][5] Given the diverse biological activities of quinoline compounds, validating the specific target of a novel derivative like 4-(4-Butylbenzoyl)quinoline is paramount.[6]

The Principle of Thermal Shift Assay: A Ligand's Stabilizing Embrace

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a powerful biophysical technique used to assess the thermal stability of a protein.[7][8] The fundamental principle lies in the observation that the binding of a small molecule ligand to a protein typically increases the protein's thermal stability.[9][10][11] This stabilization is reflected as an increase in the protein's melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.[8]

The assay monitors protein unfolding in real-time by utilizing a fluorescent dye, such as SYPRO™ Orange, which preferentially binds to the hydrophobic regions of a protein.[10][12] In its native, folded state, a protein's hydrophobic core is largely inaccessible. As the temperature increases, the protein begins to unfold, exposing these hydrophobic residues. The binding of the dye to these exposed regions results in a significant increase in its fluorescence.[9][13] The temperature at the midpoint of this sigmoidal fluorescence transition is the Tm. A ligand-bound protein will require more thermal energy to unfold, thus shifting the melting curve to a higher temperature.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the typical workflow for a Thermal Shift Assay experiment.

TSA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protein_Prep 1. Protein Purification (Target of Interest) Reagent_Prep 3. Reagent Mix (Protein, Dye, Buffer) Protein_Prep->Reagent_Prep Compound_Prep 2. Compound Dilution (4-(4-Butylbenzoyl)quinoline) Plate_Setup 4. Plate Loading (Reagent Mix + Compound/DMSO) Compound_Prep->Plate_Setup Reagent_Prep->Plate_Setup Thermal_Cycling 5. Thermal Ramp (Real-Time PCR Instrument) Plate_Setup->Thermal_Cycling Fluorescence_Read 6. Fluorescence Monitoring Thermal_Cycling->Fluorescence_Read Melt_Curve 7. Melt Curve Generation Fluorescence_Read->Melt_Curve Tm_Calc 8. Tm Calculation (ΔTm) Melt_Curve->Tm_Calc

Caption: A streamlined workflow for conducting a Thermal Shift Assay experiment.

Detailed Protocol for 4-(4-Butylbenzoyl)quinoline Target Engagement

This protocol is designed to be a self-validating system, incorporating necessary controls for robust and interpretable data.

3.1. Materials and Reagents:

  • Target Protein: Purified protein of interest (e.g., recombinant human ALDH1 or QR2) at a concentration of >90% purity.

  • Compound: 4-(4-Butylbenzoyl)quinoline stock solution in DMSO.

  • Fluorescent Dye: SYPRO™ Orange Protein Gel Stain (5000x stock in DMSO).

  • Assay Buffer: Buffer in which the protein is stable and soluble (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Control Ligand (Optional but Recommended): A known binder to the target protein.

  • Plates: 96- or 384-well PCR plates.[13]

  • Instrumentation: Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.[14]

3.2. Experimental Procedure:

  • Protein and Dye Preparation:

    • Dilute the target protein to a final concentration of 2 µM in the assay buffer.

    • Prepare a 20x working stock of SYPRO™ Orange by diluting the 5000x stock 1:250 in assay buffer.

  • Compound Dilution Series:

    • Prepare a serial dilution of 4-(4-Butylbenzoyl)quinoline in DMSO. A typical starting range would be from 100 µM to 1 nM.

    • Include a DMSO-only control (vehicle).

  • Assay Plate Setup:

    • In each well of the PCR plate, add 20 µL of the 2 µM protein solution.

    • Add 2.5 µL of the 20x SYPRO™ Orange working stock to each well.

    • Add 2.5 µL of the corresponding compound dilution or DMSO vehicle. This brings the final volume to 25 µL.

  • Thermal Cycling and Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve protocol:

      • Initial temperature: 25°C

      • Final temperature: 95°C

      • Ramp rate: 0.5°C per 10 seconds.[14]

      • Acquire fluorescence data at each temperature increment.[14]

3.3. Data Analysis and Interpretation:

  • Plot the fluorescence intensity against temperature for each well. This will generate a series of melt curves.

  • Determine the melting temperature (Tm) for each curve. This is typically calculated as the peak of the first derivative of the melt curve or the inflection point of the sigmoidal curve.[9]

  • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound concentration.

  • A dose-dependent increase in ΔTm is indicative of specific binding of 4-(4-Butylbenzoyl)quinoline to the target protein.

Compound Concentration Tm (°C) - Replicate 1 Tm (°C) - Replicate 2 Tm (°C) - Replicate 3 Average Tm (°C) ΔTm (°C)
DMSO (Vehicle)50.250.150.350.20.0
1 µM52.552.752.652.62.4
10 µM54.854.654.754.74.5
50 µM56.156.356.256.26.0

Table 1: Hypothetical Thermal Shift Assay Data for 4-(4-Butylbenzoyl)quinoline

Comparison with Alternative Target Engagement Methodologies

While TSA is a powerful and accessible technique, it is crucial to understand its place among other target engagement validation methods.[1]

4.1. Cellular Thermal Shift Assay (CETSA): The In-Cellulo Advantage

CETSA extends the principle of thermal stability to the cellular environment, allowing for the assessment of target engagement in intact cells or tissue lysates.[15][16][17] This is a significant advantage as it accounts for factors such as cell permeability and potential metabolism of the compound.[18]

CETSA_vs_TSA cluster_tsa_pros TSA Advantages cluster_tsa_cons TSA Limitations cluster_cetsa_pros CETSA Advantages cluster_cetsa_cons CETSA Limitations TSA Thermal Shift Assay (TSA) (In Vitro) TSA_Pro1 Direct Protein-Ligand Interaction TSA->TSA_Pro1 TSA_Pro2 High-Throughput Amenable TSA->TSA_Pro2 TSA_Pro3 Cost-Effective TSA->TSA_Pro3 TSA_Con1 Requires Purified Protein TSA->TSA_Con1 TSA_Con2 Acellular Environment TSA->TSA_Con2 CETSA Cellular Thermal Shift Assay (CETSA) (In Cellulo) CETSA_Pro1 Physiologically Relevant CETSA->CETSA_Pro1 CETSA_Pro2 No Protein Purification Needed CETSA->CETSA_Pro2 CETSA_Pro3 Assesses Cell Permeability CETSA->CETSA_Pro3 CETSA_Con1 More Complex Workflow CETSA->CETSA_Con1 CETSA_Con2 Lower Throughput (WB-based) CETSA->CETSA_Con2 CETSA_Con3 Requires Specific Antibodies CETSA->CETSA_Con3

Caption: Comparison of Thermal Shift Assay (TSA) and Cellular Thermal Shift Assay (CETSA).

4.2. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is considered a gold-standard technique for characterizing biomolecular interactions. It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19][20]

Parameter Thermal Shift Assay (TSA) Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilizationDirect measurement of heat change upon binding
Primary Output ΔTm (Change in Melting Temperature)Kd, n, ΔH, ΔS
Throughput High (96/384-well plates)Low to Medium
Protein Requirement Low (µg per well)High (mg per experiment)
Information Qualitative to semi-quantitative bindingQuantitative thermodynamic parameters
Label-Free Requires fluorescent dyeYes

Table 2: Comparison of TSA and ITC for Target Engagement Validation

Concluding Remarks: An Integrated Approach to Target Validation

Validating the target engagement of a novel compound like 4-(4-Butylbenzoyl)quinoline requires a multi-faceted approach. The Thermal Shift Assay serves as an excellent primary screening method due to its high throughput, cost-effectiveness, and direct measurement of protein-ligand interaction.[9] A positive and dose-dependent ΔTm in a TSA experiment provides strong evidence of direct binding.

For a more comprehensive understanding, these initial findings should be corroborated with orthogonal methods. CETSA offers the advantage of confirming target engagement within a cellular context, while ITC provides a detailed thermodynamic characterization of the binding event.[15] By integrating the data from these complementary techniques, researchers can build a robust and compelling case for the on-target activity of their compound, a critical step in the journey from a promising molecule to a potential therapeutic.

References

  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Thermal shift assays for early-stage drug discovery - AXXAM. (2024, January 23). Retrieved March 10, 2026, from [Link]

  • Thermal shift assay - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). Retrieved March 10, 2026, from [Link]

  • CETSA. (n.d.). Retrieved March 10, 2026, from [Link]

  • Thermal Shift Assay (TSA) - CD BioSciences. (n.d.). Retrieved March 10, 2026, from [Link]

  • Thermal Shift Assay (Differential Scanning Fluorimetry) Service - Reaction Biology. (n.d.). Retrieved March 10, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (2025, April 22). Retrieved March 10, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). Retrieved March 10, 2026, from [Link]

  • Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Thermal Shift Assay (TSA) - ICE Bioscience. (n.d.). Retrieved March 10, 2026, from [Link]

  • Isothermal titration calorimetry in drug discovery - PubMed. (n.d.). Retrieved March 10, 2026, from [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.). Retrieved March 10, 2026, from [Link]

  • CETSA Target Engagement directly in cells | Pelago Bioscience. (n.d.). Retrieved March 10, 2026, from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews. (2022, June 15). Retrieved March 10, 2026, from [Link]

  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018, January 16). Retrieved March 10, 2026, from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17). Retrieved March 10, 2026, from [Link]

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). Retrieved March 10, 2026, from [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16). Retrieved March 10, 2026, from [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - ResearchGate. (2021, July 12). Retrieved March 10, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. (2025, April 22). Retrieved March 10, 2026, from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv. (2022, January 27). Retrieved March 10, 2026, from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC. (2023, March 17). Retrieved March 10, 2026, from [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay | ACS Medicinal Chemistry Letters - ACS Publications. (2021, July 12). Retrieved March 10, 2026, from [Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins - Bitesize Bio. (2024, December 17). Retrieved March 10, 2026, from [Link]

  • Discovery of novel targets of quinoline drugs in the human purine binding proteome. (2002, December 15). Retrieved March 10, 2026, from [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). Retrieved March 10, 2026, from [Link]

  • Protein Thermal Shift Assays Made Easy with Bio-Rad's Family of CFX Real-Time PCR Detection Systems. (2019, November 13). Retrieved March 10, 2026, from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. (n.d.). Retrieved March 10, 2026, from [Link]

  • Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023, December 28). Retrieved March 10, 2026, from [Link]

  • Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. (n.d.). Retrieved March 10, 2026, from [Link]

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. (n.d.). Retrieved March 10, 2026, from [Link]

  • 4-Butylquinoline | C13H15N | CID 14641784 - PubChem - NIH. (n.d.). Retrieved March 10, 2026, from [Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed. (n.d.). Retrieved March 10, 2026, from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Retrieved March 10, 2026, from [Link]

  • (PDF) Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Butylbenzoyl)quinoline

Comprehensive Safety and Handling Protocol for 4-(4-Butylbenzoyl)quinoline As a researcher or drug development professional, handling novel heterocyclic compounds requires a rigorous, mechanistic approach to laboratory s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 4-(4-Butylbenzoyl)quinoline

As a researcher or drug development professional, handling novel heterocyclic compounds requires a rigorous, mechanistic approach to laboratory safety. 4-(4-Butylbenzoyl)quinoline (CAS: 1187171-66-9) is a substituted quinoline derivative[1]. Because the quinoline scaffold is inherently bioactive, this compound must be treated with stringent safety protocols to mitigate risks of acute toxicity, suspected mutagenicity, and environmental contamination.

This guide provides an authoritative, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 4-(4-Butylbenzoyl)quinoline, ensuring that every protocol acts as a self-validating system to protect personnel and the environment.

Hazard Identification & Toxicological Profile

While specific toxicological data for every novel derivative may be limited, standard laboratory safety mandates extrapolating hazards from the core pharmacophore. The quinoline ring is associated with severe health and environmental hazards[2][3].

Table 1: Hazard Identification & Mechanistic Rationale

Hazard ClassGHS CodeSignal WordCausality / Mechanistic Rationale
Acute Toxicity (Oral/Dermal) H301 / H312DangerThe lipophilic nature of the butyl-substituted quinoline allows rapid dermal absorption; systemic toxicity occurs via hepatic metabolism[2][4].
Skin/Eye Irritation H315 / H319WarningThe nitrogenous heterocycle acts as a localized irritant to mucous membranes and sensitive corneal tissue[5][6].
Mutagenicity / Carcinogenicity H341 / H350DangerCytochrome P450-mediated epoxidation of the quinoline ring can lead to reactive intermediates that intercalate with DNA[2][6].
Aquatic Toxicity H411WarningHigh environmental persistence; the compound bioaccumulates in aquatic organisms, disrupting cellular respiration[4][5].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about understanding the physical and chemical properties of the substance to build an effective barrier.

Table 2: PPE Specifications and Operational Causality

PPE CategorySpecificationOperational Causality & Validation
Hand Protection Nitrile gloves (EN 374 compliant), ≥0.11 mm thicknessQuinoline derivatives are lipophilic and can permeate latex. Nitrile provides a validated chemical barrier. Validation: Inspect for micro-tears via inflation prior to donning; double-glove for high-volume transfers[3].
Eye/Face Protection Snug-fitting safety goggles with side shieldsPrevents ocular exposure to aerosolized micro-particles during weighing. Validation: Ensure a tight seal against the face; a full face shield is required if handling the compound in volatile organic solvents[3].
Respiratory Protection N95/P100 particulate respiratorMitigates inhalation of fine crystalline dust. Validation: Primary engineering control (chemical fume hood) is preferred. Respirators are mandatory if handling outside a hood or during spill cleanup[3].
Body Protection Flame-retardant, fluid-resistant laboratory coatPrevents the accumulation of hazardous dust on personal clothing, eliminating take-home contamination risks. Validation: Coat must be fully buttoned to the collar during all operations[3].

Operational Workflow & Safe Handling Procedures

To ensure trustworthiness, the handling of 4-(4-Butylbenzoyl)quinoline must follow a self-validating procedural loop where each step confirms the safety of the next.

Standard Operating Procedure: Weighing and Transferring

  • Pre-Operational Verification: Before opening the chemical container, verify that the chemical fume hood is fully operational. Causality: The face velocity must be between 80-100 feet per minute (fpm) to ensure that any aerosolized dust is pulled away from the operator's breathing zone.

  • PPE Donning & Inspection: Don the mandatory PPE (Table 2). Inspect gloves for integrity.

  • Static Mitigation: Ground the analytical balance and utilize an anti-static ionizer or anti-static spatulas. Causality: 4-(4-Butylbenzoyl)quinoline is a dry powder. Electrostatic charge can cause the powder to abruptly aerosolize upon transfer, bypassing primary containment and increasing the risk of inhalation.

  • Dispensing: Open the primary container only within the fume hood. Slowly transfer the required mass using a smooth, continuous motion.

  • Sealing and Decontamination: Seal the weighing vessel tightly before removing it from the hood. Wipe down the exterior of the primary container and the balance pan with a solvent-dampened wipe (e.g., 70% ethanol) to dissolve and remove microscopic lipophilic residue.

  • Doffing: Remove gloves using the standard glove-in-glove technique to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water.

Workflow Diagram

SafeHandling Start Pre-Operation Risk Assessment PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE Vent Verify Fume Hood Face Velocity (80-100 fpm) PPE->Vent Handle Dispense 4-(4-Butylbenzoyl)quinoline Vent->Handle Spill Spill Detected? Handle->Spill Clean Execute Spill Protocol (Absorbent, Double Bag) Spill->Clean Yes Decon Decontaminate Surfaces (Soap/Water & Solvent) Spill->Decon No Clean->Decon Dispose Hazardous Waste Disposal (Incineration Facility) Decon->Dispose

Safe handling and emergency response workflow for quinoline derivatives.

Emergency Response & Spill Management

In the event of a spill, rapid containment is critical to prevent environmental release and personnel exposure.

  • Isolation: Immediately halt operations. If the spill occurs outside a fume hood, evacuate the immediate area to allow airborne dust to settle.

  • PPE Escalation: Don a P100 respirator and a second pair of nitrile gloves before re-entering the spill zone.

  • Containment: Do not dry sweep, as this aerosolizes the toxic powder. Gently cover the spill with damp paper towels or a commercial chemical absorbent pad to suppress dust generation.

  • Collection: Use non-sparking, disposable scoops to collect the dampened powder and absorbent materials. Place all collected material into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the spill area thoroughly with an industrial detergent and water, followed by a secondary wipe-down with an appropriate organic solvent (e.g., ethanol) to dissolve any remaining quinoline residue.

Waste Disposal & Environmental Logistics

Because quinoline derivatives are highly toxic to aquatic life (H411), they must never be disposed of down the drain or in standard municipal waste[2][5].

  • Solid Waste: All contaminated consumables (gloves, wipes, empty vials) must be double-bagged and clearly labeled as "Hazardous Chemical Waste: Quinoline Derivative (Toxic/Mutagenic/Environmental Hazard)."

  • Liquid Waste: Solutions containing 4-(4-Butylbenzoyl)quinoline must be segregated into designated hazardous organic waste carboys (halogenated or non-halogenated, depending on the solvent used).

  • Final Disposal: Waste must be transferred to the institutional hazardous waste accumulation area for ultimate disposal via high-temperature industrial combustion (P501) by a certified environmental services contractor[2].

References

  • [2] Title: Safety Data Sheet: quinoline. Source: Chemos GmbH & Co. KG. URL: [Link]

  • [4] Title: QUINOLINE FOR SYNTHESIS. Source: Loba Chemie. URL:[Link]

Sources

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Feasible Synthetic Routes

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4-(4-Butylbenzoyl)quinoline
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4-(4-Butylbenzoyl)quinoline
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